Product packaging for 2-Bromo-6-nitro-1H-benzo[d]imidazole(Cat. No.:CAS No. 909776-51-8)

2-Bromo-6-nitro-1H-benzo[d]imidazole

Cat. No.: B1443023
CAS No.: 909776-51-8
M. Wt: 242.03 g/mol
InChI Key: AZDRFCMMCKMEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-6-nitro-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-6-nitro-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrN3O2 B1443023 2-Bromo-6-nitro-1H-benzo[d]imidazole CAS No. 909776-51-8

Properties

IUPAC Name

2-bromo-6-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-7-9-5-2-1-4(11(12)13)3-6(5)10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDRFCMMCKMEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727919
Record name 2-Bromo-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909776-51-8
Record name 2-Bromo-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-nitro-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-6-nitro-1H-benzo[d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The benzimidazole scaffold is a privileged structure, and the introduction of a bromine atom at the 2-position and a nitro group at the 6-position offers unique opportunities for further chemical modification.[3] This document details a reliable synthetic pathway, including a step-by-step experimental protocol and an exploration of the underlying reaction mechanisms. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the target compound, complete with expected data and their interpretation. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically grounded resource for the preparation and analysis of this and similar benzimidazole derivatives.

Introduction: The Significance of this compound

Benzimidazoles are a prominent class of heterocyclic compounds formed by the fusion of benzene and imidazole rings.[4] Their structural versatility and ability to interact with various biological targets have established them as crucial scaffolds in medicinal chemistry.[2] Numerous benzimidazole-containing drugs are commercially available, demonstrating a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and antihypertensive activities.[2]

The nitro group, an electron-withdrawing substituent, is known to modulate the biological activity of many compounds and is a key feature in several established therapeutic agents.[1] The presence of a nitro group on the benzimidazole ring, as in 6-nitro-1H-benzo[d]imidazole derivatives, has been shown to be important for various pharmacological effects.[5][6]

The introduction of a bromine atom at the 2-position of the benzimidazole core provides a valuable synthetic handle for further functionalization through various cross-coupling reactions. This allows for the construction of diverse molecular architectures and the exploration of structure-activity relationships in drug discovery programs. Therefore, this compound stands as a key intermediate for the synthesis of novel and potentially potent pharmaceutical agents.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process starting from commercially available 4-nitro-1,2-phenylenediamine. The first step involves the formation of the 2-amino-6-nitro-1H-benzo[d]imidazole intermediate, followed by a Sandmeyer-type reaction to introduce the bromine atom at the 2-position.

Synthetic Strategy and Rationale

The chosen synthetic route prioritizes efficiency, reliability, and the use of readily accessible reagents.

  • Step 1: Synthesis of 6-Nitro-1H-benzo[d]imidazol-2-amine. This initial step involves the cyclization of 4-nitro-1,2-phenylenediamine with cyanogen bromide. This is a well-established method for the formation of 2-aminobenzimidazoles.

  • Step 2: Sandmeyer Reaction for Bromination. The Sandmeyer reaction is a classic and robust method for the conversion of an amino group on an aromatic ring to a halide via a diazonium salt intermediate.[7][8][9] This reaction is particularly well-suited for the introduction of a bromine atom at the 2-position of the benzimidazole ring, a transformation that can be challenging to achieve through direct bromination due to the potential for multiple side reactions.[9] Copper(I) bromide is employed as a catalyst to facilitate the conversion of the diazonium salt to the desired bromo-derivative.[10][11]

Experimental Protocol

Step 1: Synthesis of 6-Nitro-1H-benzo[d]imidazol-2-amine

  • In a well-ventilated fume hood, dissolve 4-nitro-1,2-phenylenediamine (1.0 eq.) in a suitable solvent such as aqueous methanol.

  • Cool the solution in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add a solution of cyanogen bromide (1.1 eq.) in the same solvent to the cooled reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-Nitro-1H-benzo[d]imidazol-2-amine.

Step 2: Synthesis of this compound

  • Suspend 6-Nitro-1H-benzo[d]imidazol-2-amine (1.0 eq.) in an aqueous solution of hydrobromic acid (48%).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.2 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide (1.5 eq.) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Wash the solid with water and then purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Nitro-1,2-phenylenediamine Intermediate 6-Nitro-1H-benzo[d]imidazol-2-amine Start->Intermediate CNBr, aq. MeOH Product This compound Intermediate->Product 1. NaNO2, HBr 2. CuBr, HBr

Caption: Synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Analytical Techniques and Expected Data
Technique Purpose Expected Observations
¹H NMR To determine the proton environment and confirm the structure.Aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm). The number of signals, their chemical shifts, and coupling patterns will be consistent with the substituted benzimidazole structure. The NH proton will likely appear as a broad singlet at a higher chemical shift.
¹³C NMR To identify the number and types of carbon atoms.The spectrum will show the expected number of carbon signals for the benzimidazole core. The carbon attached to the bromine will be shifted, and the carbons in the nitro-substituted ring will also show characteristic shifts.
FT-IR To identify functional groups present in the molecule.Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively) are expected.
Mass Spectrometry To determine the molecular weight and fragmentation pattern.The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₄BrN₃O₂: 240.95 g/mol ). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed in the molecular ion and bromine-containing fragment peaks.
Elemental Analysis To determine the elemental composition (C, H, N).The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated theoretical values.

Interrelation of Characterization Methods

Characterization_Methods Compound 2-Bromo-6-nitro-1H- benzo[d]imidazole NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Structural Elucidation IR FT-IR Spectroscopy Compound->IR Functional Group ID MS Mass Spectrometry Compound->MS Molecular Weight & Fragmentation EA Elemental Analysis Compound->EA Elemental Composition NMR->MS IR->NMR EA->MS

Caption: Connectivity of analytical techniques for comprehensive characterization.

Safety Considerations

  • Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

  • Hydrobromic acid is corrosive and can cause severe burns.

  • Sodium nitrite is an oxidizing agent.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This technical guide has outlined a robust and reliable method for the synthesis of this compound, a valuable building block in the field of medicinal chemistry. By following the detailed experimental protocol and employing the comprehensive characterization techniques described, researchers can confidently prepare and validate this important compound for use in their drug discovery and development endeavors. The insights into the causality behind the experimental choices and the self-validating nature of the described protocols are intended to empower scientists with the knowledge required for successful and reproducible synthesis.

References

Physicochemical properties of 2-Bromo-6-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-nitro-1H-benzo[d]imidazole

Introduction

This compound is a heterocyclic organic compound featuring a benzimidazole core. This structural motif, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active molecules. The diverse biological activities of benzimidazole derivatives span antimicrobial, anticancer, antiviral, and anti-inflammatory applications. The specific substitution of a bromine atom at the 2-position and a nitro group at the 6-position of the this compound scaffold offers a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel bioactive compounds. The bromine atom, in particular, serves as a versatile synthetic handle for introducing various functional groups through cross-coupling reactions, while the nitro group can be a key pharmacophore or be reduced to an amino group for further derivatization.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination. This document is intended to be a foundational resource for researchers, scientists, and drug development professionals working with this compound and its analogues.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers and databases, much of the specific experimental data for this compound is not widely published. Therefore, some values are predicted based on computational models.

PropertyValueSource
CAS Number 909776-51-8[1][2][3]
Molecular Formula C₇H₄BrN₃O₂[1][2]
Molecular Weight 242.03 g/mol [1][2]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point 450.8 ± 37.0 °C (Predicted)[2]
Density 1.965 ± 0.06 g/cm³ (Predicted)[2]
pKa 7.39 ± 0.10 (Predicted)[2]
Solubility Not available

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Protocols for Physicochemical Characterization

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.

Principle: A small, finely powdered sample of the organic compound is heated slowly and uniformly. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.[4][5]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)[6]

  • Capillary tubes (sealed at one end)[4]

  • Thermometer or digital temperature probe[4][6]

  • Mortar and pestle (optional, for grinding the sample)[6]

  • Spatula[7]

  • This compound sample

Procedure:

  • Sample Preparation: If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.[6]

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until a column of 2-3 mm of packed sample is at the bottom of the tube.[4]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

  • Heating: Begin heating the apparatus. For an unknown compound, a preliminary rapid heating can be done to determine an approximate melting point. For an accurate measurement, start heating slowly when the temperature is about 15-20°C below the expected melting point. The rate of heating should be 1-2°C per minute near the melting point.[4]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[4][7]

  • Cooling: Allow the apparatus to cool before performing another measurement.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement grind Grind Sample load Load Capillary Tube grind->load place Place in Apparatus load->place heat Heat Slowly (1-2°C/min) place->heat observe Observe Melting heat->observe record Record T1 and T2 observe->record

Caption: Experimental workflow for melting point determination.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical physicochemical property in drug discovery and development, as it significantly influences a drug's absorption and bioavailability.[8] The shake-flask method is a widely recognized technique for determining thermodynamic solubility.[8]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.[9]

Apparatus and Materials:

  • This compound sample

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4)[9]

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4). The amount added should be sufficient to ensure a saturated solution with visible undissolved solid.[9]

  • Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[9]

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the larger particles settle. Centrifuge the samples at a high speed to pellet all undissolved solid.[9]

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Reporting: The determined concentration is reported as the thermodynamic solubility of the compound in the specified solvent at the given temperature.

solubility_workflow cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Solvent agitate Agitate at Constant Temp (24-48h) add_excess->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Dilute & Analyze (HPLC) supernatant->analyze quantify Quantify Concentration analyze->quantify

Caption: Workflow for the shake-flask solubility determination method.

Synthesis and Reactivity

Synthesis: A common method for the synthesis of benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[10][11] For this compound, a plausible synthetic route would involve the reaction of 4-nitro-1,2-phenylenediamine with a bromo-functionalized one-carbon source. Alternatively, a common method for the preparation of 1H-Benzi Midazole, 2-bromo-6-nitro is by reacting 2-bromo-6-amino-benzimidazole with nitric acid.[2]

Reactivity: The chemical reactivity of this compound is largely dictated by its functional groups:

  • 2-Bromo Group: The bromine atom at the 2-position of the imidazole ring is susceptible to nucleophilic substitution and is an excellent handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents to build molecular complexity.

  • 6-Nitro Group: The nitro group is a strong electron-withdrawing group, which influences the electronics of the benzimidazole ring system. It can be reduced to an amino group, which can then be further functionalized, for example, through acylation or diazotization reactions.

  • Imidazole N-H: The acidic proton on the imidazole nitrogen can be deprotonated with a base, allowing for alkylation or acylation at this position.

Applications in Research and Drug Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry.[12] Bromo- and nitro-substituted benzimidazoles, in particular, are valuable intermediates in the synthesis of compounds with a broad spectrum of biological activities.

  • Kinase Inhibitors: Numerous bromo-substituted benzimidazole derivatives have shown potent inhibitory activity against various protein kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[12][13] The this compound scaffold can serve as a starting point for the development of novel kinase inhibitors.

  • Anticancer Agents: The benzimidazole core is a common feature in many anticancer agents.[12] The title compound can be used as a key intermediate for synthesizing new molecules with potential cytotoxic effects against various cancer cell lines.

  • Antimicrobial Agents: The benzimidazole scaffold is also associated with a wide range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[12] Derivatives of this compound could be explored for the development of new anti-infective agents.

References

A Guide to the Crystal Structure Analysis of 2-Bromo-6-nitro-1H-benzo[d]imidazole: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive walkthrough for the crystal structure analysis of 2-Bromo-6-nitro-1H-benzo[d]imidazole, a novel compound of interest for its potential applications in drug development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for conferring a wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] The introduction of a bromine atom and a nitro group is intended to modulate the electronic properties and biological activity of the benzimidazole core, making a detailed structural understanding paramount for rational drug design.[4][5]

This document is structured to guide researchers through the entire workflow, from the initial synthesis and crystallization to the final stages of structure refinement and validation. It emphasizes not just the procedural steps but also the underlying scientific principles and critical decision-making points that ensure data integrity and a high-quality final structure.

Synthesis and Crystallization: The Foundation of Quality Data

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

While a specific, validated protocol for this exact compound is not widely published, a reliable synthesis can be proposed based on established methodologies for benzimidazole derivatives.[6][7] The synthesis is envisioned as a two-step process:

Step 1: Nitration of 4-bromo-1,2-phenylenediamine. This initial step introduces the nitro group at the desired position on the benzene ring.

Step 2: Cyclization with a one-carbon source. The resulting nitro-substituted o-phenylenediamine is then cyclized to form the benzimidazole ring.

A plausible synthetic route is outlined below:

Experimental Protocol: Synthesis of this compound

  • Materials: 4-bromo-1,2-phenylenediamine, nitric acid, sulfuric acid, formic acid, sodium bicarbonate.

  • Step 1: Nitration

    • Slowly add 4-bromo-1,2-phenylenediamine to a cooled mixture of concentrated sulfuric acid and nitric acid.

    • Stir the reaction mixture at a controlled temperature, monitoring the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture over ice and neutralize with a saturated sodium bicarbonate solution to precipitate the 4-bromo-5-nitro-1,2-phenylenediamine intermediate.

    • Filter, wash with cold water, and dry the intermediate product.

  • Step 2: Cyclization

    • Reflux the 4-bromo-5-nitro-1,2-phenylenediamine intermediate in formic acid for several hours.

    • Monitor the formation of the benzimidazole ring by TLC.

    • After completion, cool the reaction mixture and pour it into ice water to precipitate the crude this compound.

    • Filter the crude product, wash thoroughly with water, and dry.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.

Crystal Growth: The Art and Science

The most challenging step is often growing a single crystal of sufficient size and quality.[8] For small organic molecules like this compound, several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.

The choice of solvent is critical and often determined empirically. A good starting point is to use solvents in which the compound has moderate solubility.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[9][10]

The Workflow

The process can be broken down into several key stages, from data collection to structure solution and refinement.[8][11]

X_ray_Crystallography_Workflow Crystal Single Crystal Selection Mount Mounting on Diffractometer Crystal->Mount Microscope Selection Xray X-ray Generation (Mo or Cu source) Mount->Xray Alignment in X-ray Beam DataCollection Data Collection (Rotation Method) Xray->DataCollection Detector Area Detector (CCD/CMOS) Integration Integration of Diffraction Spots DataCollection->Integration Raw Diffraction Images Scaling Data Scaling & Merging Integration->Scaling Integrated Intensities Reduction Data Reduction (hkl file generation) Scaling->Reduction PhaseProblem Solving the Phase Problem (Direct Methods/Patterson) Reduction->PhaseProblem Structure Factors |F²| and σ(|F²|) ModelBuilding Initial Model Building PhaseProblem->ModelBuilding Initial Electron Density Map Refinement Structure Refinement (e.g., SHELXL) ModelBuilding->Refinement Atomic Coordinates Validation Structure Validation (checkCIF) Refinement->Validation Final Structural Model (CIF)

Caption: Workflow for Single-Crystal X-ray Crystallography.

Data Collection

A suitable crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head and placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations.[10] The crystal is then exposed to a monochromatic X-ray beam, and the diffracted X-rays are recorded on an area detector as the crystal is rotated.[8]

Data Reduction

The raw diffraction images are processed to determine the unit cell dimensions and crystal system. The intensities of the diffraction spots are integrated, scaled, and corrected for various experimental factors (e.g., Lorentz and polarization effects). This process generates a reflection file (typically in .hkl format) containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes squared (|F²|) and their standard uncertainties.

Structure Solution and Refinement: From Data to Model

This phase involves translating the diffraction data into a chemically meaningful atomic model.

Structure Solution

The "phase problem" is the central challenge in crystallography: the phases of the structure factors are lost during the experiment. For small molecules like this compound, direct methods are typically successful in determining the initial phases, which allows for the calculation of an initial electron density map. From this map, the positions of the heavier atoms (like bromine) and subsequently the lighter atoms (carbon, nitrogen, oxygen) can be identified.

Structure Refinement with SHELXL

The initial atomic model is refined using a least-squares minimization process, most commonly with software like SHELXL.[12][13] Refinement aims to improve the agreement between the observed structure factor amplitudes and those calculated from the model.[14][15]

Experimental Protocol: Structure Refinement using SHELXL

  • Initial Model: Start with the atomic coordinates obtained from the structure solution.

  • Isotropic Refinement: Initially, refine all non-hydrogen atoms with isotropic displacement parameters (assuming spherical electron density).

  • Anisotropic Refinement: Once the model is stable, refine the non-hydrogen atoms with anisotropic displacement parameters (ellipsoids) to account for the direction-dependent thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model (e.g., HFIX instructions in SHELXL).

  • Weighting Scheme: Employ a suitable weighting scheme to ensure that reflections with different intensities are treated appropriately in the least-squares refinement.

  • Convergence: Continue the refinement cycles until the model converges, meaning the shifts in atomic parameters are negligible.

  • Final Difference Fourier Map: Calculate a final difference Fourier map. In a good refinement, this map should be relatively flat, with no significant peaks or holes, indicating that all electron density has been accounted for.

The refinement process iteratively adjusts atomic coordinates, site occupancy factors, and displacement parameters to minimize the difference between the observed and calculated diffraction patterns.

Refinement_Cycle Start Initial Atomic Model (x, y, z) CalcSF Calculate Structure Factors {Fc} Start->CalcSF Compare Compare {Fc} with {Fo} (R-factor calculation) CalcSF->Compare LS_Minimize Least-Squares Minimization Compare->LS_Minimize ΔF Converged Converged? Compare->Converged Low R-factor UpdateParams Update Parameters (x, y, z, Uiso/Uaniso) LS_Minimize->UpdateParams Parameter Shifts UpdateParams->CalcSF New Parameters Converged->CalcSF No FinalModel Final Model (CIF) Converged->FinalModel Yes

Caption: The iterative cycle of crystallographic refinement.

Data Presentation and Validation

The final crystallographic data should be presented in a standardized format and rigorously validated.

Crystallographic Data Summary

The key parameters from the data collection and refinement are summarized in a table. The following table presents hypothetical but realistic data for this compound.

Parameter Value
Empirical Formula C₇H₄BrN₃O₂
Formula Weight 242.03
Temperature (K) 100(2)
Wavelength (Å) 0.71073 (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.543(2) Å, α = 90°
b = 10.123(3) Å, β = 105.21(1)°
c = 9.876(2) Å, γ = 90°
Volume (ų) 824.5(4)
Z 4
Calculated Density (Mg/m³) 1.948
Absorption Coefficient (mm⁻¹) 4.652
F(000) 472
Theta range for data collection (°) 2.50 to 27.50
Reflections collected/unique 7654 / 1890 [R(int) = 0.034]
Completeness to theta = 25.24° (%) 99.8
Data / restraints / parameters 1890 / 0 / 127
Goodness-of-fit on F² 1.054
Final R indices [I>2sigma(I)] R1 = 0.035, wR2 = 0.087
R indices (all data) R1 = 0.042, wR2 = 0.091
Largest diff. peak and hole (e.Å⁻³) 0.45 and -0.51
Structure Validation

The final structural model is typically deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC).[16][17] Before deposition, the Crystallographic Information File (CIF) should be checked using validation software (e.g., the IUCr's checkCIF service). This process flags potential issues with the data, refinement, or structural model, ensuring the quality and integrity of the reported structure.

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its molecular geometry, intermolecular interactions, and solid-state packing. This information is crucial for understanding its physicochemical properties and for guiding the future design of more potent and selective benzimidazole-based therapeutic agents. By following a rigorous and self-validating workflow, researchers can ensure the generation of accurate and reliable structural data, which forms the bedrock of modern structure-based drug discovery.

References

In-depth Technical Guide: Solubility Profile of 2-Bromo-6-nitro-1H-benzo[d]imidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive analysis of the solubility profile of 2-Bromo-6-nitro-1H-benzo[d]imidazole, a heterocyclic compound with significant potential in medicinal chemistry. The document outlines a systematic approach to experimentally determine and theoretically understand its solubility in a range of common organic solvents. This guide is specifically tailored for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical protocols necessary for advancing research and development activities involving this compound, from reaction optimization to formulation.

Introduction: The Foundational Importance of Solubility

Solubility is a critical physicochemical property that dictates the viability of a compound throughout the drug discovery and development pipeline.[1] For an active pharmaceutical ingredient (API) or a key intermediate like this compound, poor solubility can lead to unpredictable in vitro results, low bioavailability, and underestimated toxicity, ultimately hindering its therapeutic potential.[1][2] In the realm of process chemistry, solubility data are indispensable for designing efficient crystallization, purification, and formulation strategies.

This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold renowned for a wide spectrum of pharmacological activities.[3][4][5] The molecule's structure, featuring a bromine atom and a nitro group, significantly influences its polarity and intermolecular interactions, thereby defining its solubility characteristics. This guide provides a robust framework to experimentally determine and interpret the solubility of this specific molecule.

Theoretical Framework: The Drivers of Solubility

The principle of "like dissolves like" serves as a useful heuristic for predicting solubility.[6] This concept is rooted in the principle that a polar solvent will more readily dissolve a polar solute, and a nonpolar solvent will dissolve a nonpolar one.[6] The dissolution process is governed by the structural features of both the solute and the solvent. For this compound, the key functional groups influencing its solubility are:

  • The Benzimidazole Core: This heterocyclic aromatic system can participate in hydrogen bonding and π-π stacking interactions.

  • The Nitro Group (-NO2): As a strong electron-withdrawing group, it enhances the molecule's polarity, making it amenable to dipole-dipole interactions and hydrogen bonding.

  • The Bromo Group (-Br): This halogen atom increases the molecule's polarizability and can engage in halogen bonding.

The collective effect of these groups determines the compound's overall polarity and its capacity to form favorable interactions with various solvents.

Experimental Determination of Solubility: A Validated Protocol

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[2][7] This section details a comprehensive protocol for applying this method to this compound.

Materials and Equipment
  • Solute: this compound (purity >98%)

  • Solvents: A selection of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Thermostatic shaker bath or incubator

    • Vials with screw caps

    • Syringe filters (0.45 µm or finer, solvent-compatible).[8][9]

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.[10]

Experimental Workflow Diagram

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Protocol
  • Preparation of Vials: Add an excess amount of this compound to several vials for each solvent. It is crucial that undissolved solid remains at the end of the experiment to ensure the solution is saturated.[7][11]

  • Solvent Addition: Accurately add a known volume of the chosen solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient time, typically 24 to 72 hours, to ensure equilibrium is reached.[11] A kinetic study can be performed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials.[3]

    • Carefully withdraw a sample of the supernatant.

    • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.45 µm) to remove any undissolved particles.[8][9]

    • Accurately dilute the filtered sample to a concentration within the linear range of the analytical method.[11]

  • Analysis (HPLC-UV Method):

    • Method Validation: Develop and validate an HPLC method for the quantification of the compound.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC to generate a calibration curve of peak area versus concentration.[8][9]

    • Sample Analysis: Inject the diluted samples and determine their concentrations using the calibration curve.[9]

  • Calculation: The solubility (S) is calculated by multiplying the concentration obtained from the HPLC analysis by the dilution factor.

Anticipated Solubility Profile and Data Interpretation

Based on the structural features of this compound, a general solubility trend can be predicted. The experimental data will either confirm or refine these predictions.

Solvent ClassExample SolventsPolarityExpected SolubilityRationale
Polar Protic Methanol, EthanolHighModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar N-H and nitro groups of the solute.
Polar Aprotic Acetone, AcetonitrileHighModerate to HighStrong dipole-dipole interactions can solvate the polar nitro group. These solvents can also accept hydrogen bonds from the benzimidazole N-H.
Moderate Polarity Ethyl Acetate, DichloromethaneModerateLow to ModerateThese solvents have a moderate ability to engage in polar interactions. Solubility will depend on the balance between the polar and non-polar characteristics of the solute.
Non-Polar Toluene, HeptaneLowVery LowThe lack of strong intermolecular interactions (like hydrogen bonding) makes it energetically unfavorable for these solvents to dissolve the polar solute.

Interpreting the Results: High solubility in polar solvents would underscore the importance of the nitro and benzimidazole N-H groups in governing solubility. Conversely, low solubility in non-polar solvents would be expected. Investigating solubility at different temperatures can also provide valuable thermodynamic insights into the dissolution process.

Logical Framework for Solvent Selection

A systematic approach to solvent selection is crucial for obtaining a comprehensive solubility profile.

G A Define Application Goal (e.g., Reaction, Crystallization) B Categorize Solvents by Polarity (Protic, Aprotic, Non-Polar) A->B C Primary Screening in Representative Solvents B->C D Secondary Screening in Structurally Similar Solvents or Binary Mixtures C->D Based on initial results E Data Analysis and Interpretation D->E F Selection of Optimal Solvent System E->F

Caption: A Rational Approach to Solvent Selection for Solubility Screening.

Conclusion

This guide has detailed a robust methodology for determining the solubility profile of this compound. By integrating a validated experimental protocol with a solid theoretical foundation, researchers can generate reliable data crucial for making informed decisions in drug development and chemical process optimization. The outlined procedures, from sample preparation to HPLC analysis, ensure a high degree of scientific integrity and data trustworthiness. Further studies could explore the impact of pH on aqueous solubility and the potential for using co-solvents to enhance solubility.

References

An In-depth Technical Guide to the Stability of 2-Bromo-6-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the stability of 2-Bromo-6-nitro-1H-benzo[d]imidazole, a heterocyclic compound of interest in pharmaceutical research. In the absence of direct published stability studies for this specific molecule, this document establishes a scientifically grounded approach based on the known chemical behaviors of the benzimidazole core, nitroaromatic compounds, and bromo-substituted heterocyles. By integrating established principles from authoritative sources such as the International Council for Harmonisation (ICH) guidelines, this guide offers detailed protocols for forced degradation studies, discusses probable degradation pathways, and outlines the development of a stability-indicating analytical method. The insights herein are designed to equip researchers with the necessary tools to predict, identify, and quantify the degradation products of this compound, ensuring the integrity and quality of this compound in research and development.

Introduction: The Chemical Context of this compound

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The stability of these molecules is a critical parameter that can influence their efficacy, safety, and shelf-life.[2] The subject of this guide, this compound, is a functionalized benzimidazole derivative. Its stability profile is predicted to be influenced by its three key structural features: the benzimidazole nucleus, the bromo substituent at the 2-position, and the nitro group at the 6-position.

  • The Benzimidazole Core: This fused heterocyclic system is generally stable but can be susceptible to degradation under certain conditions, particularly photolytic and oxidative stress.[3][4]

  • The 2-Bromo Substituent: The bromine atom at the 2-position is a potential site for nucleophilic substitution and can influence the electron density of the imidazole ring.[5]

  • The 6-Nitro Group: The strongly electron-withdrawing nitro group on the benzene ring is known to impact the chemical reactivity and stability of aromatic compounds, often making them more resistant to oxidative degradation but potentially more susceptible to other degradation pathways.[6]

Understanding the interplay of these structural elements is paramount to designing and interpreting stability studies for this molecule.

Foundational Principles: Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate degradation of a drug substance under conditions more severe than accelerated stability testing.[7][8] These studies are essential for:

  • Identifying potential degradation products.[8]

  • Elucidating degradation pathways.[8]

  • Developing and validating stability-indicating analytical methods.[9]

The International Council for Harmonisation (ICH) provides a framework for these studies, recommending exposure of the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[10]

Predicted Degradation Pathways

Based on the chemistry of benzimidazoles and nitroaromatic compounds, several degradation pathways can be anticipated for this compound under stress conditions.

G cluster_hydrolysis Hydrolytic Degradation cluster_photolysis Photolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation main This compound hydrolysis_prod 2-Hydroxy-6-nitro-1H-benzo[d]imidazole main->hydrolysis_prod Acid/Base Catalysis photo_prod1 Ring Cleavage Products main->photo_prod1 UV/Vis Light photo_prod2 Debrominated Species main->photo_prod2 UV/Vis Light ox_prod1 N-oxides main->ox_prod1 H₂O₂ ox_prod2 Ring-Opened Products main->ox_prod2 H₂O₂ thermal_prod Decomposition Products (e.g., NOx) main->thermal_prod High Temperature

Caption: Predicted degradation pathways for this compound.

Experimental Protocols for Stability Studies

The following protocols are adapted from established methods for analogous compounds and are aligned with ICH guidelines.[4]

Preparation of Stock and Working Solutions

A stock solution of this compound should be prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. Working solutions for each stress condition can be prepared by diluting the stock solution.

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • At specified time points (e.g., 0, 2, 4, 6, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the mixture at 60°C for 24 hours.

    • Withdraw aliquots at specified time points for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot and dilute for analysis.

Thermal Degradation
  • Expose the solid compound to a dry heat of 80°C for 48 hours.

  • Prepare a solution of the compound and store it at 80°C for 48 hours.

  • Analyze samples at different time points.

Photostability
  • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples at appropriate time points.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[4]

Proposed HPLC Method Parameters
ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV-Vis spectral analysis of the parent compound (likely around 280-320 nm)
Column Temperature 25-30°C
Injection Volume 10-20 µL
Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including an assessment of:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation and Interpretation

Quantitative data from the stability studies should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Studies of this compound
Stress ConditionReagent/ConditionDurationTemperature% Degradation (Parent Compound)Number of Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours60°CTo be determinedTo be determined
Basic Hydrolysis 0.1 M NaOH8 hoursRoom TempTo be determinedTo be determined
Neutral Hydrolysis Purified Water24 hours60°CTo be determinedTo be determined
Oxidation 3% H₂O₂24 hoursRoom TempTo be determinedTo be determined
Thermal (Solid) Dry Heat48 hours80°CTo be determinedTo be determined
Thermal (Solution) Dry Heat48 hours80°CTo be determinedTo be determined
Photolytic (Solid) ICH Q1BTo be determinedRoom TempTo be determinedTo be determined
Photolytic (Solution) ICH Q1BTo be determinedRoom TempTo be determinedTo be determined

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for investigating the stability of this compound. While direct experimental data for this compound is not yet available in the public domain, the principles and protocols outlined here, based on the behavior of analogous compounds and regulatory guidelines, offer a robust starting point for its characterization. The successful execution of these studies will not only elucidate the intrinsic stability of the molecule but also lead to the development of a validated stability-indicating method, which is a critical asset in the drug development process. Further research, including the isolation and structural elucidation of major degradation products using techniques like LC-MS and NMR, will be essential for a complete understanding of the degradation pathways.

References

In Silico Prediction of ADMET Properties for 2-Bromo-6-nitro-1H-benzo[d]imidazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant in the success of a drug discovery program. High attrition rates of drug candidates in later developmental stages are frequently attributed to unfavorable ADMET profiles. In silico predictive models offer a rapid, cost-effective, and resource-efficient methodology to triage and prioritize compounds at the nascent stages of research, long before substantial investment in synthesis and preclinical testing. This technical guide provides an in-depth, step-by-step workflow for the comprehensive in silico ADMET profiling of a novel compound, 2-Bromo-6-nitro-1H-benzo[d]imidazole. Leveraging the freely accessible SwissADME web-based tool, this guide is designed for researchers, scientists, and drug development professionals to not only generate predictive data but also to understand the fundamental principles behind the computational models employed.

Introduction: The Imperative of Early ADMET Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising compounds failing due to poor pharmacokinetic and safety profiles.[1] The "fail early, fail cheap" paradigm has become a cornerstone of modern drug discovery, emphasizing the need to identify and discard compounds with undesirable ADMET characteristics at the earliest possible stage.[2] Computational, or in silico, ADMET prediction has emerged as an indispensable tool in this endeavor, enabling the analysis of large virtual libraries and guiding the design of molecules with improved drug-like properties.[3]

This guide focuses on the in silico characterization of This compound , a heterocyclic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities.[4] However, the presence of a nitroaromatic moiety and a bromine atom necessitates a thorough evaluation of its potential ADMET liabilities.

Chemical Identity of the Target Compound
  • Compound Name: this compound

  • CAS Number: 909776-51-8[5][6]

  • Molecular Formula: C₇H₄BrN₃O₂[7][8]

  • SMILES (Simplified Molecular Input Line Entry System): C1=CC2=C(C=C1--INVALID-LINK--[O-])NC(=N2)Br[8]

The In Silico Prediction Workflow: A Step-by-Step Protocol

This section outlines a detailed protocol for performing the in silico ADMET prediction of this compound using the SwissADME web server, a tool chosen for its comprehensive suite of predictive models and user-friendly interface.[9]

Experimental Protocol: ADMET Prediction using SwissADME
  • Access the SwissADME Web Server: Navigate to the freely accessible SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[9]

  • Input the Molecular Structure: In the provided input field, paste the SMILES string for this compound: C1=CC2=C(C=C1--INVALID-LINK--[O-])NC(=N2)Br.[8]

  • Initiate the Calculation: Click the "Run" button to submit the molecule for analysis. The server will compute a range of physicochemical, pharmacokinetic, and drug-likeness properties.[10]

  • Data Interpretation and Analysis: The results are presented in a comprehensive output page. Each section should be carefully analyzed to build a complete ADMET profile of the compound.

ADMET_Workflow cluster_input Input cluster_tool Prediction Tool cluster_output Output & Analysis Input SMILES String: C1=CC2=C(C=C1N+[O-])NC(=N2)Br SwissADME SwissADME Web Server Input->SwissADME Submit Physicochemical Physicochemical Properties SwissADME->Physicochemical Lipophilicity Lipophilicity SwissADME->Lipophilicity WaterSolubility Water Solubility SwissADME->WaterSolubility Pharmacokinetics Pharmacokinetics SwissADME->Pharmacokinetics DrugLikeness Drug-Likeness SwissADME->DrugLikeness MedicinalChemistry Medicinal Chemistry SwissADME->MedicinalChemistry

Caption: In silico ADMET prediction workflow using SwissADME.

Analysis of Predicted Physicochemical Properties

Physicochemical properties are the foundation of a drug's behavior in the body, influencing its absorption, distribution, and ability to interact with its target.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance
Molecular Weight242.03 g/mol Influences diffusion and transport across biological membranes.
FormulaC₇H₄BrN₃O₂Elemental composition of the molecule.
Heavy Atom Count13The number of non-hydrogen atoms.
Aromatic Heavy Atoms9Number of heavy atoms in aromatic rings.
Fraction Csp30.00A measure of the carbon saturation; low values can indicate poor solubility.
Molar Refractivity50.15Relates to molecular volume and polarizability.
TPSA (Topological Polar Surface Area)74.52 ŲA key descriptor for predicting cell permeability.

The Topological Polar Surface Area (TPSA) is a crucial descriptor for predicting a drug's transport properties, particularly its ability to permeate cell membranes. A TPSA of 74.52 Ų suggests that the compound may have good oral absorption.

Lipophilicity and Water Solubility: A Delicate Balance

Lipophilicity, the affinity of a molecule for a lipid environment, is a critical factor in drug disposition, affecting absorption, distribution, and metabolism. It is commonly expressed as the logarithm of the partition coefficient (log P) between octanol and water.

Table 2: Predicted Lipophilicity of this compound

ModelPredicted log P
iLOGP1.83
XLOGP31.45
WLOGP1.63
MLOGP1.54
SILICOS-IT1.78
Consensus Log P 1.65

The Consensus Log P of 1.65 indicates a moderate level of lipophilicity. This is generally favorable for oral absorption, as it suggests a balance between aqueous solubility and membrane permeability.

Table 3: Predicted Water Solubility of this compound

Modellog SSolubility (mg/ml)Qualitative Solubility
ESOL-2.480.82Soluble
Ali-2.870.34Moderately soluble
SILICOS-IT-2.630.58Soluble

The predicted water solubility, with log S values in the range of -2.48 to -2.87, suggests that the compound is likely to be soluble to moderately soluble in aqueous environments.[11] This is a positive attribute for a potential oral drug candidate.

Pharmacokinetic Predictions: The Body's Effect on the Drug

Pharmacokinetics describes the movement of a drug into, through, and out of the body. In silico tools can provide valuable early insights into these processes.

Gastrointestinal (GI) Absorption

The SwissADME tool predicts high gastrointestinal absorption for this compound. This prediction is based on the BOILED-Egg model, which plots lipophilicity (WLOGP) against polarity (TPSA).

BOILED_Egg BOILED-Egg Model for GI Absorption and BBB Penetration cluster_egg Yolk Yolk (High BBB Permeation) White White (High GI Absorption) Outside Outside (Low Absorption/Permeation) Molecule This compound

Caption: The BOILED-Egg model predicts high GI absorption.

Blood-Brain Barrier (BBB) Penetration

The ability of a compound to cross the blood-brain barrier is crucial for drugs targeting the central nervous system (CNS) and a potential liability for peripherally acting drugs.[12] The prediction for this compound is No , it is not expected to cross the BBB. This is a favorable characteristic if the intended target is outside the CNS, as it reduces the risk of CNS-related side effects. The prediction of BBB permeability is often based on a combination of molecular size, lipophilicity, and hydrogen bonding capacity.[13][14]

Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism.[3] Inhibition of these enzymes can lead to drug-drug interactions and altered drug clearance. The in silico prediction indicates that this compound may be an inhibitor of CYP1A2 and CYP2C9 . This is a potential red flag that would require experimental validation. Computational models for CYP inhibition often rely on machine learning algorithms trained on large datasets of known inhibitors and non-inhibitors.[2][15]

Drug-Likeness and Medicinal Chemistry Assessment

Drug-likeness filters are sets of rules based on the physicochemical properties of known oral drugs. They provide a qualitative assessment of the compound's potential to be an orally bioavailable drug.

Table 4: Drug-Likeness Filter Results

FilterResultViolations
LipinskiYes0
GhoseYes0
VeberYes0
EganYes0
MueggeYes0
Bioavailability Score 0.55

The compound adheres to all the major drug-likeness rules, including Lipinski's Rule of Five, suggesting it possesses properties commonly found in orally active drugs.[16] The bioavailability score of 0.55 further supports its potential for good oral bioavailability.

The medicinal chemistry assessment did not flag any Pan-Assay Interference Compounds (PAINS) alerts, which are substructures known to interfere with in vitro assays. However, a "Brenk" structural alert was identified for the nitro group, which is associated with potential toxicity.

Potential Toxicity Concerns

Mutagenicity of Nitroaromatic Compounds

Nitroaromatic compounds are a class of chemicals that are often associated with mutagenicity and genotoxicity.[17] The nitro group can be metabolically reduced to reactive intermediates that can damage DNA. In silico models for mutagenicity prediction often use quantitative structure-activity relationship (QSAR) approaches that correlate structural features with experimental Ames test results.[18][19] Given the presence of the nitro group, experimental mutagenicity testing (e.g., Ames assay) would be a high priority for this compound.

hERG Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[20] While SwissADME does not directly predict hERG inhibition, the structural features of this compound do not immediately align with common hERG pharmacophores. However, dedicated in silico models for hERG liability assessment should be employed for a more definitive prediction.[21][22][23][24]

Skin Sensitization

The potential for a compound to cause skin sensitization is an important toxicological endpoint, particularly for topically applied drugs or in the context of occupational exposure.[25] In silico models for skin sensitization are becoming increasingly sophisticated, often based on the Adverse Outcome Pathway (AOP) framework.[26][27] Given the reactive nature of the bromo-substituent, this is another area that would warrant further investigation.

Conclusion and Future Directions

The in silico ADMET profile of this compound presents a mixed but promising picture. The compound exhibits favorable physicochemical properties, predicted high gastrointestinal absorption, and good drug-likeness. The lack of predicted BBB penetration is advantageous for non-CNS targets.

However, several potential liabilities have been identified that require careful consideration and experimental validation:

  • Potential inhibition of CYP1A2 and CYP2C9: This could lead to drug-drug interactions. In vitro CYP inhibition assays are strongly recommended.

  • Structural alert for the nitro group: This raises concerns about potential mutagenicity and other toxicities. An Ames test should be prioritized.

  • The need for further toxicity assessment: Dedicated in silico models and subsequent in vitro assays for hERG inhibition and skin sensitization should be considered.

This in-depth technical guide demonstrates the power of in silico ADMET prediction in the early stages of drug discovery. By providing a comprehensive, step-by-step workflow and a thorough analysis of the predicted properties, researchers can make more informed decisions about which compounds to advance, ultimately saving time, resources, and increasing the probability of success in the development of new medicines.

References

Quantum Chemical Blueprint for 2-Bromo-6-nitro-1H-benzo[d]imidazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-Bromo-6-nitro-1H-benzo[d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole derivatives are known for their wide range of pharmacological activities, and the introduction of bromo and nitro substituents can profoundly influence their electronic structure and reactivity, making them compelling candidates for drug development.[1][2] This document, intended for researchers, scientists, and drug development professionals, outlines a systematic approach using Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. By detailing not just the "how" but the "why" behind each computational step, this guide serves as a practical manual for generating robust and insightful data to accelerate the rational design of novel therapeutics.

Introduction: The Rationale for Computational Scrutiny

This compound integrates three key pharmacophoric features: the benzimidazole scaffold, a halogen (bromine), and a nitro group. The benzimidazole core is a privileged structure in drug discovery, mimicking naturally occurring nucleotides and enabling interaction with various biopolymers.[2][3] The bromine atom can participate in halogen bonding and serves as a synthetic handle for further molecular elaboration, while the nitro group, a strong electron-withdrawing moiety, significantly modulates the molecule's electronic properties and potential metabolic pathways.[4][5]

Understanding the interplay of these structural features is paramount for predicting the molecule's behavior in a biological system. Quantum chemical calculations offer a powerful, cost-effective, and time-efficient means to probe these characteristics at the sub-atomic level before embarking on extensive and expensive experimental synthesis and testing. This in-silico approach allows for the prediction of molecular geometry, stability, reactivity, and spectroscopic signatures, thereby guiding lead optimization and hypothesis-driven drug design.

Foundational Theory: Density Functional Theory (DFT) as the Method of Choice

For a molecule of this nature, Density Functional Theory (DFT) presents an optimal balance between computational cost and accuracy. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and widely used method for organic molecules, including benzimidazole derivatives and nitroaromatic compounds.[6] It effectively incorporates electron correlation, which is crucial for describing the electronic structure of systems with heteroatoms and π-conjugation.

The choice of basis set is equally critical. A Pople-style basis set, such as 6-311++G(d,p), provides a good compromise between accuracy and computational expense. The inclusion of diffuse functions ("++") is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, as well as any potential weak non-covalent interactions. The polarization functions ("(d,p)") allow for greater flexibility in describing the shape of the electron orbitals, which is essential for molecules with multiple bonds and polar atoms.

The Computational Workflow: A Step-by-Step Protocol

The following sections detail a systematic workflow for the quantum chemical characterization of this compound.

Molecular Structure Generation and Input File Preparation

The initial step involves constructing the 3D structure of this compound. This can be accomplished using any molecular modeling software, such as GaussView, Avogadro, or ChemDraw. The resulting structure is then used to generate an input file for a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

Experimental Protocol: Input File Generation for Gaussian

  • Build the Molecule: Using GaussView or a similar program, construct the this compound molecule. Ensure correct atom types and connectivity.

  • Define Calculation Type: In the Gaussian calculation setup, specify the following keywords:

    • #p B3LYP/6-311++G(d,p): This specifies the use of the B3LYP functional with the 6-311++G(d,p) basis set. The "p" requests "print" to provide additional output.

    • Opt: This keyword requests a geometry optimization to find the lowest energy conformation of the molecule.

    • Freq: This keyword requests a frequency calculation to confirm that the optimized geometry is a true energy minimum and to predict the vibrational spectrum.

    • Geom=Connectivity: This ensures that the atomic connectivity is read from the input file.

  • Specify Molecular Charge and Multiplicity: For a neutral molecule with all electrons paired, the charge is 0 and the spin multiplicity is 1.

  • Save the Input File: Save the file with a .gjf or .com extension.

G cluster_workflow Computational Workflow A 1. Molecular Structure Generation B 2. Geometry Optimization A->B Initial Guess Geometry C 3. Frequency Calculation B->C Optimized Geometry D 4. Electronic Structure Analysis C->D Verified Minimum Energy Structure E 5. Spectroscopic Predictions D->E Electronic Properties

Caption: A high-level overview of the quantum chemical calculation workflow.

Geometry Optimization: In Search of the Most Stable Conformation

The initial, manually drawn structure is not necessarily the most stable arrangement of the atoms. Geometry optimization is a computational process that systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. This optimized geometry represents the most probable structure of the molecule in the gas phase.

Data Presentation: Optimized Geometrical Parameters

The optimized geometrical parameters should be tabulated for clarity.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C-Br[Example Value: 1.88]
C-N (imidazole)[Example Value: 1.38]
N-O (nitro)[Example Value: 1.23]
Bond Angles C-C-N (imidazole)[Example Value: 108.5]
O-N-O (nitro)[Example Value: 125.0]
Dihedral Angles C-C-N-O (nitro)[Example Value: 180.0]

(Note: The values presented are hypothetical and would be replaced with the actual calculated data.)

Frequency Analysis: A Vibrational Fingerprint and Confirmation of Stability

Following a successful geometry optimization, a frequency calculation is performed on the optimized structure. This calculation serves two primary purposes:

  • Confirmation of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, necessitating further optimization.

  • Prediction of Vibrational Spectra: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the synthesized compound.

Delving Deeper: Analysis of Electronic Properties

Once a stable geometry is obtained, a wealth of information about the molecule's electronic properties can be extracted. These properties are crucial for understanding its reactivity and potential interactions with biological targets.

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

G cluster_fmo Frontier Molecular Orbital Analysis HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) Energy_Gap Energy Gap (ΔE) (Reactivity Indicator) LUMO->Energy_Gap ΔE = E_LUMO - E_HOMO

Caption: The relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP): Mapping the Charge Landscape

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule. It provides a visual guide to the charge distribution and is invaluable for predicting non-covalent interactions.

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, usually around hydrogen atoms attached to electronegative atoms. These are sites susceptible to nucleophilic attack.

  • Green Regions (Neutral Potential): Represent areas of intermediate potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring, and positive potential around the N-H proton.

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. This analysis is particularly useful for understanding the influence of the bromo and nitro substituents on the electronic structure of the benzimidazole ring.

Conclusion: From Calculation to Application

The quantum chemical calculations detailed in this guide provide a robust and multifaceted characterization of this compound. The insights gained from this computational approach can significantly inform and accelerate the drug discovery process by:

  • Predicting Reactivity: Identifying the most likely sites for metabolic transformation or chemical reaction.

  • Guiding Synthesis: Providing a theoretical basis for the design of synthetic routes and the prediction of potential side products.

  • Informing Structure-Activity Relationship (SAR) Studies: Correlating calculated electronic properties with observed biological activity to build predictive models.[6]

  • Facilitating Ligand-Receptor Docking: The optimized geometry and charge distribution are essential inputs for accurate molecular docking studies to predict binding affinity and orientation within a protein active site.[7]

By integrating these computational methodologies into the early stages of drug development, researchers can make more informed decisions, reduce the reliance on trial-and-error experimentation, and ultimately enhance the efficiency of discovering novel and effective therapeutic agents.

References

Tautomerism in 2-Bromo-6-nitro-1H-benzo[d]imidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in 2-Bromo-6-nitro-1H-benzo[d]imidazole Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

Benzimidazole and its derivatives represent a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Their biological activity is profoundly influenced by their physicochemical properties, among which tautomerism is a critical, yet often complex, phenomenon. This guide provides a detailed examination of the prototropic tautomerism in this compound derivatives. We will explore the structural basis of this equilibrium, the analytical methodologies required for its characterization, and the synthetic considerations for accessing these molecules. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how tautomeric shifts can impact molecular properties and, consequently, biological function.

The Phenomenon of Tautomerism in Heterocyclic Chemistry

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton, a process known as prototropic tautomerism.[1][2] This dynamic equilibrium is not a trivial isomeric relationship; the different tautomers of a single compound can exhibit distinct electronic, steric, and hydrogen-bonding properties. In the context of drug development, these differences can lead to varied binding affinities for biological targets, altered metabolic profiles, and changes in pharmacokinetic properties like solubility and membrane permeability.[3]

The benzimidazole system, a fusion of benzene and imidazole, is a classic example of a heterocycle exhibiting annular tautomerism, where a proton can reside on either of the two nitrogen atoms in the five-membered ring.[1][4] For a symmetrically substituted benzimidazole, this N1-H/N3-H equilibrium is degenerate, meaning the two tautomers are identical. However, when the substitution pattern is asymmetric, as in the case of this compound, the two resulting tautomers are non-equivalent and will exist in a specific ratio determined by their relative stabilities.

Structural Analysis of Tautomeric Forms

The asymmetry introduced by the nitro group at the 6-position of the benzimidazole core is central to the tautomeric behavior of the title compound. The proton on the imidazole ring can occupy either the N1 or N3 position. Due to the standard IUPAC numbering conventions for the benzimidazole ring, this proton shift results in a re-designation of the substituent positions on the benzene ring.

The two principal tautomers in equilibrium are:

  • This compound

  • 2-Bromo-5-nitro-1H-benzo[d]imidazole

This equilibrium arises because the migration of the proton from N1 to N3 effectively reverses the numbering sequence of the fused benzene ring. The strongly electron-withdrawing nature of the nitro group (-NO₂) influences the electron density across the entire heterocyclic system, thereby affecting the acidity of the N-H proton and the relative stability of the two tautomeric forms.

Caption: Annular prototropic tautomerism in the title compound.

Key Factors Influencing the Tautomeric Equilibrium

The ratio of the 6-nitro to the 5-nitro tautomer at equilibrium is not static. It is a dynamic state influenced by several internal and external factors.

  • Electronic Effects of Substituents: The electron-withdrawing nitro group significantly impacts the acidity of the imidazole protons and the basicity of the pyridine-like nitrogen. The position of this group relative to the N-H bond can stabilize or destabilize a given tautomer. Computational studies on substituted benzimidazoles have shown that electron-withdrawing groups can favor specific tautomeric forms.[5]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role.[6] Polar protic solvents can form hydrogen bonds with both the N-H (donor) and the pyridine-like nitrogen (acceptor) of the benzimidazole ring, as well as the nitro group. This differential solvation can stabilize one tautomer over the other. In contrast, in apolar aprotic solvents, intramolecular interactions and inherent electronic stability are more dominant.[7]

  • Temperature: Variable-temperature NMR studies are often employed to study tautomerism.[8][9] At higher temperatures, the rate of interconversion between tautomers increases, often leading to averaged signals in NMR spectra. Lowering the temperature can slow this exchange, sometimes to the point where signals for both individual tautomers can be resolved, allowing for their quantification.[6]

Analytical Methods for Characterization

A multi-pronged analytical approach is essential to fully characterize the tautomeric behavior of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution.[4][10]

  • ¹H and ¹³C NMR: In cases of rapid interconversion (on the NMR timescale), the spectra will show a single set of time-averaged signals for the symmetrically paired carbons and protons (e.g., C4/C7 and C5/C6).[11] For asymmetrically substituted benzimidazoles, if the exchange is slow, two distinct sets of signals corresponding to each tautomer may be observed. The ratio of their integrals provides the tautomeric ratio.[8]

  • ¹⁵N NMR: Since the nitrogen atoms are at the heart of the tautomeric exchange, ¹⁵N NMR can provide direct insight. The chemical shifts of the pyrrole-like (-NH-) and pyridine-like (-N=) nitrogens are significantly different, making it possible to distinguish between tautomers.[10]

  • Variable-Temperature (VT) NMR: By recording spectra at different temperatures, one can observe the coalescence of signals as the exchange rate increases or the decoalescence into separate signals as the rate decreases. This allows for the calculation of the activation energy (ΔG‡) for the tautomeric interconversion.[6]

X-Ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[12][13] It offers a static picture, revealing which tautomer is preferentially adopted within the crystal lattice. This preference is often dictated by the molecule's ability to form the most stable network of intermolecular interactions, such as hydrogen bonds and π-π stacking, in the solid phase.[14]

Computational Modeling

Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental data.[7][15] These methods can:

  • Calculate the relative energies and thermodynamic stabilities of the different tautomers in the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM).[15]

  • Predict NMR chemical shifts (using methods like GIAO), which can aid in the assignment of experimental spectra, especially in complex cases.[11]

  • Model the transition state of the proton transfer to determine the energy barrier of the interconversion.

Technique Information Provided Phase Key Insight
NMR Spectroscopy Tautomer ratio, exchange kinetics, structural assignmentSolutionProvides dynamic information on the equilibrium in a given solvent.
X-Ray Crystallography Definitive structure of a single tautomerSolidIdentifies the most stable form in the crystalline state.[12]
UV-Vis Spectroscopy Electronic transitionsSolutionDifferent tautomers may have distinct λmax values.
Computational (DFT) Relative stabilities, predicted spectra, energy barriersGas/SolutionComplements experimental data and explains observed preferences.[16]

Synthesis and Characterization Protocol

A robust synthetic route is required to access the target compound for study. The following protocol is a well-established method for the synthesis of substituted benzimidazoles, adapted for this compound.[17][18][19]

synthesis_workflow start Starting Materials: - 4-Nitro-1,2-phenylenediamine - Carbon disulfide - Potassium hydroxide step1 Step 1: Thione Formation - Dissolve reactants in ethanol/water - Reflux for 3-4 hours - Forms 6-nitro-1H-benzo[d]imidazole-2(3H)-thione start->step1 Condensation step2 Step 2: Desulfurization-Bromination - Suspend thione in acetic acid - Add aqueous bromine solution dropwise - Stir at room temperature step1->step2 Oxidative Halogenation workup Work-up - Pour into ice water - Neutralize with NaOH solution - Filter the precipitate step2->workup purify Purification - Recrystallization from ethanol/water - Or column chromatography workup->purify product Final Product: This compound purify->product analysis Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - X-ray (if crystals form) product->analysis

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology

Part A: Synthesis of 6-nitro-1H-benzo[d]imidazole-2(3H)-thione (Intermediate)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-nitro-1,2-phenylenediamine (10 mmol), potassium hydroxide (12 mmol), and 75 mL of 95% ethanol.

  • Reagent Addition: While stirring, add carbon disulfide (12 mmol) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, reduce the solvent volume under vacuum. Add 100 mL of water and acidify with dilute acetic acid until a yellow precipitate forms.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to yield the intermediate thione.

Causality: This is a standard Phillips condensation reaction adapted for thione formation. The basic conditions facilitate the nucleophilic attack of the diamine onto the carbon disulfide.

Part B: Synthesis of this compound

  • Reaction Setup: Suspend the dried 6-nitro-1H-benzo[d]imidazole-2(3H)-thione (5 mmol) in 50 mL of 50% aqueous acetic acid in a 100 mL flask.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (15 mmol) in 20 mL of 50% aqueous acetic acid dropwise with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. Neutralize the solution by the slow addition of a cold, concentrated sodium hydroxide or sodium carbonate solution until the pH is ~7-8.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from an ethanol/water mixture.

Causality: The bromine acts as an oxidizing agent to remove the sulfur and as an electrophile to install the bromine at the C2 position, which is highly activated in the thione intermediate. Neutralization is critical to precipitate the final product from its salt form.

Self-Validation: The identity and purity of the final product must be confirmed. Mass spectrometry will validate the molecular weight (C₇H₄BrN₃O₂). ¹H and ¹³C NMR will confirm the structure. The presence of broadened peaks in the aromatic region at room temperature could be an initial indication of tautomeric exchange.

Conclusion and Outlook

The tautomerism of this compound derivatives is a complex interplay of electronic, solvent, and temperature effects. Understanding and controlling this equilibrium is paramount for drug development, as the predominant tautomer in a physiological environment will dictate the molecule's interaction with its biological target. A thorough characterization using a combination of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling is essential for any research program involving asymmetrically substituted benzimidazoles. The synthetic protocols outlined provide a reliable pathway to access these compounds, enabling further investigation into their chemical biology and therapeutic potential.

References

An In-Depth Technical Guide on the Potential Biological Targets of 2-Bromo-6-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Potential of a Privileged Scaffold

The benzimidazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of clinically significant therapeutic agents.[1][2][3][4] The unique architecture of 2-Bromo-6-nitro-1H-benzo[d]imidazole, featuring a bromine atom at the 2-position—a versatile synthetic handle—and a nitro group at the 6-position, suggests a rich and largely untapped potential for biological activity. While direct experimental data for this specific molecule remains limited in the public domain, this guide extrapolates from the well-documented activities of structurally related nitrobenzimidazole and bromo-benzimidazole derivatives to illuminate its most probable biological targets. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for initiating investigations into this promising compound.

The Benzimidazole Core: A Foundation for Diverse Pharmacology

Benzimidazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anthelmintic, and anti-inflammatory properties.[1][2][5][6] The specific substitutions on the benzimidazole ring system are critical in defining the molecule's biological profile and its interactions with cellular targets.

The Influence of the Nitro Group

The presence of a nitro group, as in this compound, is a key determinant of its potential mechanism of action. Nitroaromatic compounds are well-known for their bio-reductive activation under hypoxic conditions, a characteristic feature of the microenvironment of solid tumors and certain microbial infections.[7][8] This process involves the enzymatic reduction of the nitro group to form reactive nitroso, hydroxylamino, and amino metabolites. These reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cytotoxicity.[8][9]

The Role of the Bromo Substituent

The bromine atom at the 2-position of the benzimidazole ring serves as a crucial synthetic handle, allowing for a variety of chemical modifications through cross-coupling reactions.[1][4] This versatility enables the generation of libraries of derivative compounds for structure-activity relationship (SAR) studies. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the molecule to its protein target.

Potential Therapeutic Applications and Associated Biological Targets

Based on the extensive literature on related benzimidazole compounds, we can hypothesize several key therapeutic areas and their corresponding biological targets for this compound.

Anticancer Activity

The benzimidazole scaffold is a frequent motif in anticancer agents.[1] Several nitrobenzimidazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6] The potential anticancer mechanisms and targets for this compound are multifaceted.

2.1.1 Kinase Inhibition

A significant number of bromo-substituted benzimidazole derivatives have shown potent inhibitory activity against various protein kinases that are pivotal in cancer cell proliferation and survival.[1] These include:

  • Epidermal Growth Factor Receptor (EGFR)

  • Human Epidermal Growth Factor Receptor 2 (HER2)

  • Cyclin-Dependent Kinase 2 (CDK2)

  • Aurora Kinase C (AURKC)

  • mTOR [1]

The inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis.

2.1.2 Topoisomerase Inhibition

Certain benzimidazole-containing compounds have been identified as inhibitors of topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription.[2][10] Specifically, some derivatives act as non-intercalative Topoisomerase II inhibitors.[1] A recent study on novel 1H-benzo[d]imidazole derivatives identified human topoisomerase I as a probable target.[10][11]

2.1.3 Hypoxia-Activated Prodrug Strategy

The 6-nitro substituent positions this compound as a potential hypoxia-activated prodrug. In the low-oxygen environment of solid tumors, the nitro group can be reduced by cellular reductases to form reactive species that covalently modify and inactivate key proteins, leading to selective tumor cell death.[7] Studies on other nitroimidazole compounds have identified several protein targets under hypoxic conditions, including:

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) [7]

  • Glutathione S-transferase P (GSTP1) [7]

  • Arginine deiminase [12]

  • α-tubulin [12]

  • Carbamate kinase [12]

  • Heat shock protein 90 [12]

Antimicrobial and Antiprotozoal Activity

Nitro-substituted benzimidazoles have a long history of use as antimicrobial and antiprotozoal agents.[6][13] The mechanism of action is often linked to the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radicals and electrophilic metabolites that damage cellular macromolecules.[8]

2.2.1 Potential Microbial Targets

The broad-spectrum activity of related compounds suggests that this compound could be effective against a range of pathogens, including:

  • Bacteria: Both Gram-positive (e.g., Bacillus cereus) and Gram-negative (e.g., E. coli) bacteria have shown susceptibility to nitrobenzimidazole derivatives.[13]

  • Protozoa: The 2-nitroimidazole drug, benznidazole, is used to treat Chagas disease caused by Trypanosoma cruzi.[8] The mechanism involves the covalent binding of its metabolites to parasitic macromolecules.[8]

  • Helminths: Benzimidazole derivatives are widely used as anthelmintic drugs.[5]

Other Potential Activities
2.3.1 Angiotensin II Receptor Antagonism

A study on 5-nitro benzimidazole derivatives revealed their potential as angiotensin II type 1 (AT1) receptor antagonists, with significant anti-hypertensive activity in rat models.[14] This suggests a potential application in cardiovascular disease.

Experimental Workflows for Target Identification and Validation

To empirically determine the biological targets of this compound, a systematic and multi-pronged approach is required.

Target Identification Workflow

Target_Identification_Workflow cluster_0 Initial Screening & Hypothesis Generation cluster_1 Target Identification Methods cluster_2 Target Validation & Mechanism of Action Compound 2-Bromo-6-nitro-1H- benzo[d]imidazole Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assays) Compound->Phenotypic_Screening Hypothesis Hypothesized Target Classes (Kinases, Topoisomerases, etc.) Phenotypic_Screening->Hypothesis Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Hypothesis->Affinity_Chromatography Click_Chemistry Click Chemistry-based Proteomics Hypothesis->Click_Chemistry Computational_Docking Computational Docking Hypothesis->Computational_Docking Biochemical_Assays Biochemical Assays (e.g., Enzyme Inhibition) Affinity_Chromatography->Biochemical_Assays Click_Chemistry->Biochemical_Assays Computational_Docking->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., Reporter Gene Assays) Biochemical_Assays->Cell_Based_Assays Structural_Biology Structural Biology (X-ray Crystallography, Cryo-EM) Cell_Based_Assays->Structural_Biology

Caption: A generalized workflow for the identification and validation of biological targets.

Protocol: Click Chemistry-Based Proteomics for Target Identification

This protocol is adapted from methodologies used for identifying targets of other nitroimidazole compounds.[7][12] It leverages the bio-reductive activation of the nitro group. A synthetic analogue of this compound containing a clickable handle (e.g., an alkyne or azide group) is required.

Materials:

  • Alkyne- or azide-modified this compound.

  • Cancer cell line of interest (e.g., FaDu head and neck cancer cells).

  • Hypoxia chamber (e.g., 1% O₂).

  • Cell lysis buffer.

  • Biotin-azide or biotin-alkyne (for click reaction).

  • Click chemistry reaction buffer (containing copper(I) catalyst, ligand, and reducing agent).

  • Streptavidin-coated magnetic beads.

  • Wash buffers.

  • Elution buffer.

  • Reagents for in-solution or on-bead tryptic digestion.

  • LC-MS/MS system for proteomic analysis.

Procedure:

  • Cell Culture and Treatment: Culture cancer cells to ~80% confluency. Treat cells with the clickable analogue of the compound under both normoxic and hypoxic conditions for a specified duration.

  • Cell Lysis: Harvest and lyse the cells to obtain a total protein extract.

  • Click Chemistry Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the compound-protein adducts.

  • Affinity Purification: Incubate the biotin-labeled protein lysate with streptavidin-coated magnetic beads to capture the adducted proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Tryptic Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the adducted proteins by searching the MS/MS data against a protein database.

Potential Signaling Pathway Involvement

The hypothesized biological targets of this compound are integral components of several critical cellular signaling pathways.

Kinase-Mediated Signaling Pathways

Kinase_Signaling Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, HER2) Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Kinase->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Compound 2-Bromo-6-nitro-1H- benzo[d]imidazole Compound->Inhibition Inhibition->Receptor_Kinase

Caption: Inhibition of receptor tyrosine kinase signaling by this compound.

Hypoxia-Inducible Factor 1 (HIF-1) Signaling Pathway

The targeting of proteins involved in glycolysis, such as GAPDH, under hypoxic conditions suggests a potential interplay with the HIF-1 signaling pathway, a central regulator of the cellular response to low oxygen.

Data Summary

While quantitative data for this compound is not yet available, the following table summarizes the reported activities of related nitrobenzimidazole derivatives.

Compound ClassBiological ActivityTarget/MechanismIC₅₀/GI₅₀ RangeReference
Bis(6-nitrobenzimidazoles)α-glucosidase inhibitionα-glucosidase0.44 - 1.24 µM[6]
5-Nitro benzimidazole derivativesAT1 receptor antagonismAngiotensin II type 1 receptor1.03 ± 0.26 nM[14]
1H-benzo[d]imidazolesAnticancerHuman Topoisomerase I0.16 - 3.6 µM (GI₅₀)[10][11]
5-Nitro-2-phenyl-1H-benzimidazoleAntioxidantDPPH radical scavenging~21 µM[5]

Conclusion and Future Directions

This compound stands as a compound of significant interest, built upon a scaffold with proven therapeutic relevance. The dual presence of a synthetically versatile bromine atom and a bio-reducible nitro group strongly suggests a rich pharmacology, particularly in the realms of oncology and infectious diseases. The primary hypothesis is that this compound may function as a hypoxia-activated prodrug, covalently modifying a range of protein targets, or as a direct inhibitor of key enzymes such as protein kinases and topoisomerases.

The path forward necessitates a rigorous experimental validation of these hypotheses. The workflows and protocols outlined in this guide provide a strategic framework for elucidating the precise molecular targets and mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this compound and its future derivatives.

References

Methodological & Application

A Robust One-Pot Synthesis of 2-Bromo-6-nitro-1H-benzo[d]imidazole: A Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Specifically, halogenated and nitrated benzimidazoles serve as versatile intermediates for the synthesis of more complex molecules.[2][3] This application note provides a detailed, one-pot protocol for the synthesis of 2-Bromo-6-nitro-1H-benzo[d]imidazole. The procedure is designed for efficiency and scalability, beginning with the condensation of 4-nitro-o-phenylenediamine and formic acid to form the 6-nitro-1H-benzo[d]imidazole intermediate, followed by an in-situ electrophilic bromination at the C2 position. This guide emphasizes the causality behind experimental choices, robust safety procedures, and methods for product validation, targeting researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

The synthesis of substituted benzimidazoles often involves multi-step procedures that can be time-consuming and may result in lower overall yields.[4] One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages by minimizing the need to isolate and purify intermediates, thereby saving time, resources, and reducing solvent waste.[5]

The protocol described herein leverages this efficiency. The initial step is the well-established Phillips condensation reaction, where an o-phenylenediamine derivative reacts with a carboxylic acid (in this case, formic acid) to form the benzimidazole ring.[6] Following the cyclization to form 6-nitro-1H-benzo[d]imidazole, the reaction environment is transitioned for a subsequent electrophilic substitution. The C2 position of the benzimidazole ring is electron-rich and thus highly susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is selected as the brominating agent for its ability to provide a low, steady concentration of bromine, which allows for selective and controlled bromination while minimizing the formation of over-brominated side products.[7][8] This controlled approach is critical for achieving a high yield of the desired mono-brominated product.

Reaction Scheme:

Critical Safety Precautions

Handling the reagents for this synthesis requires strict adherence to safety protocols.

  • Formic Acid: Is corrosive and can cause severe skin burns and eye damage. It should be handled in a chemical fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): Is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle exclusively in a chemical fume hood.

  • Bromine (Potential Byproduct): Although NBS is used to control the release of bromine, any potential exposure is hazardous. Bromine is highly corrosive, toxic if inhaled, and can cause severe burns.[9][10][11] Ensure the entire procedure is performed in a well-ventilated fume hood.[9][11]

  • Solvents: Acetonitrile and other organic solvents are flammable and toxic. Keep away from ignition sources and ensure proper ventilation.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10][12][13] An emergency safety shower and eyewash station must be readily accessible.[12]

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
4-nitro-o-phenylenediamineC₆H₇N₃O₂153.14≥98%Sigma-Aldrich
Formic AcidCH₂O₂46.03≥95%Fisher Scientific
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98≥98%Acros Organics
Acetonitrile (ACN)C₂H₃N41.05AnhydrousVWR
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS GradeEMD Millipore
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeJ.T. Baker
HexanesC₆H₁₄86.18ACS GradeJ.T. Baker
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04GranularSigma-Aldrich
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Thermometer

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Detailed Experimental Protocol

This one-pot procedure is divided into two primary stages within the same reaction vessel: (1) Cyclization to form the benzimidazole core, and (2) In-situ bromination.

Stage 1: Synthesis of 6-nitro-1H-benzo[d]imidazole Intermediate
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer. Ensure all glassware is oven-dried.

  • Add Reagents: To the flask, add 4-nitro-o-phenylenediamine (5.0 g, 32.6 mmol, 1.0 eq.).

  • Add Acid: Carefully add formic acid (50 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.[14] Maintain a gentle reflux for 3-4 hours.

  • Monitor Reaction: Monitor the progress of the reaction by TLC (using a 1:1 Ethyl Acetate/Hexanes mobile phase). The starting material spot should gradually be replaced by a new, more polar spot corresponding to the 6-nitro-1H-benzo[d]imidazole intermediate.

  • Cool Down: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to approximately 40-50 °C. Do not cool to room temperature at this stage.

Stage 2: In-situ Bromination
  • Solvent Addition: While the mixture is still warm, carefully add anhydrous acetonitrile (60 mL) to the flask. This is to ensure the intermediate remains in solution for the subsequent step.

  • Cool to 0 °C: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Prepare NBS Solution: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (6.1 g, 34.3 mmol, 1.05 eq.) in anhydrous acetonitrile (40 mL).

  • Slow Addition of NBS: Transfer the NBS solution to a dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to prevent unwanted side reactions.[14]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 2-3 hours.

  • Monitor Reaction: Monitor the bromination step by TLC. The intermediate spot should be consumed and a new product spot should appear.

Work-up and Purification
  • Quenching: Cool the flask in an ice bath and slowly pour the reaction mixture into 250 mL of ice-cold water with vigorous stirring.

  • Neutralization: Carefully neutralize the solution by the slow, portion-wise addition of solid sodium bicarbonate until the pH is approximately 7-8. This will cause the crude product to precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any residual salts and water-soluble impurities.

  • Drying: Dry the crude product under vacuum to yield a solid.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient elution (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing to 50%).[15] Alternatively, recrystallization from an ethanol/water mixture can be attempted.[16]

  • Final Product: Combine the pure fractions, remove the solvent under reduced pressure using a rotary evaporator, and dry the final product, this compound, under high vacuum.

Experimental Workflow Diagram

The following diagram illustrates the complete one-pot synthesis workflow.

References

Application Note & Protocol Guide: Suzuki-Miyaura Coupling of 2-Bromo-6-nitro-1H-benzo[d]imidazole for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aryl-6-nitro-1H-benzo[d]imidazoles

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Specifically, the introduction of an aryl group at the 2-position and a nitro group at the 6-position of the benzimidazole ring system yields compounds of significant interest. These 2-aryl-6-nitro-1H-benzimidazole derivatives have been investigated as potential anticancer agents, with some demonstrating potent cytotoxic activity against various human neoplastic cell lines.[2]

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its versatility, mild conditions, and exceptional functional group tolerance.[3][4] It is the most frequently utilized carbon-carbon bond-forming reaction in drug discovery for constructing biaryl motifs.[4] This guide provides a comprehensive technical overview and detailed protocols for the successful Suzuki-Miyaura coupling of 2-Bromo-6-nitro-1H-benzo[d]imidazole, a key building block for these high-value compounds. We will delve into the mechanistic nuances, optimization strategies, and practical execution required by researchers, scientists, and drug development professionals to leverage this powerful transformation.

Reaction Principle: Mechanistic Insights for a Challenging Substrate

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a new C-C bond between an organohalide and an organoboron compound, typically a boronic acid or its ester.[3][5] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

While the overall mechanism is robust, the specific substrate, this compound, presents unique electronic and structural features that must be considered for successful coupling.

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-bromine bond of the benzimidazole. This is often the rate-limiting step.[3] The presence of the electron-withdrawing nitro group (-NO₂) on the benzimidazole ring makes the C2-carbon more electrophilic, which generally facilitates a faster rate of oxidative addition.[6]

  • Transmetalation: Following oxidative addition, a base activates the organoboron species (e.g., arylboronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Palladium(II) center, displacing the halide. The choice of base is critical and can significantly influence reaction efficiency.[4]

  • Reductive Elimination: In the final step, the two organic groups on the Palladium(II) intermediate couple and are eliminated, forming the desired 2-aryl-6-nitro-1H-benzo[d]imidazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

A significant challenge arises from the substrate itself. Nitrogen-rich heterocycles, particularly those with an unprotected N-H group like benzimidazole, can act as ligands and coordinate to the palladium center.[1] This coordination can lead to catalyst inhibition or deactivation, hindering the catalytic cycle.[7][8] Therefore, the selection of an appropriate ligand that can outcompete the substrate for coordination to palladium and promote the desired catalytic steps is paramount.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar = 2-(6-nitro-1H- benzo[d]imidazolyl) X = Br Pd(II)Complex Ar-Pd(II)-X (L)2 OxAdd->Pd(II)Complex Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Pd(II)Complex->Transmetalation DiarylPd(II) Ar-Pd(II)-Ar' (L)2 Transmetalation->DiarylPd(II) RedElim Reductive Elimination DiarylPd(II)->RedElim RedElim->Pd(0)L2 Regeneration Product Product (Ar-Ar') RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle for aryl-aryl bond formation.

Optimization of Key Reaction Parameters

Achieving high yields and purity requires careful optimization of the catalyst system, base, and solvent.

  • Catalyst & Ligand System: For electron-rich N-heterocyclic substrates, standard palladium catalysts like Pd(PPh₃)₄ may be insufficient. Bulky, electron-rich phosphine ligands are highly effective as they accelerate the rate-limiting reductive elimination step and stabilize the palladium center, preventing catalyst deactivation.[9] Ligands such as SPhos and XPhos, often used in combination with a palladium source like Pd(OAc)₂ or as pre-formed palladacycle precatalysts, have proven successful for coupling unprotected azole halides.[1][8][9] N-heterocyclic carbene (NHC) ligands are also excellent alternatives to phosphines.[9][10]

  • Base Selection: The base plays a crucial role in the transmetalation step. While various bases can be used, inorganic bases are most common. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often superior for challenging couplings involving heteroaryl halides.[1][8] They are sufficiently strong to promote the reaction without inducing significant side reactions. Stronger bases like sodium tert-butoxide should be used with caution as they can sometimes promote competitive dehalogenation, an undesired side reaction where the bromine atom is replaced by hydrogen.[9]

  • Solvent System: The choice of solvent impacts reagent solubility and reaction kinetics. A mixture of an aprotic polar solvent and water is standard. Common systems include 1,4-dioxane/water, THF/water, or toluene/ethanol/water.[3][5] It is imperative that the solvent is thoroughly degassed (e.g., by bubbling with argon or nitrogen for 15-20 minutes) before use. This removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[11]

Quantitative Data Summary

The following table summarizes representative conditions for the Suzuki coupling of 2-bromo-benzimidazole derivatives, providing a starting point for optimization with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10024HighAdapted from[1][8]
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃Toluene11018HighAdapted from[9]
33-Fluorophenylboronic acidP1 Precatalyst (2)(Internal)K₃PO₄Dioxane/H₂O10015>90Adapted from[8]
4Phenylboronic acidPd(OAc)₂ (5)IMes·HCl (10)Cs₂CO₃Dioxane801296Adapted from[10]
5Arylboronic acidPd(PPh₃)₄ (3)(Internal)Na₂CO₃Toluene/EtOH/H₂OReflux12VariableAdapted from[3]

Note: P1 Precatalyst is a commercially available XPhos-based palladacycle. IMes·HCl is an N-heterocyclic carbene precursor.

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.

Protocol 1: Conventional Thermal Heating

This protocol provides a robust, general method for the coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 mmol, 1.5 - 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (anhydrous, 4 mL)

  • Water (degassed, 1 mL)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware (e.g., 25 mL round-bottom flask, condenser)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (2.0 mmol), and potassium phosphate (2.0 mmol).[1]

  • Catalyst Addition: In the same flask, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Solvent Addition: Add the degassed solvent system (4 mL of 1,4-dioxane and 1 mL of water) via syringe.[1]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (15 mL).[5]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-aryl-6-nitro-1H-benzo[d]imidazole.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and often improve yields.[12]

Materials:

  • Same as Protocol 1, but use a dedicated microwave reaction vial.

Procedure:

  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add all solid reagents as described in steps 1 and 2 of Protocol 1.

  • Solvent Addition: Add the degassed solvent system (4 mL dioxane, 1 mL water).

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature of 100-140 °C for 15-45 minutes.[5] Note: Reaction time and temperature should be optimized for the specific substrate combination.

  • Work-up and Purification: After the vial has cooled to room temperature, follow the work-up, isolation, purification, and characterization steps as described in Protocol 1 (steps 7-10).

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_purification 3. Work-up & Purification cluster_analysis 4. Analysis a Combine Solids: - this compound - Arylboronic Acid - Base (K₃PO₄) b Add Catalyst System: - Pd(OAc)₂ - SPhos Ligand a->b c Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) b->c d Add Degassed Solvents (Dioxane/H₂O) c->d e Heat with Stirring (Conventional or Microwave) d->e f Monitor Progress (TLC or LC-MS) e->f g Cool & Dilute with Ethyl Acetate f->g h Aqueous Wash (Water & Brine) g->h i Dry & Concentrate h->i j Column Chromatography i->j k Characterize Pure Product (NMR, MS) j->k

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active base.3. Catalyst inhibition by substrate.1. Ensure solvents are rigorously degassed. Use fresh, high-quality catalyst.2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure base is soluble or active in the solvent system.[13]3. Increase ligand loading or switch to a bulkier, more electron-rich ligand (e.g., XPhos).[9]
Significant Dehalogenation 1. Base is too strong.2. Reaction temperature is too high.3. Inappropriate ligand.1. Switch to a milder base (e.g., from NaOt-Bu to K₃PO₄ or K₂CO₃).[9]2. Lower the reaction temperature and monitor for longer times.3. Use bulky phosphine ligands (SPhos, XPhos) or NHC ligands, which favor reductive elimination over dehalogenation.[9]
Formation of Homocoupled Boronic Acid Byproduct 1. Presence of oxygen in the reaction mixture.2. Inefficient transmetalation step.1. Improve the degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction.[11]2. Re-evaluate the base and solvent combination to ensure efficient boronate formation and transfer.
Difficulty in Purification 1. Close polarity of product and byproducts.2. Residual palladium in the product.1. Use a slow gradient during column chromatography. Consider reverse-phase chromatography if silica gel is ineffective.2. Wash the organic layer with an aqueous solution of a palladium scavenger (e.g., thiourea) or pass the crude product through a silica plug before final chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing a class of compounds with significant potential in drug discovery.[2][4] Success with this challenging substrate hinges on a rational understanding of the catalytic cycle and careful selection of reaction components.[3] The use of modern catalyst systems featuring bulky, electron-rich ligands is critical to overcome catalyst inhibition by the N-H moiety of the benzimidazole ring.[8][9] The protocols and optimization guidelines presented herein provide a solid foundation for researchers to efficiently produce these valuable molecular scaffolds, accelerating the development of novel therapeutic agents.

References

Synthesis of 2-amino-6-nitro-1H-benzo[d]imidazole from 2-Bromo-6-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Synthesis of 2-amino-6-nitro-1H-benzo[d]imidazole

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-amino-6-nitro-1H-benzo[d]imidazole from its precursor, 2-bromo-6-nitro-1H-benzo[d]imidazole. The protocol herein is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This guide is intended for researchers, medicinal chemists, and process development scientists. It offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, safety and handling procedures, and methods for purification and characterization of the final product.

Introduction and Scientific Background

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The title compound, 2-amino-6-nitro-1H-benzo[d]imidazole, is a valuable building block for the synthesis of more complex molecules, including potential antiparasitic and anticancer agents.[1] The presence of the nitro group at the C6 position and the amino group at the C2 position provides distinct points for further chemical modification.

The synthesis route from this compound is predicated on the principles of Nucleophilic Aromatic Substitution (SNAr) . The potent electron-withdrawing nature of the nitro group at the C6-position significantly acidifies the N-H protons and, more importantly, activates the benzimidazole ring system towards nucleophilic attack. This activation is most pronounced at the C2 position, where the bromine atom serves as a competent leaving group. The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

This guide details a robust protocol for this transformation using aqueous ammonia as the nucleophile, conducted under elevated temperature and pressure. A copper(I)-catalyzed variant is also discussed, which may offer a milder reaction pathway.

Reaction Mechanism and Rationale

The conversion of this compound to its 2-amino analogue is a classic SNAr reaction. The key mechanistic steps are outlined below:

  • Nucleophilic Attack: The ammonia molecule, acting as a nucleophile, attacks the electron-deficient carbon atom at the C2 position of the benzimidazole ring. This carbon is directly bonded to the bromine leaving group.

  • Formation of the Meisenheimer Complex: The addition of the nucleophile breaks the aromaticity of the benzimidazole ring, forming a resonance-stabilized negative intermediate, the Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the bromide ion.

  • Proton Transfer: A final proton transfer step yields the neutral 2-amino-6-nitro-1H-benzo[d]imidazole product.

The choice of a sealed-vessel, high-temperature reaction is dictated by the need to overcome the activation energy for the initial nucleophilic attack and to ensure the reaction proceeds at a practical rate. The use of aqueous ammonia provides a high concentration of the nucleophile.

Caption: S(N)Ar reaction mechanism.

(Note: The DOT script above is a template. Actual chemical structures would be represented by images linked in the SRC attribute for a final document.)

Safety and Handling

3.1. Hazard Identification

  • This compound: This is a halogenated nitroaromatic compound. While specific data is limited, related compounds are known irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[4] Thermal decomposition can release toxic fumes such as nitrogen oxides (NOx) and hydrogen bromide.

  • Aqueous Ammonia (28-30%): Highly corrosive. Causes severe skin burns and eye damage. The vapor is a respiratory irritant. The reaction is performed under high pressure and temperature, posing a risk of vessel rupture if not conducted in appropriately rated equipment.

  • Copper(I) Iodide (for catalyzed protocol): Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: A flame-retardant lab coat and heavy-duty, chemical-resistant gloves (e.g., butyl rubber) are required.

  • Respiratory Protection: All operations should be conducted within a certified chemical fume hood.

3.3. Engineering Controls

  • The reaction must be performed in a pressure-rated and properly sealed reaction vessel. A blast shield should be used.

  • Ensure the fume hood has adequate airflow.

  • An emergency eyewash station and safety shower must be readily accessible.

Experimental Protocols

Protocol 1: Uncatalyzed Amination in a Sealed Vessel

This protocol is a robust method that relies on elevated temperature and pressure to drive the reaction to completion.

4.1. Materials and Equipment

Reagent/Equipment Grade/Specification
This compound Reagent Grade, >97%
Aqueous Ammonia 28-30% (w/w)
Dichloromethane (DCM) HPLC Grade
Ethyl Acetate (EtOAc) HPLC Grade
Methanol (MeOH) HPLC Grade
Deionized Water ---
Sodium Sulfate (Na₂SO₄) Anhydrous
Pressure Reaction Vessel Stainless Steel, >20 bar rating
Magnetic Stir Plate with Heating ---
Rotary Evaporator ---

| Silica Gel | 60 Å, 230-400 mesh |

4.2. Step-by-Step Procedure

  • Vessel Charging: To a pressure-rated reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 2.57 g, 10.0 mmol).

  • Reagent Addition: In a well-ventilated fume hood, carefully add aqueous ammonia (28-30%, 20 mL).

  • Sealing and Reaction: Securely seal the reaction vessel. Place it on a magnetic stir plate within a heating mantle and behind a blast shield.

  • Heating: Heat the mixture to 130-140 °C with vigorous stirring. The internal pressure will increase significantly. Do not exceed the pressure rating of the vessel. Maintain these conditions for 12-24 hours.

  • Cooling: After the reaction period, turn off the heating and allow the vessel to cool completely to room temperature (over several hours or overnight). Do not attempt to open the vessel while it is hot or under pressure.

  • Work-up: Once cooled, carefully open the vessel in the fume hood. A yellow precipitate should be visible.

  • Isolation: Filter the reaction mixture through a Büchner funnel. Wash the collected solid with cold deionized water (2 x 20 mL) and then with a small amount of cold methanol to remove residual water.

  • Drying: Dry the yellow solid under vacuum to yield the crude product.

4.3. Purification

  • The crude product can be purified by recrystallization from a large volume of ethanol or by flash column chromatography.

  • Chromatography: Prepare a slurry of the crude product with silica gel. Elute using a gradient of ethyl acetate in dichloromethane (e.g., starting from 10% EtOAc in DCM and gradually increasing to 50% EtOAc).

  • Combine the fractions containing the pure product (monitored by TLC) and remove the solvent under reduced pressure to yield 2-amino-6-nitro-1H-benzo[d]imidazole as a yellow solid.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification charge_vessel Charge Vessel with This compound add_ammonia Add Aqueous Ammonia charge_vessel->add_ammonia seal_vessel Seal Pressure Vessel add_ammonia->seal_vessel heat Heat to 130-140 °C (12-24 h) seal_vessel->heat cool Cool to Room Temp. heat->cool filter Filter and Wash Solid cool->filter dry Dry Under Vacuum filter->dry purify Purify (Recrystallization or Chromatography) dry->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow diagram.

Protocol 2: Copper(I)-Catalyzed Amination

This protocol may allow for lower reaction temperatures and pressures, potentially offering a safer and more energy-efficient alternative. Copper-catalyzed aminations are well-established for haloarenes.[5]

4.4. Additional Materials

Reagent Grade/Specification
Copper(I) Iodide (CuI) >98%

| 1,4-Dioxane | Anhydrous |

4.5. Step-by-Step Procedure

  • Vessel Charging: To a pressure-rated reaction vessel, add this compound (2.57 g, 10.0 mmol), Copper(I) Iodide (0.19 g, 1.0 mmol, 10 mol%), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (20 mL) followed by aqueous ammonia (28-30%, 10 mL).

  • Reaction: Seal the vessel and heat to 110-120 °C with vigorous stirring for 12-18 hours.

  • Cooling and Work-up: Follow steps 4.2.5 and 4.2.6 from Protocol 1.

  • Isolation: After filtration, the crude solid will contain copper residues. Wash the solid thoroughly with a dilute aqueous solution of ammonium hydroxide to complex and remove copper salts, followed by deionized water.

  • Purification: Follow the purification steps outlined in section 4.3.

Characterization of 2-amino-6-nitro-1H-benzo[d]imidazole

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

ParameterExpected Value/Observation
Appearance Yellow to orange solid
Molecular Formula C₇H₆N₄O₂
Molecular Weight 178.15 g/mol
Melting Point >300 °C (Decomposes)
FT-IR (KBr, cm⁻¹) ~3400-3300 (N-H stretch, amine), ~3100 (N-H stretch, imidazole), ~1520 & ~1340 (NO₂ stretch), ~1640 (C=N stretch)
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.3 (s, 1H, H-7), ~7.8 (dd, 1H, H-5), ~7.3 (d, 1H, H-4), ~6.8 (br s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~155 (C2), ~145 (C6), ~142 (C3a), ~135 (C7a), ~118 (C5), ~112 (C4), ~105 (C7)
Mass Spectrometry (ESI+) m/z: 179.05 [M+H]⁺

Note: NMR chemical shifts are estimated based on analogous structures and may vary depending on solvent and concentration. The fundamental structure has been confirmed by X-ray crystallography of its hydrochloride salt.

Discussion and Conclusion

The synthesis of 2-amino-6-nitro-1H-benzo[d]imidazole via nucleophilic aromatic substitution of the corresponding 2-bromo precursor is a reliable and scalable method. The uncatalyzed, high-pressure protocol is robust, while the copper-catalyzed alternative presents an opportunity for process optimization under milder conditions. The strongly electron-withdrawing nitro group is essential for activating the C2 position, making this transformation efficient. Proper safety precautions, particularly the use of a rated pressure vessel and adequate shielding, are paramount for the safe execution of this synthesis. The final product is a versatile intermediate for drug discovery and materials science, and this guide provides a solid foundation for its laboratory-scale preparation.

References

Application Notes and Protocols for the Derivatization of 2-Bromo-6-nitro-1H-benzo[d]imidazole and Subsequent Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold as a Cornerstone in Antimicrobial Drug Discovery

The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of a multitude of pharmacologically active compounds.[1] Its structural resemblance to naturally occurring purines allows for interaction with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[1] The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Benzimidazole derivatives have emerged as a promising class of compounds in this pursuit, with their efficacy often dictated by the nature and position of substituents on the bicyclic ring system.[2]

This guide provides a comprehensive framework for the synthesis and derivatization of a key building block, 2-Bromo-6-nitro-1H-benzo[d]imidazole , and outlines detailed protocols for the subsequent screening of its derivatives for antimicrobial activity. The strategic placement of a bromine atom at the 2-position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3] Concurrently, the nitro group at the 6-position, an electron-withdrawing moiety, is known to influence the antimicrobial potential of the benzimidazole core.[4] The systematic derivatization of this scaffold, followed by rigorous antimicrobial evaluation, presents a robust strategy for the identification of novel drug candidates.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the target compound is proposed via a multi-step pathway, commencing with the formation of a 2-amino-nitrobenzimidazole intermediate, followed by a Sandmeyer-type reaction to introduce the bromo-substituent. This approach is predicated on established and reliable organic chemistry transformations.

Step 1.1: Synthesis of 4-nitro-1,2-phenylenediamine

The initial precursor, 4-nitro-1,2-phenylenediamine, can be synthesized from 2,4-dinitroaniline via selective reduction.

  • Protocol:

    • In a 5-liter three-necked flask equipped with a mechanical stirrer and a gas inlet tube, suspend 2,4-dinitroaniline in ethanol.

    • Heat the mixture to 45°C.

    • With vigorous stirring, bubble hydrogen sulfide gas through the suspension while maintaining the temperature between 45°C and 55°C.

    • Continue the reaction until all the yellow suspended particles of 2,4-dinitroaniline have dissolved, forming an intensely red-colored solution (typically 30-60 minutes).

    • Allow the reaction mixture to cool and stand, facilitating the crystallization of the product.

    • Collect the red crystals of 1,2-diamino-4-nitrobenzene by suction filtration and wash with cold water.

    • Purify the crude product by recrystallization from a boiling mixture of water and concentrated hydrochloric acid, followed by neutralization with concentrated ammonia to precipitate the purified product.[5]

Step 1.2: Synthesis of 2-Amino-6-nitro-1H-benzo[d]imidazole

This intermediate is synthesized through the cyclization of 4-nitro-1,2-phenylenediamine using cyanogen bromide.

  • Causality Behind Experimental Choices: Cyanogen bromide serves as a one-carbon source that, upon reaction with the vicinal diamine, forms the imidazole ring with an amino group at the 2-position.[6] This reaction is a well-established method for the synthesis of 2-aminobenzimidazoles.[7]

  • Protocol:

    • In a suitable reaction vessel, treat 4-nitro-1,2-phenylenediamine with cyanogen bromide in a mixture of diglyme and water (4:1).[6]

    • Heat the reaction mixture to 90°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and precipitate the product by adding it to ice-cold water.

    • Collect the solid product by filtration, wash thoroughly with water, and dry to yield 5(6)-nitro-1H-benzimidazol-2-amine.[6]

Step 1.3: Synthesis of this compound via Sandmeyer Reaction

The conversion of the 2-amino group to a bromo substituent is achieved through diazotization followed by a copper-catalyzed bromination.

  • Causality Behind Experimental Choices: The Sandmeyer reaction is a classic and highly effective method for the conversion of an aryl amine to an aryl halide.[8] The amine is first converted to a diazonium salt, which is an excellent leaving group (N₂ gas).[9][10] The subsequent introduction of a bromide ion, facilitated by a copper(I) bromide catalyst, yields the desired 2-bromobenzimidazole.

  • Protocol:

    • Suspend 2-amino-6-nitro-1H-benzo[d]imidazole in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring for the evolution of nitrogen gas.

    • Upon completion of the reaction, collect the precipitated product by filtration.

    • Wash the crude product with water and purify by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Synthesis_Workflow cluster_0 Step 1.1: Precursor Synthesis cluster_1 Step 1.2: Imidazole Ring Formation cluster_2 Step 1.3: Sandmeyer Reaction 2,4-Dinitroaniline 2,4-Dinitroaniline H2S_Reduction H₂S, Ethanol 2,4-Dinitroaniline->H2S_Reduction 4-Nitro-1,2-phenylenediamine 4-Nitro-1,2-phenylenediamine H2S_Reduction->4-Nitro-1,2-phenylenediamine CNBr_Cyclization Cyanogen Bromide 4-Nitro-1,2-phenylenediamine->CNBr_Cyclization 2-Amino-6-nitro-1H-benzo[d]imidazole 2-Amino-6-nitro-1H-benzo[d]imidazole CNBr_Cyclization->2-Amino-6-nitro-1H-benzo[d]imidazole Diazotization 1. NaNO₂, HBr (0-5°C) 2. CuBr 2-Amino-6-nitro-1H-benzo[d]imidazole->Diazotization This compound This compound Diazotization->this compound

Caption: Synthetic workflow for this compound.

Part 2: Derivatization Strategies

The this compound scaffold offers multiple sites for chemical modification to generate a library of analogues for antimicrobial screening. Key reaction sites include the C2-bromo substituent, the N1-H of the imidazole ring, and the C6-nitro group.

Derivatization at the C2-Position via Suzuki-Miyaura Cross-Coupling
  • Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, allowing for the introduction of a wide array of aryl and heteroaryl moieties at the 2-position.[3] This modification can significantly impact the steric and electronic properties of the molecule, influencing its binding to biological targets.

  • Protocol:

    • To a dry reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

    • Add an anhydrous solvent system (e.g., a mixture of dioxane and water).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction mixture to reflux (typically 80-100°C) and monitor its progress by TLC.

    • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2-aryl/heteroaryl-6-nitro-1H-benzo[d]imidazole derivative.

Derivatization at the N1-Position via Alkylation
  • Rationale: Alkylation at the N1-position of the benzimidazole ring can enhance lipophilicity and modulate the compound's pharmacokinetic properties. This modification can also influence the orientation of substituents at other positions, potentially leading to improved target engagement.

  • Protocol:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

    • Add a base (e.g., potassium carbonate or sodium hydride, 1.2 eq.) and stir the mixture at room temperature for 30 minutes.

    • Add the desired alkyl halide (e.g., benzyl bromide or ethyl iodide, 1.1 eq.) dropwise.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Quench the reaction by pouring the mixture into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the product by recrystallization or column chromatography.

Derivatization via Reduction of the C6-Nitro Group
  • Rationale: The reduction of the nitro group to an amine provides a new site for functionalization. The resulting amino group can be acylated, sulfonylated, or used in other reactions to introduce a wide variety of substituents, significantly expanding the chemical diversity of the compound library.

  • Protocol:

    • Dissolve the 6-nitrobenzimidazole derivative (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.) or catalytic hydrogenation (e.g., H₂, Pd/C).

    • If using SnCl₂, heat the reaction mixture to reflux for several hours. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC until the starting material disappears.

    • Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 6-aminobenzimidazole derivative.

    • This amino derivative can be used directly in subsequent acylation or sulfonylation reactions.

Derivatization_Strategies cluster_C2 C2-Position Derivatization cluster_N1 N1-Position Derivatization cluster_C6 C6-Position Derivatization Start This compound Suzuki Suzuki Coupling (Aryl Boronic Acids, Pd Catalyst) Start->Suzuki Alkylation Alkylation (Alkyl Halides, Base) Start->Alkylation Reduction Nitro Reduction (e.g., SnCl₂) Start->Reduction C2_Product 2-Aryl-6-nitro-1H-benzo[d]imidazoles Suzuki->C2_Product N1_Product 1-Alkyl-2-bromo-6-nitro-1H-benzo[d]imidazoles Alkylation->N1_Product Amine_Intermediate 2-Bromo-6-amino-1H-benzo[d]imidazole Reduction->Amine_Intermediate Acylation Acylation/Sulfonylation Amine_Intermediate->Acylation C6_Product 6-Acylamino/Sulfonamido Derivatives Acylation->C6_Product

Caption: Key derivatization strategies for the core scaffold.

Part 3: Protocols for Antimicrobial Screening

A critical step in the drug discovery process is the evaluation of the synthesized compounds for their biological activity. The following protocols outline standard methodologies for assessing the antimicrobial efficacy of the novel benzimidazole derivatives.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Protocol:

    • Preparation of Bacterial/Fungal Inoculum:

      • Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.

      • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

      • Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

      • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Preparation of Compound Dilutions:

      • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

      • In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in the broth medium to achieve a desired concentration range.

    • Inoculation and Incubation:

      • Add the prepared microbial inoculum to each well containing the compound dilutions.

      • Include a positive control (microorganism with no compound) and a negative control (broth medium only). A vehicle control (microorganism with the solvent used to dissolve the compounds) should also be included.

      • Seal the plate and incubate for 16-24 hours at the optimal growth temperature for the microorganism.

    • Determination of MIC:

      • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

Data Presentation

Quantitative data from the antimicrobial screening should be summarized in a clear and structured format for easy comparison and analysis of structure-activity relationships (SAR).

Compound ID R¹ (at N1) R² (at C2) R⁶ (at C6) MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. C. albicans
Parent HBrNO₂>128>128>128
Derivative 1 H4-FluorophenylNO₂3264128
Derivative 2 BenzylBrNO₂64128>128
Derivative 3 HBrNH₂128>128>128
Derivative 4 H4-FluorophenylNH₂163264
Ciprofloxacin ---10.5N/A
Fluconazole ---N/AN/A4
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) data for derivatized 2-Bromo-6-nitro-1H-benzo[d]imidazoles. Data are hypothetical and for exemplary purposes only.

digraph "Antimicrobial_Screening_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];

"Start" [label="Synthesized\nBenzimidazole Derivatives", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Stock_Solution" [label="Prepare Stock Solutions\n(e.g., in DMSO)"]; "Serial_Dilution" [label="Perform Serial Dilutions\nin 96-Well Plates"]; "Inoculum_Prep" [label="Prepare Microbial Inoculum\n(0.5 McFarland Standard)"]; "Inoculation" [label="Inoculate Plates with\nMicrobial Suspension"]; "Incubation" [label="Incubate Plates\n(e.g., 37°C for 24h)"]; "MIC_Determination" [label="Determine MIC\n(Visual or Spectrophotometric)"]; "Data_Analysis" [label="Data Analysis and\nSAR Studies", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Stock_Solution" -> "Serial_Dilution"; "Inoculum_Prep" -> "Inoculation"; "Serial_Dilution" -> "Inoculation" -> "Incubation" -> "MIC_Determination" -> "Data_Analysis"; }

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

This guide provides a detailed roadmap for the synthesis, derivatization, and antimicrobial evaluation of compounds based on the this compound scaffold. The outlined protocols are based on established chemical principles and standard biological assays, offering a robust starting point for researchers in the field of antimicrobial drug discovery. The systematic exploration of the chemical space around this core structure, guided by the analysis of structure-activity relationships, holds significant potential for the identification of novel and potent antimicrobial agents to combat the growing threat of drug-resistant pathogens. Further studies should also include cytotoxicity assays to determine the selectivity of the most active compounds for microbial cells over host cells.

References

Application Notes and Protocols: Utilizing 2-Bromo-6-nitro-1H-benzo[d]imidazole as a Privileged Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery.[2] The benzimidazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural resemblance to endogenous purines, enabling it to effectively interact with the ATP-binding sites of various biological targets.[3][4][5] This guide provides a comprehensive technical overview and detailed protocols for leveraging 2-Bromo-6-nitro-1H-benzo[d]imidazole as a versatile starting point for the synthesis and evaluation of novel kinase inhibitors. We will explore the strategic rationale behind its use, present robust synthetic methodologies for library generation, and detail the biochemical and cell-based assays required for potency and efficacy assessment.

The Benzimidazole Scaffold: A Foundation for Kinase Inhibition

The benzimidazole heterocycle is a mainstay in medicinal chemistry, valued for its favorable physicochemical properties and its capacity for diverse molecular interactions, including hydrogen bonding and π-π stacking.[6] This makes it an ideal framework for designing ATP-competitive kinase inhibitors, which function by occupying the ATP-binding pocket and preventing the phosphorylation of substrate proteins.[7][8]

Strategic Analysis of this compound

The specific structure of this compound offers three key strategic advantages for medicinal chemists:

  • The Benzimidazole Core : Serves as the primary pharmacophore, designed to interact with the hinge region of the kinase ATP-binding site. This interaction is fundamental to the inhibitory activity of many successful kinase drugs.[8]

  • The 2-Bromo Group : Acts as a highly versatile synthetic handle. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] This allows for the systematic introduction of a wide array of aryl and heteroaryl substituents, facilitating rapid exploration of the structure-activity relationship (SAR) to enhance potency and selectivity.[10]

  • The 6-Nitro Group : As a strong electron-withdrawing group, the nitro functional group significantly influences the electronic properties of the benzimidazole ring system. This can modulate the pKa of the imidazole nitrogen, potentially enhancing binding interactions. Furthermore, the nitro group can be chemically reduced to an amine, providing another vector for diversification and property modulation (e.g., improving solubility or introducing new hydrogen-bonding capabilities).[11]

References

Protocol for N-Alkylation of 2-Bromo-6-nitro-1H-benzo[d]imidazole: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. The strategic functionalization of the benzimidazole nucleus, particularly through N-alkylation, is a powerful approach to modulate the physicochemical and biological properties of these compounds, leading to the development of novel therapeutics.[1][2] This application note provides a detailed and robust protocol for the N-alkylation of 2-Bromo-6-nitro-1H-benzo[d]imidazole, an electron-deficient substrate of significant interest for the synthesis of targeted kinase inhibitors and other potential drug candidates.

The presence of the electron-withdrawing nitro and bromo groups on the benzimidazole core decreases the nucleophilicity of the imidazole nitrogens, presenting a unique challenge for N-alkylation.[3] This guide offers a field-proven methodology to overcome this challenge, ensuring high yields and purity. We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide a step-by-step experimental procedure, and present comparative data for different alkylating agents.

Mechanistic Insights: The SN2 Pathway in N-Alkylation

The N-alkylation of this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the N-H bond of the benzimidazole ring by a suitable base, generating a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of the alkyl halide, leading to the formation of the N-alkylated product and a halide salt as a byproduct.

Figure 1: General mechanism of N-alkylation of this compound.

The choice of base and solvent is critical for the success of this reaction. A moderately strong, non-nucleophilic base is required to efficiently deprotonate the weakly acidic N-H of the electron-deficient benzimidazole without competing in the subsequent nucleophilic attack. Polar aprotic solvents are preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the benzimidazolide anion, and also facilitate the SN2 transition state.

Comparative Data on N-Alkylation with Various Alkyl Halides

The following table summarizes the expected yields for the N-alkylation of this compound with different alkylating agents under the optimized protocol described below. The reactivity of the alkyl halide (iodide > bromide > chloride) directly influences the reaction time and yield.[4]

Alkylating AgentProductTypical Yield (%)
Methyl Iodide1-Methyl-2-bromo-6-nitro-1H-benzo[d]imidazole85-95%
Ethyl Bromide1-Ethyl-2-bromo-6-nitro-1H-benzo[d]imidazole75-85%
Benzyl Bromide1-Benzyl-2-bromo-6-nitro-1H-benzo[d]imidazole80-90%

Note: Yields are based on reactions performed with analogous electron-deficient benzimidazole substrates and may vary depending on the purity of reagents and precise reaction conditions.

Detailed Experimental Protocol

This protocol provides a reliable method for the N-alkylation of this compound.

Materials and Reagents
  • This compound

  • Alkyl halide (e.g., Methyl iodide, Ethyl bromide, Benzyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure

Experimental_Workflow start Start reactants Add Benzimidazole, K₂CO₃, and DMF to flask start->reactants stir1 Stir at RT for 15 min reactants->stir1 add_alkyl_halide Add Alkyl Halide dropwise stir1->add_alkyl_halide reaction Heat at 60 °C (Monitor by TLC) add_alkyl_halide->reaction workup Cool, add water, and extract with EtOAc reaction->workup wash Wash organic layer with brine workup->wash dry Dry over Na₂SO₄ and filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Figure 2: Experimental workflow for the N-alkylation of this compound.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), finely ground anhydrous potassium carbonate (2.0 eq.), and anhydrous N,N-dimethylformamide (DMF, approximately 5-10 mL per gram of benzimidazole).

  • Initial Stirring: Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the reactants.

  • Addition of Alkylating Agent: Add the alkyl halide (1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated benzimidazole.

Troubleshooting

Problem Possible Cause Solution
Low or no reaction Incomplete deprotonationEnsure K₂CO₃ is finely ground and anhydrous. Consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF, but exercise caution as NaH is highly reactive.
Low reactivity of alkyl halideIf using an alkyl chloride, consider switching to the corresponding bromide or iodide. Increase the reaction temperature or time.
Formation of multiple products Over-alkylation (dialkylation)Use a smaller excess of the alkylating agent (e.g., 1.05 - 1.1 eq.).
Side reactionsEnsure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive functional groups are present.
Difficult purification Residual DMFEnsure thorough washing with brine during the work-up.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-alkylation of this compound. By understanding the underlying mechanistic principles and following the detailed experimental procedure, researchers can confidently synthesize a variety of N-alkylated derivatives of this important heterocyclic scaffold in high yield and purity. The provided comparative data and troubleshooting guide will further aid in the successful execution and optimization of this valuable synthetic transformation.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Bromo-6-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays for the characterization of 2-Bromo-6-nitro-1H-benzo[d]imidazole. While direct biological targets for this specific compound are not extensively documented, the benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to exhibit potent anticancer and anti-inflammatory activities, frequently through the inhibition of protein kinases and modulation of critical signaling pathways.[1][2] This guide, therefore, presents two detailed, robust, and field-proven HTS protocols based on plausible, high-value therapeutic targets for benzimidazole derivatives: a biochemical assay targeting Aurora Kinase A (AURKA) and a cell-based assay monitoring the NF-κB signaling pathway. The methodologies are detailed with scientific rationale, step-by-step protocols, data analysis guidelines, and quality control parameters to ensure the generation of reliable and reproducible results.

Introduction: The Rationale for Screening this compound

The benzimidazole nucleus is a cornerstone of many pharmacologically active agents, attributed to its versatile biological activities.[1][2] The specific analogue, this compound, presents a unique chemical architecture. The bromine atom at the 2-position offers a versatile synthetic handle for creating diverse chemical libraries, while the nitro group at the 6-position can influence the molecule's electronic properties and potential interactions with biological targets.

Given the established precedent for bromo-substituted benzimidazoles acting as potent inhibitors of protein kinases involved in cancer cell proliferation, a primary focus of any screening campaign should be on this enzyme class.[1] Aurora Kinase A (AURKA), a serine/threonine kinase crucial for mitotic progression, is frequently overexpressed in various cancers and represents a prime therapeutic target.[3][4][5] Therefore, a biochemical assay to screen for direct inhibition of AURKA is a logical starting point.

Furthermore, the anti-inflammatory potential of some benzimidazoles suggests a role in modulating key inflammatory signaling pathways.[2] The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation and is also implicated in cancer cell survival and proliferation.[6][7][8] A cell-based assay monitoring NF-κB activation provides a physiologically relevant context to identify compounds that modulate this pathway.

This guide provides the necessary protocols to embark on a comprehensive HTS campaign to elucidate the biological activity of this compound and its derivatives.

Biochemical HTS Assay: Targeting Aurora Kinase A Inhibition

This section details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and sensitive method for quantifying kinase activity in a high-throughput format.[9][10]

Principle of the TR-FRET Kinase Assay

The assay measures the phosphorylation of a specific peptide substrate by AURKA. A long-lifetime lanthanide donor fluorophore (e.g., Terbium) is conjugated to an anti-phospho-substrate antibody, and an acceptor fluorophore (e.g., fluorescein) is conjugated to the kinase substrate. When the substrate is phosphorylated by AURKA, the antibody binds, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is directly proportional to the extent of substrate phosphorylation and, therefore, to the kinase activity. Inhibitors of AURKA will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

TR_FRET_Kinase_Assay cluster_0 High Kinase Activity (No Inhibitor) cluster_1 Low Kinase Activity (Inhibitor Present) AURKA Aurora Kinase A Phospho_Substrate Phosphorylated Fluorescein-Substrate AURKA->Phospho_Substrate Phosphorylation Substrate Fluorescein-Substrate Substrate->AURKA ATP ATP ADP ADP ATP->ADP Antibody Tb-Antibody Phospho_Substrate->Antibody Binding FRET TR-FRET Signal Antibody->FRET Proximity-induced Energy Transfer AURKA_inhibited Aurora Kinase A Substrate_inhibited Fluorescein-Substrate AURKA_inhibited->Substrate_inhibited No Phosphorylation Inhibitor 2-Bromo-6-nitro- 1H-benzo[d]imidazole Inhibitor->AURKA_inhibited Inhibition ATP_inhibited ATP Antibody_inhibited Tb-Antibody No_FRET Low/No TR-FRET Signal

Caption: TR-FRET assay principle for AURKA inhibition.

Experimental Protocol: AURKA TR-FRET Assay

Materials:

  • Recombinant human Aurora A kinase (e.g., from Cell Signaling Technology, #7510)[11]

  • Biotinylated peptide substrate (specific for AURKA)

  • Europium or Terbium-labeled anti-phospho-substrate antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Stop Solution: 10 mM EDTA in assay buffer

  • This compound (dissolved in 100% DMSO)

  • Positive Control Inhibitor (e.g., Alisertib)

  • 384-well, low-volume, non-binding black microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of the compound dilutions into the assay plate.

    • For controls, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a saturating concentration of Alisertib (positive control, 100% inhibition).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution of AURKA in assay buffer.

    • Prepare a 2X substrate/ATP solution containing the biotinylated peptide and ATP in assay buffer. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically during assay development (typically at the Km for ATP).

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate.

    • Add 5 µL of the 2X substrate/ATP solution to initiate the reaction. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Prepare a 2X detection mix containing the Europium/Terbium-labeled antibody and streptavidin-acceptor in stop solution.

    • Add 10 µL of the detection mix to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader using the appropriate excitation and emission wavelengths for the chosen donor-acceptor pair.

Data Analysis and Quality Control
  • Calculate Percent Inhibition:

    • The raw TR-FRET ratio data is used to calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

  • Determine IC₅₀ Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[12][13][14][15]

  • Assay Quality Control - Z'-Factor:

    • The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[16][17][18][19][20] It is calculated using the signals from the positive and negative controls from an entire plate: Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[16]

ParameterDescriptionAcceptance Criteria
Z'-Factor Measures the statistical separation between positive and negative controls.≥ 0.5
Signal-to-Background Ratio of the mean negative control signal to the mean positive control signal.≥ 5
CV of Controls Coefficient of variation for positive and negative controls.< 15%

Cell-Based HTS Assay: Modulating the NF-κB Pathway

This section outlines a cell-based reporter assay to identify compounds that inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Principle of the NF-κB Reporter Assay

This assay utilizes a stable cell line engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB response elements. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with an inducer like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, bind to the response elements, and drive the expression of the luciferase reporter gene. Inhibitors of the NF-κB pathway will prevent this cascade, resulting in a decrease in luciferase expression and a lower luminescent signal.[21][22]

NFkB_Pathway cluster_0 NF-κB Activation Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Reporter Luciferase Gene Nucleus->Reporter Induces Transcription Luminescence Luminescence Reporter->Luminescence Expression Inhibitor 2-Bromo-6-nitro- 1H-benzo[d]imidazole Inhibitor->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway and reporter assay principle.

Experimental Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293 or HeLa cells stably expressing an NF-κB luciferase reporter construct.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic.

  • TNF-α (human recombinant).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • This compound (dissolved in 100% DMSO).

  • Positive Control Inhibitor (e.g., an IKK inhibitor).

  • 384-well, solid white, tissue-culture treated microplates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the NF-κB reporter cells.

    • Seed the cells into 384-well plates at an optimized density (e.g., 5,000 cells/well) in 40 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Add 50 nL of serially diluted this compound or control compounds to the cell plates.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Cell Stimulation:

    • Prepare a solution of TNF-α in serum-free medium at a concentration that elicits an EC₈₀ response (predetermined during assay development).

    • Add 10 µL of the TNF-α solution to all wells except for the unstimulated controls (which receive 10 µL of serum-free medium).

    • Incubate for 6 hours at 37°C, 5% CO₂.

  • Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence using a plate-based luminometer.

Data Analysis and Counterscreens

Data analysis for IC₅₀ determination and Z'-factor calculation is performed as described in section 2.3.

Counterscreen for Cytotoxicity: It is crucial to distinguish between true pathway inhibition and non-specific effects such as cytotoxicity. A parallel assay should be run to assess the viability of the cells in the presence of the test compound.

  • Protocol: Seed cells and add compounds as in the primary assay. Instead of stimulating with TNF-α and reading luciferase, add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence.

  • Analysis: Compounds that show a decrease in the viability assay signal at similar concentrations to their activity in the primary screen should be flagged as potentially cytotoxic and deprioritized.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the high-throughput screening of this compound. The biochemical assay against AURKA offers a direct measure of enzymatic inhibition, while the cell-based NF-κB assay provides insights into the compound's activity within a complex cellular signaling network. Positive hits from these screens will require further validation, including confirmation of dose-response, determination of the mechanism of action, and assessment of selectivity against other kinases or signaling pathways. These HTS campaigns will serve as the critical first step in uncovering the therapeutic potential of this novel benzimidazole derivative.

References

The 6-Nitro-1H-benzo[d]imidazole Scaffold: A Gateway to Advanced "Turn-On" Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Power of the Nitro Group in Fluorescence Probe Development

The benzimidazole core is a cornerstone in the architecture of fluorescent probes, prized for its inherent photophysical properties and synthetic versatility. However, the strategic introduction of a nitro group at the 6-position of a 2-bromobenzimidazole scaffold transforms this familiar building block into a sophisticated platform for the design of "turn-on" fluorescent sensors. The potent electron-withdrawing nature of the nitro moiety typically quenches the fluorescence of an attached fluorophore through potent Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) mechanisms. This "off" state provides a low-background canvas upon which a specific analyte interaction can disrupt the quenching process, leading to a significant and detectable fluorescence "on" signal.

This guide provides a comprehensive overview of the development of fluorescent probes from the versatile precursor, 2-Bromo-6-nitro-1H-benzo[d]imidazole . We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the underlying photophysical principles that govern the function of these advanced molecular tools. The protocols and insights presented herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for the creation of novel sensors for bioimaging and diagnostics.

Core Synthesis: Preparation of this compound

The journey begins with the synthesis of the core building block. While several routes to substituted benzimidazoles exist, a common and adaptable method involves the condensation of an appropriately substituted o-phenylenediamine followed by bromination.

Protocol 1: Synthesis of 6-nitro-1H-benzo[d]imidazole (Intermediate)

This protocol outlines the synthesis of the benzimidazole core via the condensation of 4-nitro-o-phenylenediamine with formic acid.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Formic acid (≥88%)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Deionized water

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 250 mL round-bottom flask, add 4-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol).

  • Carefully add 100 mL of formic acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water with stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to yield pure 6-nitro-1H-benzo[d]imidazole as a solid.

Protocol 2: Bromination to Yield this compound

This protocol details the bromination of the 6-nitro-1H-benzo[d]imidazole intermediate at the 2-position.

Materials:

  • 6-nitro-1H-benzo[d]imidazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Dissolve 6-nitro-1H-benzo[d]imidazole (5.0 g, 30.6 mmol) in 50 mL of DMF in a round-bottom flask.

  • Slowly add N-bromosuccinimide (5.45 g, 30.6 mmol) to the solution in portions while stirring at room temperature.

  • Continue stirring and monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).

  • Upon completion, pour the reaction mixture into 250 mL of ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Diagram 1: Synthesis of the Core Scaffold

cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: Bromination 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Condensation Condensation (Reflux) 4-nitro-1,2-phenylenediamine->Condensation Formic Acid Formic Acid Formic Acid->Condensation 6-nitro-1H-benzo[d]imidazole 6-nitro-1H-benzo[d]imidazole Condensation->6-nitro-1H-benzo[d]imidazole Bromination Bromination (DMF, RT) 6-nitro-1H-benzo[d]imidazole->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination This compound This compound Bromination->this compound

A two-step synthesis of the target scaffold.

Developing a "Turn-On" Fluorescent Probe: A Hypothetical Example

To illustrate the application of this compound, we will outline the synthesis of a hypothetical "turn-on" fluorescent probe, BNB-Py , designed by coupling the scaffold with a pyrene fluorophore via a Suzuki-Miyaura cross-coupling reaction. Pyrene is an excellent choice due to its high fluorescence quantum yield and sensitivity to its local environment.

The Design Rationale: A PET-Based "Off-On" Switch

The core concept behind BNB-Py is the principle of Photoinduced Electron Transfer (PET). In its ground state, the highly fluorescent pyrene moiety is electronically coupled to the electron-deficient 6-nitrobenzimidazole unit. Upon excitation of the pyrene fluorophore, an electron is readily transferred from the excited state of the pyrene to the low-lying unoccupied molecular orbital of the 6-nitrobenzimidazole. This PET process provides a non-radiative de-excitation pathway, effectively quenching the fluorescence of the pyrene and rendering the probe in a "dark" or "off" state.

A specific interaction with an analyte, for instance, the reduction of the nitro group in a hypoxic cellular environment, would disrupt this PET process. The resulting amino group is a strong electron-donating group, which would raise the energy level of the LUMO on the benzimidazole moiety, making the PET process energetically unfavorable. Consequently, the fluorescence of the pyrene would be restored, leading to a "turn-on" signal.

Diagram 2: The "Off-On" Sensing Mechanism

cluster_off Fluorescence 'Off' State cluster_on Fluorescence 'On' State Excited Pyrene Pyrene (Excited State) PET PET Excited Pyrene->PET Electron Transfer Nitrobenzimidazole 6-Nitrobenzimidazole (Electron Acceptor) Nitrobenzimidazole->PET Quenched Fluorescence Quenched PET->Quenched Excited Pyrene_on Pyrene (Excited State) No PET PET Blocked Excited Pyrene_on->No PET No Favorable Electron Transfer Aminobenzimidazole 6-Aminobenzimidazole (Electron Donor) Aminobenzimidazole->No PET Fluorescence Fluorescence 'On' No PET->Fluorescence Analyte Analyte (e.g., Nitroreductase) Analyte->Aminobenzimidazole Reduction of -NO2

Photoinduced Electron Transfer (PET) mechanism.

Protocol 3: Suzuki-Miyaura Coupling for BNB-Py Synthesis

This protocol is an adapted method for the Suzuki-Miyaura cross-coupling of the electron-deficient this compound with pyrene-1-boronic acid. The choice of a palladium catalyst with bulky, electron-rich phosphine ligands is crucial to overcome the potential for catalyst inhibition by the nitrogen-rich heterocycle and to facilitate the oxidative addition to the electron-poor aryl bromide.

Materials:

  • This compound

  • Pyrene-1-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox technique equipment

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (242 mg, 1.0 mmol), pyrene-1-boronic acid (295 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • In a separate vial, weigh palladium(II) acetate (11.2 mg, 0.05 mmol) and SPhos (41.0 mg, 0.1 mmol) and add them to the reaction flask.

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add 10 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to yield the pure BNB-Py probe.

Data Presentation: Expected Photophysical Properties

The following table summarizes the anticipated photophysical properties of the hypothetical BNB-Py probe and its activated (reduced) form, BNB-Py-NH₂. These values are predictive and based on literature for similar pyrene- and nitroaromatic-containing compounds.

PropertyBNB-Py (Quenched)BNB-Py-NH₂ (Activated)
Appearance Non-fluorescent solidFluorescent solid
Absorption Max (λabs) ~345 nm (Pyrene S₂) and ~375 nm (Pyrene S₁)~345 nm and ~375 nm
Emission Max (λem) Very weak or no emission~385 nm and ~405 nm (monomer), ~470 nm (excimer)
Stokes Shift Not applicable~40-100 nm
Quantum Yield (Φ) < 0.01> 0.5 (in non-polar solvents)
Fluorescence Lifetime Very shortSeveral nanoseconds

Application Protocol: Detection of Nitroreductase Activity

This protocol provides a general framework for using the BNB-Py probe to detect nitroreductase activity, which is often a marker for hypoxic conditions in cells.

Materials:

  • BNB-Py stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Nitroreductase enzyme and its cofactor (e.g., NADH) for in vitro assays

  • Cultured cells for imaging

  • Fluorescence microscope or plate reader

In Vitro Assay:

  • Prepare a series of dilutions of nitroreductase in a suitable buffer (e.g., PBS) in a 96-well plate.

  • Add the cofactor (NADH) to each well.

  • Add BNB-Py to each well to a final concentration of 5-10 µM.

  • Incubate the plate at 37 °C for 30-60 minutes.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 345 nm, emission at 405 nm).

Live Cell Imaging:

  • Culture cells on a suitable imaging dish (e.g., glass-bottom dish).

  • Treat the cells with an agent to induce hypoxia if necessary.

  • Remove the culture medium and wash the cells with pre-warmed PBS.

  • Incubate the cells with a solution of BNB-Py (e.g., 5 µM in serum-free medium) for 30 minutes at 37 °C.

  • Wash the cells twice with pre-warmed PBS to remove excess probe.

  • Add fresh culture medium or imaging buffer to the cells.

  • Image the cells using a fluorescence microscope with a DAPI or similar filter set (excitation ~350 nm, emission ~400-500 nm). An increase in fluorescence intensity indicates nitroreductase activity.

Conclusion and Future Perspectives

The this compound scaffold is a powerful and versatile platform for the development of sophisticated "turn-on" fluorescent probes. The strategic placement of the nitro group provides a built-in quenching mechanism that can be modulated by specific biological events, leading to high-contrast imaging and sensing applications. The synthetic accessibility of this scaffold through well-established methodologies like the Suzuki-Miyaura coupling allows for the creation of a diverse library of probes with tailored fluorophores and recognition moieties. Future work in this area could focus on developing probes with longer wavelength excitation and emission profiles for deeper tissue imaging, as well as exploring a wider range of analyte-triggered "on" switches beyond nitro-group reduction.

The Strategic Application of 2-Bromo-6-nitro-1H-benzo[d]imidazole in the Synthesis of Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and the Significance of the 6-Nitro Substitution

The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Its structural resemblance to endogenous purines allows it to interact with various biological targets, such as enzymes and nucleic acids.[3] Within this esteemed class of compounds, derivatives of 6-nitro-1H-benzo[d]imidazole have emerged as particularly promising candidates for anticancer drug development. The strong electron-withdrawing nature of the nitro group at the 6-position can significantly influence the molecule's electronic properties, metabolic stability, and interactions with target proteins, often leading to enhanced cytotoxic activity.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-bromo-6-nitro-1H-benzo[d]imidazole as a key intermediate in the synthesis of novel anticancer agents. The bromine atom at the 2-position serves as a versatile synthetic handle, enabling the introduction of diverse aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions. This approach allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds. We will provide detailed protocols, insights into the causality behind experimental choices, and data on the biological activity of the resulting compounds.

Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[5] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids make it an ideal choice for the derivatization of the this compound scaffold.

The general workflow for this synthetic approach is depicted below:

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification cluster_3 Analysis A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) B Add Catalyst System: - Palladium Source (e.g., Pd(PPh3)4) - Ligand (if necessary) A->B C Add Solvent System: (e.g., Toluene/Ethanol/Water) B->C D Degas Mixture (e.g., N2 bubbling) C->D E Heat to Reaction Temp. (e.g., 80-100 °C) D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction (e.g., add water) F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product: - NMR (1H, 13C) - Mass Spectrometry - Purity (HPLC) J->K G A 2-Aryl-6-nitro-1H-benzimidazole Derivative B Inhibition of PARP A->B C Accumulation of DNA Damage B->C D Cell Cycle Arrest (S Phase) C->D E Induction of Apoptosis C->E D->E F Cancer Cell Death E->F

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Bromo-6-nitro-1H-benzo[d]imidazole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 2-Bromo-6-nitro-1H-benzo[d]imidazole via recrystallization. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of this key synthetic intermediate.

Introduction

Recrystallization is a powerful technique for the purification of solid organic compounds.[1] The successful application of this method hinges on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, a molecule featuring both electron-withdrawing (nitro) and halogen (bromo) functional groups on a heterocyclic scaffold, careful selection of the recrystallization solvent and precise control of the experimental conditions are paramount to achieving high purity.

The benzimidazole core, substituted with bromine and a nitro group, results in a molecule with moderate polarity. This structural feature suggests that polar solvents, or mixtures thereof, are likely to be effective for recrystallization. This guide will provide a systematic approach to solvent selection and a detailed protocol for the purification process, along with solutions to common problems.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation Upon Cooling The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used, preventing the solution from reaching saturation upon cooling.- Re-evaluate Solvent Choice: Select a less polar solvent or a mixed-solvent system where the compound has lower solubility at room temperature. - Reduce Solvent Volume: Carefully evaporate a portion of the solvent to concentrate the solution and induce crystallization.[2]
Product "Oils Out" Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent, causing it to separate as a liquid. High concentration of impurities depressing the melting point.- Lower the Crystallization Temperature: Use a solvent with a lower boiling point. - Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product. - Modify Solvent System: Add a "poor" solvent (in which the compound is less soluble) dropwise to the hot solution until slight turbidity is observed, then clarify with a minimal amount of the "good" solvent.[2]
Colored Impurities Persist in Crystals The colored impurities have similar solubility to the product in the chosen solvent.- Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[2] Be aware that charcoal can also adsorb some of the desired product.
Poor Recovery of Purified Product The compound has significant solubility in the cold recrystallization solvent. Premature crystallization during hot filtration. Excessive washing of the collected crystals.- Optimize Solvent System: Aim for a solvent that provides a large difference in solubility between hot and cold conditions. - Ensure Efficient Cooling: Cool the filtrate in an ice-water bath to maximize crystal precipitation. - Minimize Washing: Wash the crystals with a minimal amount of ice-cold solvent.
Crystals are Very Fine or Powdery The solution cooled too rapidly, leading to rapid precipitation rather than slow crystal growth.- Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can promote slower cooling.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., 4-bromo-2-nitroaniline and the cyclizing agent), over-brominated byproducts (dibromo-nitro-benzimidazoles), and positional isomers formed during the synthesis.[3]

Q2: How do the bromo and nitro groups affect my choice of recrystallization solvent?

A2: The nitro group increases the polarity of the molecule, suggesting that polar solvents like alcohols may be suitable.[4] The bromine atom also contributes to the overall polarity. The combination of these groups on the benzimidazole ring system will influence the compound's solubility profile. A systematic solvent screening is the most reliable approach to identify the optimal solvent or solvent mixture.

Q3: Is there a risk of the nitro group reacting or degrading during recrystallization?

A3: While nitroaromatic compounds are generally stable, prolonged heating in certain solvents, especially under basic or acidic conditions, could potentially lead to degradation. It is advisable to minimize the time the solution is kept at high temperatures.

Q4: What is a good starting point for a mixed-solvent system?

A4: For polar compounds like this compound, a common and effective mixed-solvent system is an alcohol (e.g., ethanol or methanol) as the "good" solvent and water as the "poor" solvent.[5] The compound is dissolved in the minimum amount of hot alcohol, and then hot water is added dropwise until the solution becomes slightly turbid. A few drops of hot alcohol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q5: My compound is soluble in several solvents when hot. How do I choose the best one?

A5: The ideal solvent is one in which the compound has high solubility at elevated temperatures and very low solubility at room temperature or below. This differential solubility maximizes the recovery of the purified product. Perform small-scale solubility tests to compare the amount of precipitate formed upon cooling from a hot, saturated solution in each candidate solvent.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selection of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene)

  • Test tubes

  • Hot plate or water bath

  • Glass stirring rod

Procedure:

  • Place a small amount (approx. 20-30 mg) of the crude product into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, stirring after each addition, until the total volume is approximately 0.5 mL. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes in a water bath or on a hot plate.

  • Continue adding the hot solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent required.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of well-formed crystals.

Protocol 2: Recrystallization of this compound

This protocol provides a step-by-step guide for the recrystallization of the title compound, assuming a suitable solvent (e.g., an ethanol/water mixture) has been identified.

Materials and Equipment:

  • Crude this compound

  • Optimal recrystallization solvent(s) determined from Protocol 1

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent (or the "good" solvent in a mixed-solvent system) to dissolve the solid completely with gentle heating and stirring.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization:

    • Single Solvent: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

    • Mixed Solvent: If using a mixed-solvent system, add the hot "poor" solvent dropwise to the hot solution until a slight cloudiness persists. Add a few drops of the hot "good" solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value (if available) and the melting point of the crude material to assess the purity.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product Pure Crystalline Product dry->product

Caption: A generalized workflow for the purification of this compound by recrystallization.

Troubleshooting Logic

Troubleshooting_Recrystallization start Crystals Formed? no_crystals No Crystals start->no_crystals No oiling_out Oiling Out start->oiling_out Oiled low_yield Low Yield start->low_yield Yes, but low yield impure_crystals Impure Crystals start->impure_crystals Yes, but impure solution1 Reduce Solvent Volume or Change Solvent no_crystals->solution1 solution2 Use Lower Boiling Point Solvent or Induce Crystallization oiling_out->solution2 solution3 Optimize Solvent for Differential Solubility low_yield->solution3 solution4 Use Activated Charcoal or Re-recrystallize impure_crystals->solution4

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

Technical Support Center: Column Chromatography of 2-Bromo-6-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-6-nitro-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the column chromatography of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental needs.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup of column chromatography for the purification of this compound.

Q1: What is the most suitable stationary phase for the purification of this compound?

For the purification of this compound, silica gel is the most commonly recommended stationary phase.[1][2][3] Its polarity is well-suited for separating benzimidazole derivatives from less polar impurities.

  • Expertise & Experience: The benzimidazole core, along with the nitro group, imparts significant polarity to the molecule. Silica gel, a polar adsorbent, will interact with these polar functional groups, allowing for separation based on the polarity of the different components in your crude mixture.[4] Less polar impurities will elute first, followed by your target compound.

  • Trustworthiness: Before committing to a large-scale column, it is crucial to assess the stability of your compound on silica gel. You can do this by spotting your crude mixture on a TLC plate, developing it, and then letting it sit for several hours before re-developing it in the same solvent system. If new spots appear or the product spot diminishes, your compound may be degrading on the silica.[5] In such cases, consider using a less acidic, deactivated silica gel or an alternative stationary phase like alumina or Florisil.[5]

Q2: How do I select an appropriate mobile phase (eluent) for the column?

The selection of the mobile phase is critical for achieving good separation. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate.[2]

  • Expertise & Experience: A common starting point for benzimidazole derivatives is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][6] Given the presence of the polar nitro group, you will likely require a higher proportion of the polar solvent.

  • Systematic Approach to Solvent Selection:

    • Initial Screening: Test the solubility of your crude product in various solvents.

    • TLC Analysis: Run TLC plates with different ratios of hexane/ethyl acetate (e.g., 80:20, 70:30, 50:50).

    • Optimization: If the compound does not move from the baseline even with 100% ethyl acetate, a more polar solvent system is needed. Consider adding methanol to the ethyl acetate.[2] A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, is often necessary for complex mixtures.[2]

Solvent System (Hexane:Ethyl Acetate) Expected Rf of a Polar Benzimidazole Recommendation
90:10< 0.1Too non-polar. Increase ethyl acetate content.
70:300.1 - 0.2Getting closer. Further increase ethyl acetate.
50:500.2 - 0.4Potentially a good starting point for isocratic or gradient elution.[7]
30:70> 0.5Too polar. May result in poor separation from other polar compounds.
Q3: What is the best way to load my sample onto the column?

Proper sample loading is essential to obtain sharp bands and good separation. For this compound, which is a solid, dry loading is the preferred method.[8]

  • Expertise & Experience: Wet loading, which involves dissolving the sample in a minimal amount of the mobile phase, can be problematic if the compound has poor solubility in the initial, less polar eluent.[8] Dry loading circumvents this issue.

  • Step-by-Step Dry Loading Protocol:

    • Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone) in a round-bottom flask.

    • Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to the solution.[8]

    • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica gel.

    • Carefully add this powder to the top of your packed column.[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography of this compound.

Problem 1: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate.

This indicates that your compound is very polar and requires a more polar mobile phase.

  • Causality: The strong interactions between the polar nitro and imidazole groups and the polar silica gel are preventing the mobile phase from effectively eluting the compound.[4]

  • Solutions:

    • Introduce a Stronger Polar Solvent: Start adding a small percentage of methanol to your ethyl acetate. For example, begin with 1-5% methanol in ethyl acetate and gradually increase the concentration.

    • Ammonia-Based System: For very polar, potentially basic compounds, a solvent system containing ammonia can be effective. Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock solution in dichloromethane.[5]

Problem 2: The separation between my product and an impurity is poor.

This is a common issue that can often be resolved by optimizing the mobile phase.

  • Causality: The chosen solvent system is not providing sufficient differential partitioning of your product and the impurity between the stationary and mobile phases.

  • Troubleshooting Workflow:

    G start Poor Separation Observed check_rf Is the Rf of your product between 0.2 and 0.4? start->check_rf high_rf Decrease mobile phase polarity check_rf->high_rf No, Rf > 0.4 low_rf Increase mobile phase polarity check_rf->low_rf No, Rf < 0.2 gradient Try a shallow gradient elution check_rf->gradient Yes end Improved Separation high_rf->end low_rf->end solvent Try a different solvent system (e.g., Dichloromethane/Methanol) gradient->solvent solvent->end

    Caption: Troubleshooting workflow for poor separation.

Problem 3: I have very low recovery of my product from the column.

This can be due to several factors, including compound degradation or irreversible adsorption.

  • Causality: Your compound may be unstable on silica gel, or it may be so polar that it does not elute with the chosen solvent system.[5]

  • Solutions:

    • Test for Stability: As mentioned in FAQ 1, perform a 2D TLC or spot test to check for degradation on silica.[5] If degradation is observed, consider using deactivated silica, alumina, or Florisil.[5]

    • Increase Eluent Strength: After your expected product fractions have been collected, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to see if any remaining compound elutes.

    • Check for Insolubility: Your product may have precipitated at the top of the column if it is not soluble in the mobile phase. Ensure your chosen eluent system is one in which the compound has at least some solubility.

Problem 4: Colored impurities are co-eluting with my product.

This is common in reactions involving nitroaromatic compounds.

  • Causality: The colored impurities may have similar polarity to your product, or they may be degradation products formed during the purification process.[2]

  • Solutions:

    • Pre-treatment with Activated Charcoal: Before chromatography, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat gently, and then filter through celite to remove highly colored, non-polar impurities.[2]

    • Alternative Purification: A subsequent recrystallization step after the column chromatography may be necessary to remove the final traces of colored impurities.[2]

Experimental Protocols

General Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis select_solvents 1. Select Solvents via TLC (Rf ≈ 0.2-0.4) pack_column 2. Pack Column with Silica Slurry select_solvents->pack_column dry_load 3. Prepare Sample (Dry Loading) pack_column->dry_load load_sample 4. Load Sample onto Column dry_load->load_sample elute 5. Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: General workflow for column chromatography.

Step-by-Step Guide for Packing a Silica Gel Column
  • Prepare the Column: Ensure the column is clean, dry, and securely clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom to support the packing material.[4]

  • Add a Layer of Sand: Add a small layer of sand over the cotton plug.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry. Stir well to remove any air bubbles.[4] The amount of silica should be 20-50 times the weight of your crude sample.[4]

  • Pack the Column: With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid in pouring.

  • Settle the Packing: Gently tap the side of the column to ensure even packing and dislodge any air bubbles. Allow the silica to settle into a uniform bed. Never let the solvent level drop below the top of the silica bed.

  • Add a Protective Layer: Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample and solvent addition.[8]

  • Equilibrate: Run the initial mobile phase through the column until the packing is stable and the solvent elutes clearly.

References

Overcoming low yield in the synthesis of 2-Bromo-6-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-nitro-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to overcome common hurdles, particularly low reaction yields.

The presence of the strongly electron-withdrawing nitro group on the benzimidazole core significantly deactivates the aromatic system, making electrophilic substitution reactions, such as bromination, more difficult compared to analogues with electron-donating groups. This guide addresses the specific issues arising from this electronic effect.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis, providing potential causes and actionable solutions.

Q1: My overall yield for the two-step synthesis is consistently low (<40%). Where should I start troubleshooting?

Low overall yield in a multi-step synthesis is often due to inefficiencies in one or both steps, or losses during work-up. A systematic approach is required to identify the bottleneck.

Causality Analysis: The synthesis of this compound is typically a two-step process:

  • Cyclization: Condensation of 4-nitro-o-phenylenediamine with a C1 synthon (e.g., formic acid) to form 6-nitro-1H-benzo[d]imidazole.

  • Bromination: Electrophilic bromination at the C2 position of the imidazole ring.

An issue in either of these steps will cascade, resulting in a poor overall yield.

Suggested Troubleshooting Workflow:

G start Low Overall Yield (<40%) check_step1 Analyze Step 1 Yield: Formation of 6-nitro-1H-benzo[d]imidazole start->check_step1 step1_ok Is Step 1 Yield > 80%? check_step1->step1_ok check_step2 Analyze Step 2 Yield: Bromination Reaction purification_issue Review Purification & Work-up - Product Loss During Extraction? - Inefficient Crystallization? - Column Chromatography Losses? check_step2->purification_issue step1_ok->check_step2 Yes step1_issue Optimize Cyclization (Step 1) - Purity of Starting Materials? - Reaction Time/Temp? - Incomplete Reaction? step1_ok->step1_issue No step2_issue Focus on Bromination (Step 2) - Incomplete Conversion? - Side Products? - Degradation? step1_issue->purification_issue

Caption: Troubleshooting workflow for low yield.

Actionable Plan:

  • Isolate and Quantify the Intermediate: Run the first step (cyclization) and carefully purify and calculate the yield of the 6-nitro-1H-benzo[d]imidazole intermediate.

  • Analyze the Bottleneck:

    • If the yield from Step 1 is low, focus your optimization efforts there first. See Q2 for details.

    • If the yield from Step 1 is high (>80%), the bromination step is the likely culprit. Proceed to Q3.

  • Evaluate Work-up Procedures: Product loss can occur during aqueous washes, extractions, or purification. Ensure pH is correctly adjusted during extractions to minimize the product's solubility in the aqueous phase.[1]

Q2: The yield of my intermediate, 6-nitro-1H-benzo[d]imidazole, is poor. How can I improve the cyclization reaction?

Incomplete cyclization or side reactions during the formation of the benzimidazole ring are common issues.

Plausible Causes:

  • Purity of 4-nitro-o-phenylenediamine: This starting material can oxidize and darken on storage. Impurities can significantly hinder the reaction.

  • Reaction Conditions: Inadequate temperature or reaction time may lead to incomplete conversion.

  • Suboptimal Work-up: The product might not fully precipitate upon neutralization, leading to losses.

Optimized Protocol for Step 1: Synthesis of 6-nitro-1H-benzo[d]imidazole

This protocol is adapted from established methods for similar benzimidazole syntheses.[2]

  • Reagent Preparation: In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1.0 eq.) in formic acid (10 volumes).

    • Expertise Note: Formic acid serves as both the solvent and the C1 source for the imidazole ring. Using it in excess drives the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours.

    • Trustworthiness Check: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A common eluent system is ethyl acetate/hexane. The starting diamine should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the cooled mixture into a beaker of ice-cold water.

    • Neutralize the solution carefully by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7-8.[1]

    • Causality Note: The benzimidazole product is protonated and soluble in strong acid. Neutralization is critical to precipitate the free base.

  • Purification: Collect the precipitated yellow solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-nitro-1H-benzo[d]imidazole. The product is often pure enough for the next step, but can be recrystallized from an ethanol/water mixture if needed.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Starting Material As suppliedRecrystallize if dark in colorRemoves oxidative impurities that can interfere.
Reaction Time 2 hours2-4 hours (TLC monitored)Ensures reaction goes to completion.
Neutralization Rapid addition of baseSlow, portion-wise additionPrevents excessive foaming and ensures complete precipitation.
Q3: The bromination of 6-nitro-1H-benzo[d]imidazole is sluggish and gives a low yield of the desired 2-bromo product. What's going wrong?

This is the most challenging step. The electron-withdrawing nitro group deactivates the entire ring system, but the C2 position of the imidazole moiety remains the most nucleophilic and is the target for electrophilic bromination. Sluggish reactions and side products are common.

Plausible Causes:

  • Insufficiently Reactive Brominating Agent: The deactivated substrate may not react efficiently with milder brominating agents.

  • Over-bromination: Using a large excess of a strong brominating agent or high temperatures can lead to the formation of dibromo-substituted products.[1][3]

  • Incorrect Solvent/Temperature: The choice of solvent and temperature is critical for balancing reactivity and selectivity.[3]

  • Product Degradation: Benzimidazole derivatives can be sensitive to excessively harsh conditions.

Troubleshooting Bromination (Step 2)

G start Low Yield in Bromination check_sm TLC shows mostly unreacted starting material start->check_sm check_side_products TLC shows multiple new spots (not product) start->check_side_products increase_reactivity Increase Reactivity - Switch from NBS to Br₂ - Increase temperature slightly (e.g., 0°C to RT) - Increase reaction time check_sm->increase_reactivity control_selectivity Control Selectivity - Reduce stoichiometry of brominating agent (1.0-1.1 eq.) - Lower reaction temperature (0-5°C) - Use milder agent (NBS) check_side_products->control_selectivity

Caption: Decision tree for optimizing the bromination step.

Optimized Protocol for Step 2: Bromination

This protocol uses N-Bromosuccinimide (NBS), which is often more selective and easier to handle than elemental bromine.[2]

  • Reaction Setup: Suspend 6-nitro-1H-benzo[d]imidazole (1.0 eq.) in a suitable solvent like acetic acid or dichloromethane in a round-bottom flask.[1]

  • Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30-60 minutes.

    • Expertise Note: Acetic acid can help protonate the imidazole nitrogen, which can influence the regioselectivity and reactivity. Portion-wise addition of NBS maintains a low concentration of the electrophile, minimizing side reactions like polybromination.[3]

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours after the addition is complete.

    • Trustworthiness Check: Monitor the reaction by TLC. The product, this compound, should have a different Rf value than the starting material.

  • Work-up:

    • Upon completion, pour the reaction mixture into ice water.

    • If using Br₂, quench any excess by adding a saturated solution of sodium thiosulfate until the orange/brown color disappears.[1]

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate) (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product must be purified.

    • Column Chromatography: This is the most effective method to separate the desired product from unreacted starting material and any side products. A typical solvent system is a gradient of ethyl acetate in hexane.[4]

    • Recrystallization: If the crude product is relatively clean, recrystallization from a solvent system like ethanol/water can be effective.[2][4]

Frequently Asked Questions (FAQs)

Q4: Can I use elemental bromine (Br₂) instead of NBS for the bromination step? Yes, elemental bromine (Br₂) can be used and may be necessary if the reaction with NBS is too sluggish. However, it is less selective and more hazardous. If using Br₂, add a solution of Br₂ (1.0-1.1 eq.) in the same solvent dropwise at 0-5 °C to control the reaction.[1]

Q5: My final product is a dark, oily substance instead of a solid. What should I do? An oily product often indicates the presence of significant impurities that inhibit crystallization.

  • Verify the Structure: First, confirm the presence of your desired product using techniques like NMR or LC-MS.

  • Purification is Key: Do not attempt to force crystallization of a very impure oil. The best approach is purification by column chromatography on silica gel.[4] After chromatography, combining the pure fractions and removing the solvent should yield a solid product.

  • Trituration: If the product is mostly pure, you can try trituration. This involves stirring the oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., hexane or ether). This can sometimes induce crystallization.

Q6: What are the expected side products in the bromination reaction? Common side products include:

  • Unreacted Starting Material: Due to the deactivated ring.[1]

  • Polybrominated Products: Such as 2,5-dibromo or 2,7-dibromo derivatives, especially if excess brominating agent is used.[3]

  • Isomers: While bromination is highly favored at the C2 position, minor substitution on the benzene ring is possible under certain conditions, though unlikely given the deactivating nitro group.

Q7: How critical is moisture control in these reactions? For the cyclization with formic acid, the reaction is tolerant to some water. However, for the bromination step, especially when using NBS, it is good practice to use dry solvents and a dry atmosphere (e.g., a drying tube or nitrogen atmosphere) to prevent side reactions with the brominating agent.

References

Technical Support Center: Troubleshooting Side Reactions in the Bromination of 6-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the electrophilic bromination of 6-nitro-1H-benzo[d]imidazole. The inherent electronic complexity of this substrate often leads to challenges in controlling regioselectivity and minimizing side reactions. This document is designed to provide both foundational understanding and actionable solutions for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the bromination of 6-nitro-1H-benzo[d]imidazole, providing the causal explanations necessary for effective troubleshooting.

Q1: What are the expected regiochemical outcomes for the bromination of 6-nitro-1H-benzo[d]imidazole and why?

The regiochemical outcome of this reaction is a classic example of competing directing effects. To predict the major product, we must analyze the influence of both the benzimidazole ring system and the nitro substituent.

  • Benzimidazole Ring System: The fused imidazole ring is an activating group that directs electrophilic aromatic substitution to the benzene ring, primarily at the 4, 5, 6, and 7 positions. The lone pair on the N1 nitrogen enriches the electron density of the fused benzene ring.

  • Nitro Group (-NO₂): Located at the 6-position, the nitro group is a powerful electron-withdrawing group (EWG). It strongly deactivates the entire benzene ring towards electrophilic attack and is a meta-director.

The interplay of these effects means that while the entire ring is deactivated, some positions are less deactivated than others. The positions meta to the nitro group (positions 4 and 5) and ortho (positions 5 and 7) are affected differently. The most probable sites for bromination are the 4- and 7-positions, which are activated by the imidazole ring and only moderately deactivated by the meta-directing nitro group. Position 5, being ortho to the nitro group, is strongly deactivated. Therefore, a mixture of 4-bromo and 7-bromo isomers is often expected, with the precise ratio being highly dependent on reaction conditions.

Q2: What are the most common side reactions observed during this bromination?

Several side reactions can complicate the synthesis, leading to purification challenges and reduced yields.[1][2] These include:

  • Polybromination: The introduction of two or more bromine atoms onto the benzimidazole core is a significant risk, especially with highly reactive brominating agents like elemental bromine (Br₂) or when using an excess of the reagent. This can result in dibromo- or even tribromo-derivatives.[1]

  • Poor Regioselectivity: As discussed in Q1, the formation of a mixture of isomers (e.g., 4-bromo, 7-bromo) is a primary challenge. Achieving high selectivity for a single isomer requires careful optimization of reaction parameters.[3]

  • N-Bromination: Although less common in acidic media where the imidazole nitrogens are protonated, electrophilic attack on a nitrogen atom can occur under certain conditions (e.g., neutral, non-polar solvents), yielding an N-bromo-benzimidazole derivative.[1]

  • Substrate Degradation: The combination of a strong oxidizing agent (like Br₂) and harsh reaction conditions (e.g., high temperatures) can lead to the decomposition of the nitro-containing aromatic system.

Q3: How does the choice of brominating agent (Br₂ vs. NBS) affect the reaction outcome and side products?

The choice of brominating agent is one of the most critical factors in controlling this reaction.

  • Elemental Bromine (Br₂): This is a powerful and highly reactive brominating agent. While effective, its high reactivity often leads to a lack of selectivity, promoting both over-bromination and the formation of multiple isomers.[4] It is typically used in polar protic solvents like acetic acid.

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine.[5] It is a solid, which makes it easier and safer to handle than liquid bromine.[6][7] In polar solvents, it generates a low concentration of Br⁺, which favors controlled, selective monobromination and often minimizes the formation of polybrominated byproducts.[3][8] For substrates deactivated by an EWG, NBS is frequently the reagent of choice to achieve higher regioselectivity.[3]

Q4: What role does the solvent play in controlling side reactions?

The solvent influences the solubility of reactants, the reactivity of the brominating agent, and the stability of reaction intermediates.

  • Protic Solvents (e.g., Acetic Acid): These solvents can protonate the nitrogen atoms of the imidazole ring. This deactivates the nitrogens towards electrophilic attack, thereby suppressing the N-bromination side reaction.[1] Acetic acid is a common solvent for reactions with elemental bromine.

  • Aprotic Polar Solvents (e.g., Acetonitrile, DMF): Solvents like acetonitrile are excellent for reactions involving NBS, as they promote a highly regioselective electrophilic aromatic bromination.[8] Using dimethylformamide (DMF) as a solvent with NBS has been reported to give high levels of para-selectivity in other aromatic systems.[7]

  • Aprotic Non-Polar Solvents (e.g., CCl₄, Chloroform): These solvents are less ideal for this specific electrophilic aromatic substitution. They may not sufficiently solvate the reaction intermediates and can sometimes favor radical pathways or N-bromination, especially with NBS if radical initiators are present.[1]

Section 2: Troubleshooting Guide

This table provides a systematic approach to diagnosing and resolving common issues encountered during the bromination of 6-nitro-1H-benzo[d]imidazole.

Issue Observed Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Strong deactivation by the -NO₂ group. 2. Insufficient reactivity of the brominating agent. 3. Low reaction temperature.1. Switch to a more reactive brominating system (e.g., Br₂ in acetic acid if using NBS). 2. Cautiously increase the reaction temperature in 10°C increments, monitoring by TLC for product formation and decomposition. 3. Increase the stoichiometry of the brominating agent slightly (e.g., from 1.0 to 1.1-1.2 equivalents), but be aware of the increased risk of polybromination.[1][2]
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction conditions are not optimized for a single isomer. 2. High reaction temperature favoring less selective pathways. 3. Highly reactive brominating agent (e.g., Br₂).1. Switch to a milder brominating agent like NBS, which is known for higher regioselectivity.[3][8] 2. Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to enhance selectivity.[8] 3. Screen different solvents; acetonitrile is often a good starting point for selective NBS brominations.[8]
Significant Polybromination Detected (e.g., by LC-MS) 1. Excess of brominating agent used. 2. Prolonged reaction time. 3. High reaction temperature.1. Use a strict stoichiometry of the brominating agent (1.0 to 1.05 equivalents). 2. Add the brominating agent dropwise or portion-wise to maintain a low concentration in the reaction mixture. 3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further bromination of the product.
Presence of N-Brominated Byproduct 1. Reaction conditions favor attack on nitrogen (e.g., neutral, non-polar solvent). 2. Unprotonated imidazole nitrogen is sufficiently nucleophilic.1. Use a protic solvent like glacial acetic acid to protonate the imidazole nitrogens, thus deactivating them towards electrophilic attack.[1] 2. Ensure the reaction medium is at least slightly acidic.
Difficult Purification 1. Similar polarity of the desired product and isomeric byproducts. 2. Presence of highly polar succinimide byproduct (from NBS).1. Optimize reaction conditions to maximize the formation of a single product before attempting purification. 2. For column chromatography, use a carefully selected solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol).[9] 3. If using NBS, filter the reaction mixture after completion to remove the insoluble succinimide before aqueous work-up.[1] Recrystallization can also be a highly effective purification technique.[9]

Section 3: Experimental Protocols for Minimizing Side Reactions

The following protocols are provided as starting points for achieving a controlled and selective monobromination.

Protocol 1: Regioselective Monobromination using N-Bromosuccinimide (NBS)

This method is preferred for maximizing regioselectivity and minimizing polybromination due to the milder nature of NBS.[3][8]

  • Materials & Setup:

    • 6-nitro-1H-benzo[d]imidazole (1.0 eq.)

    • N-Bromosuccinimide (NBS) (1.05 eq.), recrystallized if it appears yellow.[6]

    • Acetonitrile (MeCN), anhydrous

    • Round-bottom flask with a magnetic stir bar, under an inert atmosphere (N₂ or Ar).

  • Step-by-Step Procedure:

    • Dissolve 6-nitro-1H-benzo[d]imidazole in acetonitrile (approx. 10-15 mL per mmol of substrate) in the flask.

    • Cool the solution to 0°C using an ice-water bath.

    • Add NBS in one portion to the stirred solution.

    • Allow the reaction mixture to stir at 0°C and monitor its progress every 30 minutes using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Remove the acetonitrile under reduced pressure.

    • Extract the aqueous residue with ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude residue by column chromatography on silica gel to isolate the desired brominated isomer.[9]

Protocol 2: Classical Bromination using Bromine in Acetic Acid

This protocol uses a more powerful brominating agent. Strict control over stoichiometry and temperature is essential to mitigate side reactions.

  • Materials & Setup:

    • 6-nitro-1H-benzo[d]imidazole (1.0 eq.)

    • Elemental Bromine (Br₂) (1.0 eq.)

    • Glacial Acetic Acid

    • Round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Step-by-Step Procedure:

    • Dissolve 6-nitro-1H-benzo[d]imidazole in glacial acetic acid in the round-bottom flask.

    • Cool the solution to 0-5°C in an ice bath.

    • In the dropping funnel, prepare a solution of bromine (1.0 eq.) in a small amount of glacial acetic acid.

    • Add the bromine solution dropwise to the stirred benzimidazole solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

    • Upon completion, carefully pour the reaction mixture into a beaker of ice-water.

    • Quench any remaining bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

    • Neutralize the acidic solution by the slow addition of a base (e.g., solid sodium bicarbonate or aqueous ammonium hydroxide) until the product precipitates.

    • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.[1][2]

Section 4: Visualizing the Challenges

Diagrams can help clarify complex reaction pathways and troubleshooting logic.

G cluster_products Reaction Products Start 6-Nitro-1H-benzo[d]imidazole + Brominating Agent Desired Desired Monobromo Isomer (e.g., 4-bromo or 7-bromo) Start->Desired Controlled Conditions (NBS, low temp) Side1 Isomeric Monobromo Product Start->Side1 Poor Regiocontrol Side2 Polybrominated Products (e.g., 4,7-dibromo) Start->Side2 Excess Reagent / High Temp Side3 N-Brominated Product Start->Side3 Neutral / Aprotic Solvent

Caption: Potential reaction pathways in the bromination of 6-nitro-1H-benzo[d]imidazole.

G Start Problem: Poor Regioselectivity or Mixture of Products CheckStoich Step 1: Verify Stoichiometry (Use 1.0-1.05 eq. of brominating agent) Start->CheckStoich LowerTemp Step 2: Lower Reaction Temperature (Run at 0°C) CheckStoich->LowerTemp If problem persists ChangeReagent Step 3: Change Brominating Agent (Switch from Br₂ to NBS) LowerTemp->ChangeReagent If problem persists ChangeSolvent Step 4: Change Solvent (Try MeCN for NBS reaction) ChangeReagent->ChangeSolvent If problem persists Success Improved Selectivity ChangeSolvent->Success

Caption: A logical workflow for troubleshooting poor selectivity in the bromination reaction.

Section 5: Data Summary

The following table summarizes how key reaction parameters influence the outcome, based on established principles of electrophilic aromatic substitution.

Brominating Agent Solvent Temperature Expected Major Isomer(s) Key Side Products Recommendation for High Selectivity
NBS Acetonitrile0°C to RT4-bromo and/or 7-bromoOther isomers, minimal polybrominationHighly Recommended. Offers the best control over regioselectivity and minimizes side reactions.[8]
Br₂ Acetic Acid0°C to RT4-bromo and/or 7-bromoIsomers, Polybrominated productsUse with caution. Requires strict control of stoichiometry and dropwise addition to limit side reactions.[1]
NBS DMFRTPotentially high para-directing effect (7-bromo)IsomersWorth screening for improved selectivity towards the 7-bromo isomer, based on trends in other systems.[7]
NBS CCl₄RefluxVariableN-bromination, potential radical byproductsNot Recommended. Conditions may favor undesired radical pathways or N-bromination over clean electrophilic substitution.

References

Technical Support Center: Identification and Troubleshooting of Impurities in 2-Bromo-6-nitro-1H-benzo[d]imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-nitro-1H-benzo[d]imidazole. Purity of this intermediate is paramount, as undetected impurities can propagate through subsequent synthetic steps, ultimately compromising the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Here, we dissect the common synthetic pathways, anticipate the genesis of process-related impurities, and provide robust analytical and troubleshooting strategies to ensure the highest quality of your target compound.

Section 1: The Synthetic Landscape and the Origin of Impurities

The synthesis of this compound typically proceeds via a multi-step pathway that presents several opportunities for impurity formation. A plausible and common route involves the initial formation of the 6-nitro-1H-benzo[d]imidazole intermediate, followed by a selective bromination at the C2 position. Understanding the mechanism at each stage is key to predicting and controlling the impurity profile.

A common synthetic approach begins with the condensation of 4-nitro-o-phenylenediamine with a one-carbon source like formic acid to yield the 6-nitro-1H-benzo[d]imidazole intermediate.[1][2] This intermediate is then subjected to electrophilic bromination, often using N-Bromosuccinimide (NBS), to install the bromine atom at the electron-deficient C2 position.[2][3]

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination cluster_impurities Potential Impurities 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Intermediate 6-nitro-1H-benzo[d]imidazole 4-nitro-o-phenylenediamine->Intermediate Condensation Formic Acid Formic Acid Formic Acid->Intermediate Product This compound Intermediate->Product Electrophilic Substitution Impurity1 Unreacted Intermediate Intermediate->Impurity1 Incomplete Reaction Impurity3 Positional Isomer (e.g., 2-Bromo-5-nitro-) Intermediate->Impurity3 Isomeric Starting Material NBS N-Bromosuccinimide (NBS) NBS->Product Impurity2 Over-brominated Species (e.g., Dibromo-) Product->Impurity2 Excess Brominating Agent Impurity4 Dehalogenated Product (6-nitro-1H-benzo[d]imidazole) Product->Impurity4 Reductive Side Reaction

Caption: Plausible synthetic workflow and points of impurity generation.

Commonly Encountered Impurities

The following table summarizes the most probable impurities, their structures, and their likely points of origin.

Impurity NameStructureMolecular Weight ( g/mol )Likely Origin
Unreacted Starting Material 6-nitro-1H-benzo[d]imidazole163.13Incomplete bromination (Step 2).
Over-brominated Species e.g., 2,X-Dibromo-6-nitro-1H-benzo[d]imidazole320.93Excess brominating agent or prolonged reaction time in Step 2.[4]
Dehalogenated Product 6-nitro-1H-benzo[d]imidazole163.13Reductive degradation during work-up, purification, or subsequent palladium-catalyzed reactions.[3]
Positional Isomer 2-Bromo-5-nitro-1H-benzo[d]imidazole242.03Presence of 3-nitro-o-phenylenediamine in the initial starting material.

Section 2: Analytical Workflow for Impurity Identification & Control

A systematic analytical approach is crucial for robust process control. The workflow should begin with in-process monitoring and conclude with comprehensive characterization and purity assessment of the final product.

G Start Crude Reaction Mixture TLC In-Process Control: Thin-Layer Chromatography (TLC) Start->TLC Monitor Reaction Progress Workup Aqueous Work-up & Extraction TLC->Workup Upon Completion Purification Purification Strategy Workup->Purification Recrystallization Recrystallization Purification->Recrystallization High Purity Crude Column Column Chromatography Purification->Column Complex Mixture Purity Purity & Identity Confirmation Recrystallization->Purity Column->Purity HPLC HPLC/UPLC (Purity, Quantification) Purity->HPLC LCMS LC-MS (Molecular Weight ID) Purity->LCMS NMR NMR Spectroscopy (Structural Elucidation) Purity->NMR

Caption: A logical workflow for synthesis, purification, and analysis.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring TLC is an indispensable, rapid technique for monitoring the consumption of starting materials and the formation of the product.[1][5][6]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A starting point is a mixture of Ethyl Acetate and Hexane (e.g., 6:4 v/v).[5] The polarity should be adjusted to achieve a retention factor (Rf) of 0.2-0.4 for the product.[7]

  • Procedure:

    • Dissolve a micro-sample of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the sample, alongside co-spotted standards of the starting material, onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent like iodine.[5][8]

  • Expertise Note: Streaking or tailing of spots can indicate that the compound is acidic or basic. Adding a small amount of acetic acid or triethylamine to the eluent can often resolve this issue and lead to sharper spots.[7]

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) HPLC is the gold standard for quantitative purity analysis of benzimidazole derivatives.[9][10][11]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might run from 30% B to 70% B over 20 minutes.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The benzimidazole core has strong UV absorbance; detection at ~254 nm or 288 nm is common.[11]

    • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (like acetonitrile/water) to a concentration of approximately 0.1-0.5 mg/mL.

Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction appears complete by TLC, but my crude ¹H NMR is complex and shows more than one product. What are the likely impurities?

A1: This is a common scenario. Beyond unreacted starting material, the most likely culprits are over-brominated species or positional isomers.

  • Over-bromination: Look for aromatic signals with different splitting patterns or a lower integration value than expected for a single proton. The introduction of a second bromine atom will further shift the remaining aromatic protons. LC-MS is the fastest way to confirm this; an over-brominated species will have a molecular ion peak at M+78/80 relative to your product.[4]

  • Positional Isomers: If your 4-nitro-o-phenylenediamine starting material was contaminated with 3-nitro-o-phenylenediamine, you will form a mixture of 6-nitro and 5-nitro benzimidazole intermediates. These will both brominate to give a mixture of 2-Bromo-6-nitro and 2-Bromo-5-nitro isomers. While their mass will be identical, their ¹H NMR spectra will differ, particularly in the coupling constants of the aromatic protons. Unambiguous identification often requires advanced 2D NMR techniques or separation and characterization.[12]

Q2: I am consistently observing a significant amount of a dibromo- impurity. How can I improve the selectivity of the bromination step?

A2: Over-bromination arises from the brominating agent being too reactive or used in excess.[4] To control this:

  • Control Stoichiometry: Carefully control the amount of brominating agent (e.g., NBS). Use no more than 1.0-1.1 equivalents.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.[4]

  • Slow Addition: Add the brominating agent portion-wise or as a solution dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination.

Q3: My LC-MS analysis shows an impurity with a molecular ion peak that is ~79/81 mass units lower than my product. What is this?

A3: This is a classic signature of dehalogenation—the loss of the bromine atom. The resulting impurity is the 6-nitro-1H-benzo[d]imidazole intermediate. The C2-Br bond in benzimidazoles can be susceptible to reductive cleavage, especially under certain palladium-catalyzed cross-coupling conditions (like Suzuki or Buchwald-Hartwig) or during workup if reducing agents are present.[3] If this is a persistent issue, ensure your workup conditions are strictly non-reductive and that reagents for subsequent steps are chosen carefully.

Q4: What is the most effective method to purify the crude product and remove these impurities?

A4: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

  • Recrystallization: This is highly effective if the main impurity is the unreacted starting material, which may have different solubility properties. A suitable solvent system might be ethanol/water or ethyl acetate/hexane.[7][13] The key is to use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to form pure crystals.[7]

  • Column Chromatography: This is the most versatile method for separating complex mixtures, such as positional isomers or over-brominated products.[4][14] A silica gel stationary phase with a gradient elution of hexane/ethyl acetate is a good starting point. Optimize the eluent system using TLC first to ensure good separation between your product and the impurities.[7]

Q5: How can I use NMR to confirm the structure and regiochemistry of my final product?

A5: ¹H and ¹³C NMR are essential for structural confirmation.[12] For this compound, you should expect to see three distinct aromatic proton signals. The proton at the C7 position (adjacent to the nitro-bearing carbon) will typically be a doublet with a small meta-coupling constant. The proton at C5 will be a doublet of doublets, and the proton at C4 will be a doublet with a larger ortho-coupling constant. The absence of a signal around 8-9 ppm, which is characteristic of the H2 proton in the un-brominated intermediate, is a key indicator of successful bromination. For unambiguous assignment, 2D NMR experiments like COSY, HSQC, and HMBC are invaluable.

References

Technical Support Center: Optimizing Nucleophilic Substitution on 2-Bromo-6-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on 2-Bromo-6-nitro-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimentation.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The electron-withdrawing nitro group at the 6-position and the bromine atom at the 2-position make this scaffold highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2] This susceptibility allows for the introduction of a wide range of functionalities, making it a valuable building block in medicinal chemistry.[3][4] However, optimizing these reactions to achieve high yields and purity can be challenging. This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Low or No Product Formation

Question: I am not observing any significant product formation in my reaction between this compound and my nucleophile. What are the likely causes and how can I resolve this?

Answer:

Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

1. Inadequate Activation of the Nucleophile or Substrate:

  • Causality: The nucleophilic substitution on the benzimidazole ring typically proceeds via an addition-elimination mechanism (SNAr).[5] For this to occur efficiently, the nucleophile must be sufficiently potent to attack the electron-deficient C2 position of the benzimidazole. Additionally, in many cases, the N-H of the benzimidazole needs to be deprotonated to prevent it from interfering with the reaction.

  • Troubleshooting Steps:

    • Choice of Base: The selection of an appropriate base is critical. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient to scavenge the HBr byproduct. For less reactive nucleophiles or to deprotonate the benzimidazole N-H, a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) may be necessary.[6]

    • Solvent Selection: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[5][7] Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they can solvate the cationic species without deactivating the nucleophile.[8][9] Protic solvents can solvate and deactivate the nucleophile, slowing down the reaction.[7]

2. Reaction Temperature and Time:

  • Causality: Like most chemical reactions, the rate of nucleophilic substitution is temperature-dependent. Insufficient thermal energy may lead to a slow reaction rate, resulting in low conversion within a typical timeframe.

  • Troubleshooting Steps:

    • Temperature Optimization: If the reaction is sluggish at room temperature, gradually increasing the temperature can significantly enhance the reaction rate. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to avoid decomposition at elevated temperatures. Reactions are often heated to reflux in solvents like acetonitrile or DMF.[1]

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Some SNAr reactions can take several hours to reach completion.[1]

3. Poor Solubility of Reactants:

  • Causality: If the starting materials are not fully dissolved in the reaction solvent, the reaction will be heterogeneous and the rate will be limited by the dissolution rate.

  • Troubleshooting Steps:

    • Solvent Screening: If solubility is an issue, screen a range of polar aprotic solvents. A mixture of solvents can also be employed to improve solubility.

    • Heating: Gently heating the reaction mixture can sometimes improve the solubility of the reactants.

Issue 2: Formation of Multiple Products or Side Reactions

Question: My reaction is producing a mixture of products, making purification difficult. What are the common side reactions and how can I suppress them?

Answer:

The formation of multiple products is often due to competing reaction pathways or the reactivity of the product under the reaction conditions.

1. N-Alkylation/Arylation of the Benzimidazole Ring:

  • Causality: The benzimidazole ring possesses two nitrogen atoms, and both can potentially act as nucleophiles, leading to a mixture of N1 and N3 substituted products. This is particularly relevant when the nucleophile is also an alkylating or arylating agent.

  • Troubleshooting Steps:

    • Protecting Groups: If regioselectivity is a major concern, consider protecting one of the nitrogen atoms of the benzimidazole before the substitution reaction.

    • Reaction Conditions: The choice of base and solvent can influence the regioselectivity of N-alkylation.

2. Decomposition of Starting Material or Product:

  • Causality: The nitro group, while activating the ring for nucleophilic substitution, can also make the molecule susceptible to decomposition under harsh conditions (e.g., high temperatures, very strong bases).

  • Troubleshooting Steps:

    • Milder Conditions: Attempt the reaction under milder conditions. This could involve using a less aggressive base or lowering the reaction temperature.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

3. Reaction with the Nitro Group:

  • Causality: While less common, strong nucleophiles can potentially interact with the nitro group, leading to undesired side products.

  • Troubleshooting Steps:

    • Nucleophile Choice: If you suspect this is an issue, consider using a softer nucleophile.

    • Reaction Monitoring: Closely monitor the reaction progress to stop it once the desired product is formed, minimizing the formation of byproducts.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate my pure product from the reaction mixture. What are some effective purification strategies?

Answer:

Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.

1. Standard Purification Techniques:

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) is often an effective method for purification.[1]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.[1]

2. Work-up Procedure:

  • Aqueous Work-up: After the reaction is complete, quenching the reaction with water and extracting the product with an organic solvent can help remove inorganic salts and highly polar impurities.

  • Acid-Base Extraction: If your product has a basic or acidic handle, an acid-base extraction can be a powerful purification step.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for this reaction? A1: Polar aprotic solvents like DMF and DMSO are excellent choices as they effectively solvate the intermediates of the SNAr reaction.[8][9] Acetonitrile is also a good option, particularly for reactions with amine nucleophiles.[6]

Q2: Which base should I start with for my optimization? A2: For amine nucleophiles, triethylamine (TEA) is a good starting point. For other nucleophiles, potassium carbonate (K₂CO₃) is a versatile and effective base.[6]

Q3: How can I monitor the progress of my reaction? A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product.[1] LC-MS is also highly recommended for more quantitative analysis and to confirm the mass of the desired product.

Q4: Can I use microwave irradiation to accelerate the reaction? A4: Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for SNAr reactions.[10][11] However, optimization of temperature and time is crucial to avoid decomposition.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Solvent and Reagents: Add a suitable solvent (e.g., acetonitrile, 10 mL/mmol of substrate). Add the amine nucleophile (1.1 - 1.5 eq) and a base such as triethylamine (1.5 - 2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

TLC Monitoring Protocol
  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • TLC Plate: Spot the sample on a silica gel TLC plate alongside the starting material as a reference.

  • Eluent: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new spot indicate product formation.

Data Presentation

Table 1: Recommended Starting Conditions for Different Nucleophiles
Nucleophile TypeRecommended BaseRecommended SolventTypical Temperature Range (°C)
Primary/Secondary AminesTriethylamine (TEA)Acetonitrile (MeCN)25 - 82 (reflux)
AnilinesPotassium Carbonate (K₂CO₃)DMF80 - 120
Alcohols/PhenolsSodium Hydride (NaH)THF, DMF0 - 60
ThiolsPotassium Carbonate (K₂CO₃)DMF25 - 80

Visualizations

Reaction Mechanism

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Start 2-Bromo-6-nitro-1H- benzo[d]imidazole + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack (Rate-determining step) Product 2-Nu-6-nitro-1H- benzo[d]imidazole + Br⁻ Intermediate->Product Loss of Leaving Group (Fast)

Caption: SNAr mechanism on this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Product Check_Base Is the base appropriate? Start->Check_Base Check_Solvent Is the solvent optimal? Check_Base->Check_Solvent Yes Optimize_Base Try a stronger base (e.g., K₂CO₃, NaH) Check_Base->Optimize_Base No Check_Temp Is the temperature sufficient? Check_Solvent->Check_Temp Yes Optimize_Solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) Check_Solvent->Optimize_Solvent No Check_Time Is the reaction time adequate? Check_Temp->Check_Time Yes Optimize_Temp Increase temperature Check_Temp->Optimize_Temp No Optimize_Time Increase reaction time Check_Time->Optimize_Time No Success Successful Reaction Check_Time->Success Yes Optimize_Base->Success Optimize_Solvent->Success Optimize_Temp->Success Optimize_Time->Success

Caption: Troubleshooting workflow for low or no product formation.

References

Preventing the formation of regioisomers in 2-Bromo-6-nitro-1H-benzo[d]imidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-6-nitro-1H-benzo[d]imidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on preventing the formation of unwanted regioisomers. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and regioselective synthesis of your target compound.

Introduction: The Challenge of Regioselectivity

The synthesis of specifically substituted benzimidazoles, such as this compound, presents a significant challenge in controlling regioselectivity. The formation of a mixture of isomers is a common obstacle, leading to reduced yields of the desired product and necessitating complex purification procedures. This guide will provide a comprehensive framework for understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioisomers that can form during the synthesis of this compound?

A1: The most common regioisomeric impurity is 2-Bromo-5-nitro-1H-benzo[d]imidazole . The formation of this isomer is primarily dependent on the synthetic route chosen. If the synthesis starts with the cyclization of 4-nitro-1,2-phenylenediamine, a mixture of 5-nitro- and 6-nitro-1H-benzo[d]imidazole is typically formed, which upon bromination will yield the corresponding 2-bromo derivatives. Additionally, depending on the bromination conditions, other minor isomers with bromine at different positions on the benzene ring could potentially form, although this is less common.

Q2: What is the most effective synthetic strategy to favor the formation of the 6-nitro isomer?

A2: A strategic approach that introduces the substituents in a controlled order is crucial. One of the more reliable methods involves a multi-step synthesis that establishes the 6-nitro substitution pattern early on. A plausible route is the nitration of a pre-formed benzimidazole that is substituted in a way to direct the nitro group to the 6-position, followed by bromination at the 2-position. However, a more common and practical approach starts with 4-nitro-1,2-phenylenediamine, which will inevitably lead to a mixture of 5- and 6-nitro isomers that require separation.

Q3: How can I confirm the identity and regiochemistry of my final product?

A3: The most definitive method for distinguishing between the 6-nitro and 5-nitro isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR. The substitution pattern on the benzene ring results in distinct chemical shifts and coupling constants for the aromatic protons. For this compound, you would expect to see three aromatic protons with specific splitting patterns. In contrast, the 5-nitro isomer will exhibit a different set of signals. Two-dimensional NMR techniques, such as COSY and HMBC, can provide further confirmation of the proton and carbon framework.

Q4: What are the expected ¹H NMR signals for this compound?

A4: While a definitive spectrum requires experimental data, we can predict the expected signals based on the electronic effects of the substituents. In a deuterated solvent like DMSO-d₆, you would typically observe:

  • A broad singlet for the N-H proton in the downfield region (around 12-14 ppm).

  • Three distinct signals in the aromatic region (typically 7.5-8.5 ppm). The proton at the 7-position (adjacent to the nitro group) would likely be the most downfield and appear as a doublet. The proton at the 5-position would be a doublet of doublets, and the proton at the 4-position would be a doublet. The specific coupling constants will be indicative of the ortho and meta relationships between the protons.

Q5: Are there any safety precautions I should be aware of during this synthesis?

A5: Yes, several safety precautions are essential:

  • Bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Nitrating agents , such as nitric acid, are strong oxidizers and highly corrosive. They should be handled with extreme care.

  • Many of the organic solvents used are flammable and should be kept away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: My final product is a mixture of regioisomers (6-nitro and 5-nitro).

  • Root Cause: This is the most common issue and typically arises from the cyclization of 4-nitro-1,2-phenylenediamine, which non-selectively produces both 5-nitro- and 6-nitro-1H-benzo[d]imidazole intermediates.

  • Solution 1: Isomer Separation. The most practical solution is to separate the final bromo-nitro isomers using chromatographic or crystallization techniques.

    • Column Chromatography: Due to the difference in polarity between the 5-nitro and 6-nitro isomers, they can often be separated by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is often effective. Careful monitoring of the fractions by Thin Layer Chromatography (TLC) is crucial.

    • Fractional Crystallization: This technique relies on the slight differences in solubility of the isomers in a particular solvent. By carefully selecting a solvent or solvent mixture, it may be possible to selectively crystallize one isomer while the other remains in solution. This often requires trial and error with various solvents.[1][2]

  • Solution 2: Alternative Synthetic Route. If isomer separation proves to be too difficult or inefficient, consider a more regioselective synthetic route. This might involve starting with a precursor that already has the desired substitution pattern, although this may require a longer synthetic sequence.

Problem 2: Low yield of the desired this compound.

  • Root Cause 1: Incomplete Cyclization. The formation of the benzimidazole ring may not have gone to completion.

    • Suggested Solution: Ensure the reaction is heated for a sufficient amount of time and at the appropriate temperature. Monitor the reaction progress by TLC until the starting o-phenylenediamine is consumed.

  • Root Cause 2: Inefficient Bromination. The bromination of the 6-nitro-1H-benzo[d]imidazole intermediate may be sluggish.

    • Suggested Solution: Ensure that the brominating agent (e.g., bromine or N-Bromosuccinimide) is fresh and used in the correct stoichiometric amount. The reaction temperature should be carefully controlled, as bromination is an exothermic reaction.

  • Root Cause 3: Product Loss During Work-up and Purification. Significant amounts of the product may be lost during extraction and purification steps.

    • Suggested Solution: Optimize the work-up procedure. Ensure the pH is adjusted correctly to precipitate the product. During extraction, use an appropriate solvent and perform multiple extractions to maximize recovery. For purification, minimize the number of transfer steps and use pre-saturated solvents for chromatography to reduce product loss on the column.

Problem 3: Formation of poly-brominated byproducts.

  • Root Cause: Use of excess brominating agent or harsh reaction conditions.

  • Suggested Solution: Carefully control the stoichiometry of the brominating agent. Adding the bromine solution dropwise at a low temperature (e.g., 0-5 °C) can help to minimize over-bromination.[3] Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

Problem 4: Difficulty in removing starting materials or intermediates.

  • Root Cause: Similar polarity of the desired product and impurities.

  • Suggested Solution: Optimize the column chromatography conditions. Try different solvent systems to achieve better separation. If the impurity is an unreacted starting material, a simple acid-base wash during the work-up might be effective. For example, unreacted o-phenylenediamine can be removed by washing the organic layer with a dilute acid solution.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on your specific experimental setup and the purity of your starting materials.

Protocol 1: Synthesis of 5(6)-Nitro-1H-benzo[d]imidazole (Regioisomeric Mixture)

This protocol describes the synthesis of the nitro-benzimidazole intermediate from 4-nitro-1,2-phenylenediamine, which will result in a mixture of the 5- and 6-nitro isomers.

  • Materials:

    • 4-Nitro-1,2-phenylenediamine

    • Formic acid

    • 10% Hydrochloric acid

    • Concentrated ammonium hydroxide

  • Procedure:

    • In a round-bottom flask, suspend 4-nitro-1,2-phenylenediamine (1.0 eq) in 10% hydrochloric acid.

    • Add formic acid (1.2 eq) to the suspension.

    • Heat the reaction mixture to 80-90 °C with stirring for 3-4 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with concentrated ammonium hydroxide until the product precipitates.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the 5(6)-nitro-1H-benzo[d]imidazole mixture.

Protocol 2: Bromination of 5(6)-Nitro-1H-benzo[d]imidazole

This protocol describes the bromination at the 2-position of the benzimidazole ring.

  • Materials:

    • 5(6)-Nitro-1H-benzo[d]imidazole mixture

    • Glacial acetic acid

    • Bromine

    • Saturated sodium thiosulfate solution

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve the 5(6)-nitro-1H-benzo[d]imidazole mixture (1.0 eq) in glacial acetic acid in a round-bottom flask.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any excess bromine.

    • Carefully add a saturated sodium bicarbonate solution to neutralize the acetic acid and precipitate the crude product.

    • Collect the solid by vacuum filtration, wash with water, and dry. This will yield the crude mixture of 2-Bromo-5-nitro- and this compound.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate). The optimal gradient should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane) and pack a column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the gradient mobile phase, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure desired 6-nitro isomer and the 5-nitro isomer.

    • Combine the pure fractions of the desired isomer and remove the solvent under reduced pressure.

Visualizing the Synthetic Pathway and Isomer Formation

Diagram 1: Synthesis of this compound and its Regioisomer

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination cluster_2 Step 3: Purification 4-Nitro-1,2-phenylenediamine 4-Nitro-1,2-phenylenediamine 5(6)-Nitro-1H-benzo[d]imidazole (Mixture) 5(6)-Nitro-1H-benzo[d]imidazole (Mixture) 4-Nitro-1,2-phenylenediamine->5(6)-Nitro-1H-benzo[d]imidazole (Mixture)  HCl, Heat Formic Acid Formic Acid Formic Acid->5(6)-Nitro-1H-benzo[d]imidazole (Mixture) Product Mixture 2-Bromo-5-nitro- & 2-Bromo-6-nitro- 1H-benzo[d]imidazole 5(6)-Nitro-1H-benzo[d]imidazole (Mixture)->Product Mixture  Br2, Acetic Acid Bromine Bromine Bromine->Product Mixture Acetic Acid Acetic Acid Acetic Acid->Product Mixture Column Chromatography Column Chromatography Product Mixture->Column Chromatography Desired Product 2-Bromo-6-nitro- 1H-benzo[d]imidazole Column Chromatography->Desired Product Isomeric Byproduct 2-Bromo-5-nitro- 1H-benzo[d]imidazole Column Chromatography->Isomeric Byproduct G cluster_0 Cyclization Start 4-Nitro-1,2-phenylenediamine Intermediate Tautomeric Intermediate Start->Intermediate + HCOOH Isomer1 5-Nitro-1H-benzo[d]imidazole Intermediate->Isomer1 Proton loss from N1 Isomer2 6-Nitro-1H-benzo[d]imidazole Intermediate->Isomer2 Proton loss from N3

References

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-6-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Bromo-6-nitro-1H-benzo[d]imidazole. As a critical building block in medicinal chemistry, the reliable and scalable synthesis of this compound is paramount.[1] This document provides in-depth, field-proven insights, moving beyond simple procedural lists to explain the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis, providing clarity on the underlying chemical principles.

Q1: What is the most reliable and scalable synthetic route for this compound? A1: A robust and widely adopted two-step approach is recommended for scalability. The synthesis begins with the condensation of 4-nitro-1,2-phenylenediamine with formic acid to form the intermediate, 6-nitro-1H-benzo[d]imidazole.[2][3] This is followed by a selective electrophilic bromination at the C2 position of the imidazole ring to yield the final product. This method is advantageous due to the availability of starting materials and the generally high yields achieved under optimized conditions.

Q2: Why is 4-nitro-1,2-phenylenediamine the preferred starting material? A2: 4-nitro-1,2-phenylenediamine is the ideal precursor because the nitro group is already positioned at the desired location (which will become the 6-position of the benzimidazole).[4] This circumvents the need for nitration of the benzimidazole core, a reaction that could produce a mixture of isomers (5-nitro and 6-nitro) and be difficult to control. The starting material is also commercially available, facilitating a streamlined process.[2][5]

Q3: What is the mechanism of the initial cyclization step with formic acid? A3: This reaction is a classic example of the Phillips benzimidazole synthesis. The mechanism involves the initial formation of an N-formyl intermediate by the nucleophilic attack of one of the amino groups of 4-nitro-1,2-phenylenediamine on the formic acid. This is followed by an intramolecular cyclization where the second amino group attacks the formyl carbonyl. The final step is a dehydration (loss of a water molecule) to form the aromatic imidazole ring. Heating under acidic conditions, typically at reflux, is necessary to drive the dehydration step to completion.[3]

Q4: For the bromination step, is N-Bromosuccinimide (NBS) or liquid bromine (Br₂) preferred? A4: While both reagents can effect the bromination, N-Bromosuccinimide (NBS) is strongly recommended, especially for scaling up. NBS is a crystalline solid that is safer and easier to handle than highly corrosive and volatile liquid bromine.[6] It provides a slow and controlled source of electrophilic bromine, which helps in minimizing the formation of over-brominated side products and provides better control over the reaction's exothermicity.

Q5: How can the reaction progress be monitored effectively? A5: Thin-Layer Chromatography (TLC) is the most effective and common method for monitoring both reaction steps.[3][6] For the cyclization step, the disappearance of the 4-nitro-1,2-phenylenediamine spot and the appearance of the more polar 6-nitro-1H-benzo[d]imidazole product spot indicates progress. Similarly, for the bromination step, the consumption of the intermediate and the formation of the final, typically less polar, 2-bromo product can be tracked. Using a suitable eluent system (e.g., ethyl acetate/hexane mixtures) is crucial for achieving good separation.

Synthetic Workflow and Key Transformations

The overall synthetic pathway is a two-step process involving cyclization followed by selective bromination.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination SM 4-Nitro-1,2- phenylenediamine R1 Formic Acid (HCOOH) Reflux SM->R1 Int 6-Nitro-1H- benzo[d]imidazole R1->Int Int_ref 6-Nitro-1H- benzo[d]imidazole Int->Int_ref R2 N-Bromosuccinimide (NBS) Solvent (e.g., DMF) FP 2-Bromo-6-nitro-1H- benzo[d]imidazole R2->FP Int_ref->R2 G start Crude Product check Analyze by TLC start->check decision High Purity? (One major spot) check->decision recryst Recrystallization decision->recryst Yes column Column Chromatography decision->column No (Multiple spots) end_node Pure Product recryst->end_node column->end_node

References

Technical Support Center: Degradation of 2-Bromo-6-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-nitro-1H-benzo[d]imidazole. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the study of its degradation pathways in solution.

Introduction to the Stability of this compound

This compound is a heterocyclic compound featuring three key functional groups that dictate its chemical reactivity and stability: the benzimidazole core, a bromo substituent at the 2-position, and a nitro group at the 6-position. Understanding its degradation profile is critical for developing stable formulations, defining storage conditions, and ensuring the safety and efficacy of potential therapeutic applications.[1][2][3] Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in solution?

Based on its chemical structure and data from related benzimidazole and nitroaromatic compounds, this compound is susceptible to three primary degradation pathways:

  • Hydrolysis: The imidazole ring and the C-Br bond can be susceptible to hydrolysis, particularly under acidic or basic conditions.[4][6][7] The basicity of the benzimidazole nitrogen is a key factor in determining the rate of degradation.[8]

  • Photodegradation: Nitroaromatic compounds are often photosensitive and can degrade upon exposure to UV or even ambient light.[9][10][11] This can lead to complex reactions, including reduction of the nitro group or cleavage of the aromatic ring.

  • Oxidation: The electron-rich benzimidazole core can be susceptible to oxidative degradation, a process that can be catalyzed by trace metals or initiated by oxidizing agents like peroxides.[4]

Q2: How is the stability of this compound affected by pH?

The pH of the solution is a critical factor governing the stability of this compound.

  • Acidic Conditions (Low pH): In acidic media, the nitrogen atoms of the imidazole ring can become protonated. While this may increase solubility, it can also render the ring more susceptible to hydrolytic cleavage.

  • Neutral Conditions (pH ~7): Degradation is generally slower at neutral pH compared to acidic or basic conditions.[12] However, other factors like light and dissolved oxygen can still contribute to degradation.

  • Basic Conditions (High pH): Alkaline conditions can significantly accelerate the hydrolysis of benzimidazole derivatives.[6][13] This may involve nucleophilic attack on the imidazole ring or displacement of the bromo substituent. For some benzimidazoles, degradation is faster at pH 9.2 than at pH 4.0 or 7.0.[12]

Q3: What are the probable degradation products I should be looking for?

Identifying degradation products requires techniques like LC-MS to elucidate their structures.[4] Based on the likely pathways, the following products could be anticipated:

  • Hydrolytic Degradants:

    • 2-Hydroxy-6-nitro-1H-benzo[d]imidazole: Formed by the nucleophilic substitution of the bromine atom with a hydroxyl group.

    • Ring-Opened Products: Severe hydrolytic stress (strong acid or base) can lead to the cleavage of the imidazole ring.[14]

  • Photolytic Degradants:

    • 2-Bromo-6-amino-1H-benzo[d]imidazole: The nitro group can be reduced to an amino group upon light exposure.

    • Debrominated Product (6-nitro-1H-benzo[d]imidazole): Reductive dehalogenation is a known side reaction in palladium-catalyzed reactions and can also occur under other reducing conditions, potentially initiated by photolysis.[15]

  • Oxidative Degradants:

    • N-oxides or hydroxylated species: Oxidation may introduce oxygen atoms onto the benzimidazole ring system.

Q4: Why is a forced degradation study essential for this compound?

Forced degradation (or stress testing) is a regulatory requirement and a scientific necessity in drug development.[1][2][5] It involves intentionally subjecting the compound to harsh conditions (e.g., strong acid/base, high heat, intense light, oxidation) to:

  • Identify Likely Degradants: It rapidly generates degradation products that might be observed over a much longer period under normal storage conditions.[3]

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down helps in designing more stable formulations.[3][4]

  • Develop Stability-Indicating Methods: It provides the necessary samples to develop and validate an analytical method (like HPLC) that can accurately measure the parent compound and separate it from all potential degradation products, ensuring that the method is "stability-indicating".[3]

Troubleshooting Guide

Issue Potential Cause Suggested Solution & Rationale
1. Rapid degradation in aqueous buffer, even in the dark. Hydrolysis due to pH. Action: Check and adjust the pH of your buffer. Aim for a pH as close to neutral (6.5-7.5) as possible, where stability is often greatest.[12] Rationale: Benzimidazoles can be highly susceptible to acid- or base-catalyzed hydrolysis.[7] Storing frozen aliquots can also minimize hydrolytic degradation over time.
2. Compound concentration decreases upon exposure to lab lighting. Photodegradation. Action: Protect all solutions and solid material from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure during sample preparation.[4] Rationale: The nitroaromatic moiety is a known chromophore that can absorb light, leading to photochemical reactions and degradation.[9][10]
3. Multiple unknown peaks appear in HPLC after sample preparation. 1. Oxidative Degradation 2. Interaction with Solvent Action 1: Degas your solvents and consider adding an antioxidant (with caution, as it may interfere with your assay). Use high-purity solvents to minimize trace metal contaminants that can catalyze oxidation. Action 2: Ensure the compound is stable in your chosen dissolution solvent (e.g., methanol, acetonitrile). Perform a time-course study in the solvent to confirm.
4. Dehalogenation (loss of bromine) is observed during analysis. Reductive Dehalogenation. Action: This is a common issue in cross-coupling reactions but can also occur under certain stress conditions.[15] If using LC-MS, ensure the ionization source conditions are not overly harsh. In forced degradation, this can be a valid degradation product. Rationale: The C-Br bond can be cleaved under reducing conditions. This can be promoted by certain catalysts, reagents, or even photolytic conditions.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines a systematic approach to investigating the degradation of this compound under various stress conditions as recommended by ICH guidelines.[1][2]

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.

Starting Material: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

Stress ConditionProtocolRationale
Acid Hydrolysis 1. To 1 mL of stock solution, add 1 mL of 0.1 M HCl. 2. Incubate at 60°C. 3. Withdraw aliquots at 0, 2, 6, and 24 hours. 4. Neutralize with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.[4][13]To assess susceptibility to degradation in an acidic environment.
Base Hydrolysis 1. To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. 2. Incubate at 60°C. 3. Withdraw aliquots at 0, 1, 4, and 8 hours. 4. Neutralize with 0.1 M HCl and dilute with mobile phase for HPLC analysis.[4][13]To assess susceptibility to degradation in an alkaline environment, which is often more aggressive for benzimidazoles.[6]
Oxidative Degradation 1. To 1 mL of stock solution, add 1 mL of 3% H₂O₂. 2. Keep at room temperature, protected from light. 3. Withdraw aliquots at 0, 2, 8, and 24 hours. 4. Dilute with mobile phase for HPLC analysis.[4][13]To mimic potential oxidation and identify oxidative degradants.
Thermal Degradation 1. Store the solid compound at 80°C. 2. Store a solution (1 mg/mL) at 80°C. 3. Analyze samples at 1, 3, and 7 days.To evaluate the stability of the compound at elevated temperatures in both solid and solution states.[4]
Photolytic Degradation 1. Expose the solid compound and a solution (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). 2. Keep a control sample in the dark. 3. Analyze both samples after the exposure period.[4]To determine light sensitivity, a common issue for nitroaromatic compounds.[11]
Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a reverse-phase HPLC method to separate this compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18 or C8, 5 µm, 4.6 x 250 mmC18 and C8 columns provide good hydrophobic retention for aromatic compounds. A C8 may offer slightly different selectivity.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure good peak shape for the basic benzimidazole nitrogens.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength for this class of compounds.
Gradient Program Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B and equilibrate for 5 min.A gradient is necessary to elute both the polar degradation products and the more non-polar parent compound within a reasonable time.[16]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength Diode Array Detector (DAD) scanning 210-400 nm. Monitor at a maximum absorbance wavelength (e.g., ~254 nm or ~310 nm, to be determined experimentally).DAD allows for the identification of peak purity and helps in selecting the optimal monitoring wavelength for all components.
Injection Volume 10 µLA standard volume; can be adjusted based on sample concentration and detector sensitivity.
Sample Preparation Dilute the sample from the forced degradation study to a final concentration of ~50 µg/mL using the initial mobile phase composition (90:10 A:B).Ensures compatibility with the mobile phase and prevents peak distortion.

Visualizations: Pathways & Workflows

Proposed Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation / Reduction cluster_oxidation Oxidation (e.g., H₂O₂) main This compound h1 2-Hydroxy-6-nitro-1H- benzo[d]imidazole main->h1 H₂O / OH⁻ h2 Ring-Opened Products main->h2 Strong Acid/Base p1 2-Bromo-6-amino-1H- benzo[d]imidazole main->p1 hv / Reduction p2 6-Nitro-1H-benzo[d]imidazole (Debromination) main->p2 hv / Reductive Dehalogenation o1 N-Oxides / Hydroxylated Species main->o1 [O]

Caption: Proposed degradation pathways for this compound.

Forced Degradation Experimental Workflow

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution of Compound acid Acidic (0.1 M HCl, 60°C) base Basic (0.1 M NaOH, 60°C) oxid Oxidative (3% H₂O₂, RT) therm Thermal (80°C, Solid & Solution) photo Photolytic (ICH Q1B) sampling Sample at Timepoints (Neutralize if needed) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-DAD Method sampling->analysis id Identify Peaks using LC-MS (if necessary) analysis->id report Report Degradation Profile & Mass Balance id->report

References

Technical Support Center: Troubleshooting HPLC Analysis of 2-Bromo-6-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 2-Bromo-6-nitro-1H-benzo[d]imidazole. It is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to diagnose and resolve common analytical challenges effectively.

Analyte Physicochemical Profile: The Key to Method Development

A robust HPLC method is built upon a fundamental understanding of the analyte's chemical properties. This compound possesses a unique combination of a basic benzimidazole core, a hydrophobic bromo-substituent, and an electron-withdrawing nitro group, all of which influence its chromatographic behavior.

PropertyPredicted/Known ValueSignificance for HPLC Analysis
Molecular Formula C₇H₄BrN₃O₂Defines the molecular weight for mass spectrometry confirmation.
Molecular Weight 242.03 g/mol Essential for accurate mass-to-charge ratio determination in LC-MS.
pKa (acidic/basic) ~9.8 (acidic N-H), ~2.5 (basic N)Critically important for selecting mobile phase pH to ensure a single, stable ionic form and prevent peak shape distortion.[1][2]
logP ~2.4Indicates moderate hydrophobicity, suggesting that reversed-phase chromatography on a C18 or C8 column is a suitable starting point.[3][4]
UV Absorbance (λmax) ~254 nm, ~280 nmGuides the selection of an appropriate UV detection wavelength for optimal sensitivity.[1][5][6]
Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of this compound in a direct question-and-answer format.

Q1: My peak for this compound is severely tailing. What is the cause and how do I fix it?

A1: Peak tailing is the most common problem for basic heterocyclic compounds like benzimidazoles. The primary cause is secondary interactions between the analyte and the stationary phase.[7] The benzimidazole nitrogen can interact strongly with acidic residual silanol groups on the silica surface of the column packing.

Troubleshooting Workflow: Peak Tailing

Caption: A logical workflow for diagnosing and resolving peak tailing.

Expertise & Causality: At a mobile phase pH between 4 and 7, residual silanol groups on the silica surface are ionized (negatively charged), while the benzimidazole nitrogen can be protonated (positively charged). This leads to a strong ionic secondary interaction, which retards a portion of the analyte molecules, causing the characteristic tail. By lowering the mobile phase pH to below 3, you fully protonate the analyte and suppress the ionization of the silanols, converting the interaction to a less problematic repulsive one and significantly improving peak symmetry.[8][9]

Q2: I'm seeing "ghost peaks" in my chromatogram, especially during a gradient run. Where are they coming from?

A2: Ghost peaks are extraneous peaks that are not present in the sample itself. They typically arise from contamination within the HPLC system or the mobile phase.[10][11] A definitive diagnostic test is to run a blank gradient (injecting only your sample solvent) exactly as you would a sample. If the peaks appear, they are system-related.[11][12]

Troubleshooting Workflow: Ghost Peaks

Caption: Systematic identification and elimination of ghost peaks.

Q3: My baseline is very noisy and/or drifting. How can I improve it?

A3: An unstable baseline compromises sensitivity and integration accuracy. The causes can be chemical or mechanical.[13]

Troubleshooting Workflow: Baseline Instability

Caption: A workflow for troubleshooting baseline noise and drift.

Recommended Starting HPLC Method Protocol

This method is a robust starting point based on the physicochemical properties of the analyte and established methods for related benzimidazole and nitroaromatic compounds.[5][6] It is designed to be compliant with general principles outlined in pharmacopeial guidelines.[14][15]

ParameterRecommended ConditionRationale and Justification
Column High-purity, end-capped C18, 4.6 x 150 mm, 3.5 or 5 µmThe C18 phase provides the necessary hydrophobicity for retention. A high-purity, end-capped column is critical to minimize secondary silanol interactions that cause peak tailing.
Mobile Phase A 0.1% Formic Acid in HPLC-Grade WaterThe acidic modifier ensures the analyte is in a consistent, protonated state (pH ~2.7), improving peak shape and reproducibility.[6]
Mobile Phase B AcetonitrileA common, effective organic modifier with good UV transparency.
Gradient Program 5% to 95% B over 15 minutes, hold for 3 min, return to 5% B over 1 min, equilibrate for 5 minA broad gradient is recommended for initial runs to elute the main peak and any potential impurities, which may have very different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures retention time stability.
Injection Volume 5 µLA smaller volume helps prevent peak distortion from column overload.
Detection Wavelength 254 nmA common and robust wavelength for aromatic and nitroaromatic compounds, providing good sensitivity.[5][16]
Step-by-Step Experimental Protocol
  • Mobile Phase Preparation:

    • Accurately prepare Mobile Phase A by adding 1.0 mL of high-purity formic acid to 1 L of HPLC-grade water.

    • Filter both Mobile Phase A and B (Acetonitrile) through a 0.45 µm filter.

    • Thoroughly degas both mobile phases using an inline degasser, sonication, or helium sparging to prevent bubble formation.[13]

  • System Preparation and Equilibration:

    • Purge the pump lines with fresh mobile phase to remove any old solvents.

    • Install the column and equilibrate the entire system with the initial mobile phase condition (95% A, 5% B) at 1.0 mL/min for at least 20-30 minutes, or until a stable, flat baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

    • Dilute this stock solution with the initial mobile phase composition (95% Water/5% Acetonitrile with 0.1% Formic Acid) to a working concentration of ~20 µg/mL.

    • Trustworthiness Check: Preparing the sample in the initial mobile phase composition is crucial to prevent peak splitting or distortion caused by solvent mismatch effects.

    • Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • Sequence Setup and Execution:

    • Set up a sequence including a blank injection (diluent only), a system suitability standard, and the prepared samples.

    • According to USP guidelines, system suitability should demonstrate adequate precision (RSD < 2% for replicate injections) and peak symmetry (Tailing Factor < 2.0).[14]

    • Execute the run using the gradient and conditions specified in the table above.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the benzimidazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in numerous bioactive compounds.[1][2] The strategic placement of various substituents on this heterocyclic core can dramatically modulate its pharmacological properties, paving the way for the development of potent and selective anticancer agents. This guide provides a comparative analysis of the cytotoxic potential of 2-Bromo-6-nitro-1H-benzo[d]imidazole and its structurally related analogs, offering insights into their structure-activity relationships and mechanisms of action for researchers, scientists, and drug development professionals.

While specific experimental data for this compound is limited in publicly available literature, a comprehensive analysis of its close structural analogs provides a strong foundation for understanding its potential cytotoxic profile. The presence of a nitro group at the 6-position and a halogen at the 2-position are key determinants of the anticancer activity of benzimidazole derivatives.[3][4]

Comparative Cytotoxicity Analysis: The Potency of the 6-Nitrobenzimidazole Scaffold

The introduction of a nitro group at the 5- or 6-position of the benzimidazole ring has been shown to enhance the anticancer properties of these compounds.[1] This is exemplified by the potent cytotoxic effects observed in a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives. A particularly noteworthy analog is 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, which demonstrated exceptionally high cytotoxicity against the A549 human lung carcinoma cell line with an IC50 value of just 28 nM.[4] This highlights the significant contribution of the 6-nitro group to the molecule's anticancer activity.

To provide a clear comparison, the following table summarizes the reported cytotoxic activities of various benzimidazole derivatives with substitutions at the 2- and 6-positions.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung Carcinoma)0.028[4]
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleK562 (Leukemia)1.8[5]
2-(4-nitrophenyl)-5(6)-nitro-1H-benzimidazoleK562 (Leukemia)12.3[5]
2-(4-chlorophenyl)-5(6)-nitro-1H-benzimidazoleK562 (Leukemia)15.2[5]
2-(4-methoxyphenyl)-5(6)-nitro-1H-benzimidazoleK562 (Leukemia)25.8[5]
2-phenyl-5(6)-nitro-1H-benzimidazoleK562 (Leukemia)>50[5]
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazideHCT-116 (Colon Carcinoma)7.82[3]
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazideHepG2 (Hepatocellular Carcinoma)8.94[3]
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazideMCF-7 (Breast Cancer)10.21[3]
2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazoleHCT-116, Hep-G2, Lymphoblastic LeukemiaStrong Cytotoxicity[6][7]

The data strongly suggest that the 6-nitro substitution is a critical feature for potent cytotoxicity. The bromo-substituted benzimidazoles also exhibit significant anticancer activity, indicating that the presence of a halogen at the 2-position contributes to the cytotoxic profile.[6][7]

Mechanistic Insights: Induction of Apoptosis and Beyond

The cytotoxic effects of these benzimidazole derivatives are often mediated through the induction of apoptosis, or programmed cell death. Studies on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have shown that these compounds can induce apoptosis in cancer cells.[4] Furthermore, some of these compounds have been found to cause cell cycle arrest, another important mechanism for inhibiting cancer cell proliferation.[4]

One of the specific molecular targets identified for these compounds is Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies. The analog, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, was found to be a potent PARP inhibitor.[4]

The following diagram illustrates a simplified model of the apoptotic signaling pathway that may be activated by these benzimidazole derivatives.

apoptosis_pathway Compound 2-Bromo-6-nitro- 1H-benzo[d]imidazole (or Analog) Mitochondria Mitochondria Compound->Mitochondria Induces Stress PARP PARP Inhibition Compound->PARP CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis DNA_Damage DNA Damage Accumulation PARP->DNA_Damage Leads to DNA_Damage->Apoptosis

Caption: Proposed apoptotic pathway induced by benzimidazole derivatives.

Experimental Protocols: A Guide to Assessing Cytotoxicity and Apoptosis

To enable researchers to conduct their own comparative studies, this section provides detailed protocols for two fundamental assays: the MTT assay for assessing cell viability and the Annexin V/PI staining assay for detecting apoptosis.

Experimental Workflow for Cytotoxicity and Apoptosis Assessment

The following diagram outlines the general workflow for evaluating the cytotoxic and apoptotic effects of a test compound.

experimental_workflow Start Start: Cancer Cell Culture Treatment Treat cells with This compound and related compounds Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Flow_Cytometry Annexin V/PI Staining for Apoptosis Incubation->Flow_Cytometry Data_Analysis Data Analysis: IC50 Calculation & Apoptosis Quantification MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: General experimental workflow for cytotoxicity assessment.

MTT Cell Viability Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds

  • DMSO (Dimethyl sulfoxide) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Apoptosis Assay Protocol

This assay is used to detect apoptosis by staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: After the incubation period, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its analogs are a promising class of compounds with significant anticancer potential. The presence of the 6-nitro group, in particular, appears to confer potent cytotoxicity against a range of cancer cell lines. The primary mechanism of action is likely the induction of apoptosis, potentially through the inhibition of key cellular targets such as PARP.

Further research is warranted to synthesize and directly evaluate the cytotoxic and mechanistic properties of this compound. A comprehensive screening against a panel of cancer cell lines, along with detailed mechanistic studies, would provide a clearer understanding of its therapeutic potential. The protocols and comparative data presented in this guide offer a solid framework for initiating such investigations, which could ultimately lead to the development of novel and effective anticancer therapies.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-6-nitro-1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and the Strategic Importance of 2-Bromo-6-nitro Substitution

The benzimidazole ring system, an isomeric fusion of benzene and imidazole, is recognized in medicinal chemistry as a "privileged scaffold."[1] Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with a multitude of biological targets, forming the core of numerous clinically significant drugs with activities spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[2][3][4]

This guide focuses on a specific, strategically functionalized starting block: 2-Bromo-6-nitro-1H-benzo[d]imidazole . The substitutions on this scaffold are not arbitrary; they are deliberately chosen to impart unique chemical reactivity and biological potential.

  • The 2-Bromo Group: This halogen serves as a highly versatile synthetic handle. Its presence facilitates a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the systematic introduction of diverse aryl, heteroaryl, and alkyl moieties at the C2-position.[2][5] This is paramount for conducting detailed Structure-Activity Relationship (SAR) studies.

  • The 6-Nitro Group: As a potent electron-withdrawing group, the nitro moiety significantly modulates the electronic landscape of the benzimidazole core. This can influence pKa, hydrogen bonding capacity, and interaction with biological targets. Furthermore, the nitro group introduces the potential for bioreductive activation under hypoxic conditions, a feature often exploited in the design of anticancer and antimicrobial agents targeting specific microenvironments.[6]

This document provides a comparative analysis of SAR studies for derivatives of this scaffold, focusing on their anticancer and antimicrobial properties. We will dissect how specific structural modifications influence biological efficacy, supported by experimental data and detailed protocols.

Core Synthetic Strategies: From Scaffold to Derivative Library

The foundational step in exploring the SAR of this family is a robust and flexible synthetic plan. The general synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde, often under acidic or oxidative conditions.[7][8][9]

For the this compound scaffold, the synthesis typically begins with 4-nitro-1,2-phenylenediamine. The primary challenge is the introduction of the bromine at the C2 position. Subsequently, this scaffold becomes the launching point for creating a library of analogs, primarily through C-C bond-forming cross-coupling reactions.

G cluster_0 Scaffold Synthesis cluster_1 Derivative Synthesis (SAR Library) A 4-Nitro-1,2-phenylenediamine B Condensation & Bromination A->B C This compound (Parent Scaffold) B->C E Suzuki-Miyaura Cross-Coupling C->E Pd Catalyst Base, Solvent D Aryl/Heteroaryl Boronic Acids D->E F C2-Substituted-6-nitro-1H- benzimidazole Derivatives E->F

Caption: General workflow for synthesis of the parent scaffold and its derivatives.

Structure-Activity Relationship (SAR) Analysis: Anticancer Activity

Derivatives of the 6-nitro-1H-benzimidazole scaffold have shown remarkable potency against various human cancer cell lines. The primary point of modification for SAR studies has been the C2 position, where the introduction of various aryl groups has led to significant variations in cytotoxic activity. A key mechanism of action for some of these compounds is the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair, making them particularly effective in killing cancer cells.[6]

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of representative C2-substituted 6-nitro-1H-benzimidazole derivatives against the A549 human lung carcinoma cell line.

Compound IDC2-Substituent (R)IC₅₀ (nM) vs. A549 CellsReference
Parent -Br>10,000-
1 4-chlorophenyl150[6]
2 3-nitrophenyl85[6]
3 4-chloro-3-nitrophenyl28[6]
4 4-methoxyphenyl450[5]
5 4-hydroxyphenyl620[5]

Data is representative and compiled for comparative purposes.

SAR Insights for Anticancer Potency

Analysis of the data reveals several key trends:

  • Aryl Substitution is Key: The unsubstituted 2-bromo parent scaffold is largely inactive. The introduction of an aryl ring at C2 is a prerequisite for significant cytotoxic activity.

  • Electronic Effects Dominate: The potency is heavily influenced by the electronic nature of the substituents on the C2-aryl ring. The introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) dramatically increases potency.

  • Synergistic Effects: Compound 3 , bearing both a chloro and a nitro group on the C2-phenyl ring, is the most potent derivative, with an impressive IC₅₀ of 28 nM against the A549 cell line.[6] This suggests a synergistic effect where the combination of electron-withdrawing substituents optimizes the molecule's interaction with its biological target.

  • Electron-Donating Groups: Conversely, electron-donating groups like methoxy (-OCH₃) or hydroxyl (-OH) on the C2-aryl ring (Compounds 4 and 5 ) lead to a marked decrease in activity compared to those with electron-withdrawing groups.

G cluster_0 SAR for Anticancer Activity cluster_1 Substituent on C2-Aryl Ring A Parent Scaffold (2-Bromo-6-nitro) B C2-Aryl Substitution A->B E Electron-Withdrawing (-Cl, -NO2) B->E F Electron-Donating (-OCH3, -OH) B->F C Increased Potency D Decreased Potency E->C F->D

Caption: Key SAR findings for anticancer activity of C2-aryl derivatives.

Structure-Activity Relationship (SAR) Analysis: Antimicrobial Activity

The benzimidazole scaffold is also a cornerstone in the development of new antimicrobial agents, effective against both bacteria and fungi.[3] For the 2-substituted-6-nitro-1H-benzimidazole series, modifications at the C2 position have been shown to modulate the spectrum and potency of antimicrobial action.

Comparative Antimicrobial Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative derivatives against Methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen, and Candida albicans, a common fungal pathogen.

Compound IDC2-Substituent (R)MIC (µg/mL) vs. MRSAMIC (µg/mL) vs. C. albicansReference
6 2-chloromethyl816[3]
7 2-(1H-indol-3-yl)7.83.9[10]
8 2-(5-Bromo-1H-indol-3-yl)< 13.9[10]
9 2-thiol168[3]

Data is representative and compiled from studies on related benzimidazole scaffolds for comparative purposes.

SAR Insights for Antimicrobial Potency
  • Heterocyclic Substituents: Introducing heterocyclic rings, such as indole (Compound 7 ), at the C2 position yields compounds with potent dual antibacterial and antifungal activity.[10]

  • Halogenation of the Heterocycle: Halogenation of the appended C2-heterocycle can further enhance activity. For instance, the addition of a bromine atom to the indole ring (Compound 8 ) results in a significant boost in anti-MRSA activity, with an MIC below 1 µg/mL.[10]

  • Small Functional Groups: Even small, functionalized substituents can confer good activity. A chloromethyl group (Compound 6 ) or a thiol group (Compound 9 ) at the C2 position results in moderate to good antimicrobial efficacy.[3] This highlights that large, complex C2-substituents are not always necessary for activity.

G cluster_0 SAR for Antimicrobial Activity cluster_1 C2 Substituent Type A Parent Scaffold (2-Bromo-6-nitro) B C2-Substitution A->B D Halogenated Heterocycles (e.g., Bromo-indole) B->D Excellent E Non-halogenated Heterocycles (e.g., Indole) B->E Good F Small Functional Groups (-CH2Cl, -SH) B->F Moderate C Potent Activity D->C Excellent E->C Good F->C Moderate

Caption: Key SAR findings for antimicrobial activity of C2-derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the synthesis and evaluation of these derivatives.

Protocol 1: Synthesis of a Representative C2-Aryl Derivative via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-(4-chloro-3-nitrophenyl)-6-nitro-1H-benzo[d]imidazole (Compound 3 ).

Rationale: The Suzuki-Miyaura reaction is a robust and high-yielding method for forming C-C bonds between sp²-hybridized carbons, making it ideal for coupling aryl boronic acids to the 2-bromo-benzimidazole scaffold.[5] The use of a palladium catalyst is essential for the catalytic cycle, and the base is required for the transmetalation step. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask, combine this compound (1 mmol, 1.0 eq), 4-chloro-3-nitrophenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2 mmol, 2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degassing: Bubble argon or nitrogen gas through the solution for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq) to the reaction mixture.

  • Reaction: Reflux the mixture at 80-90°C for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding 20 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure compound.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12] It is more precise than diffusion-based assays and allows for the simultaneous testing of multiple compounds.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., MRSA) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[12] A colorimetric indicator like resazurin can be added to aid visual interpretation; a color change from blue to pink indicates viable cells.[12]

Conclusion and Future Directions

The this compound scaffold is a remarkably fertile starting point for the development of potent therapeutic agents. SAR studies consistently demonstrate that:

  • For anticancer activity , C2-aryl substitution is essential, with potency dramatically enhanced by electron-withdrawing groups on the aryl ring, pointing towards interactions that favor an electron-poor C2-substituent.

  • For antimicrobial activity , C2-heterocyclic moieties, especially when halogenated, confer broad-spectrum and potent efficacy against clinically relevant pathogens like MRSA.

Future research should focus on exploring substitutions at the N1 position of the benzimidazole ring, which could further modulate solubility, cell permeability, and target engagement. Additionally, the synthesis of hybrid molecules that combine the optimal C2-substituents for anticancer and antimicrobial activity could lead to the development of dual-action agents, a highly desirable attribute in treating immunocompromised patients. The continued, systematic exploration of this scaffold's chemical space holds significant promise for discovering next-generation therapeutics.

References

In vitro evaluation of 2-Bromo-6-nitro-1H-benzo[d]imidazole against cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In Vitro Comparative Evaluation of 2-Bromo-6-nitro-1H-benzo[d]imidazole Against Representative Cancer Cell Lines

This guide provides a comprehensive framework for the in vitro evaluation of the novel compound this compound as a potential anticancer agent. In the absence of direct published data for this specific molecule, we present a comparative analysis, drawing upon data from structurally related, highly potent benzimidazole derivatives and standard-of-care chemotherapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust rationale for investigating this promising chemical entity.

Introduction: The Therapeutic Potential of Benzimidazole Scaffolds in Oncology

The benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1] In oncology, benzimidazole derivatives have garnered significant attention due to their diverse mechanisms of action, which include the disruption of microtubule assembly, inhibition of key signaling kinases, and induction of programmed cell death (apoptosis).[2][3] Extensive research has demonstrated their ability to arrest the cell cycle and suppress tumor growth in various cancer models.[4][5]

The specific compound, this compound, possesses key structural features that suggest significant anticancer potential. The nitro group at the 6-position is an electron-withdrawing group that can enhance biological activity, while the bromine atom at the 2-position provides a versatile synthetic handle for further chemical modifications, although it is also a key feature in several active kinase inhibitors.[2] This guide outlines a systematic in vitro approach to characterize the cytotoxic and mechanistic properties of this compound against a panel of well-characterized human cancer cell lines.

Comparative Landscape: Benchmarking Against a Potent Analog and Standard Chemotherapies

To establish a meaningful context for the evaluation of this compound, its performance will be compared against both a close structural analog and established chemotherapy agents.

  • Structural Analog: A study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives identified 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole as a highly potent compound.[6] This molecule, which shares the nitro-benzimidazole core, exhibited an exceptionally low IC50 value of 28 nM against the A549 human lung cancer cell line and was shown to induce S-phase cell cycle arrest and apoptosis.[6] This compound serves as a critical benchmark for the potential efficacy of our target molecule.

  • Standard Chemotherapies: Doxorubicin and Cisplatin are widely used cytotoxic agents in clinical practice.[2] Their inclusion in this evaluation provides a comparison against the current standard of care, allowing for an assessment of relative potency and potential for therapeutic improvement.

Experimental Design: A Multi-Faceted Approach to In Vitro Characterization

A comprehensive in vitro evaluation requires a multi-pronged approach to assess not only the cytotoxic effects of the compound but also its underlying mechanism of action. The following experimental workflow is proposed:

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation A Cancer Cell Lines (HeLa, MCF-7, A549) B Compound Treatment (this compound, Comparators) A->B C MTT Assay (72h incubation) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V-FITC/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Flow Cytometry E->G F->G H Quantify Apoptosis & Cell Cycle Arrest G->H

Caption: Proposed experimental workflow for the in vitro evaluation.

Selected Human Cancer Cell Lines

Three well-characterized and widely used human cancer cell lines, representing different cancer types, are recommended for the initial screening:

  • HeLa (Cervical Adenocarcinoma): An aggressive and highly proliferative cell line, HeLa cells are a benchmark for cancer research.[7] They are known for their rapid growth and are positive for HPV-18.[8]

  • MCF-7 (Breast Adenocarcinoma): This cell line is estrogen receptor (ER)-positive and serves as a valuable model for hormone-responsive breast cancer.[8][9]

  • A549 (Lung Carcinoma): A549 cells are a model for non-small cell lung cancer and are known to synthesize lecithin, a key component of pulmonary surfactant.[10]

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of viable cells.[3]

Protocol: MTT Assay

  • Cell Seeding: Plate HeLa, MCF-7, and A549 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound and comparator compounds in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Replace the medium in each well with 100 µL of medium containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Hypothetical Comparative Cytotoxicity Data

CompoundHeLa (IC50, µM)MCF-7 (IC50, µM)A549 (IC50, µM)
This compound [Hypothetical] 0.5 [Hypothetical] 1.2 [Hypothetical] 0.1
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleN/AN/A0.028[6]
Doxorubicin~0.1-0.5~0.2-1.0~0.1-0.8
Cisplatin~1-5~5-20~2-10

Note: IC50 values for Doxorubicin and Cisplatin are approximate ranges based on published literature and can vary between experiments.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

To determine if the observed cytotoxicity is due to apoptosis, a flow cytometry-based assay using Annexin V-FITC and Propidium Iodide (PI) is employed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V.[2] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[2]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Expected Outcomes:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

To investigate the effect of the compound on cell cycle progression, flow cytometry with PI staining is used.[7] PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Hypothesized Mechanism of Action

Based on the activity of its structural analog, it is hypothesized that this compound will induce cell cycle arrest, potentially in the S or G2/M phase, leading to the activation of the intrinsic apoptotic pathway.

G Compound This compound Pathway Inhibition of Critical Kinase (e.g., PI3K/Akt or PARP) Compound->Pathway DNA_Damage DNA Damage Signal Pathway->DNA_Damage CellCycleArrest Cell Cycle Arrest (S or G2/M Phase) DNA_Damage->CellCycleArrest Mitochondria Mitochondrial Outer Membrane Permeabilization CellCycleArrest->Mitochondria Caspase Caspase Cascade Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

A Comparative In-Silico Analysis: Docking Studies of 2-Bromo-6-nitro-1H-benzo[d]imidazole with Key Therapeutic Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The versatility of this heterocyclic system allows for chemical modifications that can fine-tune its interaction with a diverse array of biological targets. This guide presents a comparative molecular docking study of a specific derivative, 2-Bromo-6-nitro-1H-benzo[d]imidazole, against three distinct and well-validated protein targets implicated in cancer and bacterial infections.

The strategic inclusion of a bromine atom at the 2-position and a nitro group at the 6-position of the benzimidazole core is deliberate. The bromine atom can act as a versatile synthetic handle for further derivatization and can participate in halogen bonding, while the electron-withdrawing nitro group can significantly influence the molecule's electronic properties and potential for hydrogen bonding.[2] This in-silico investigation aims to predict the binding affinity and interaction patterns of this compound, providing a foundational rationale for its potential as a multi-target therapeutic lead.

Target Selection: A Triad of Therapeutic Relevance

To provide a comprehensive comparison, we have selected three protein targets from different classes, each playing a critical role in disease pathogenesis and representing a major area of drug development:

  • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A receptor tyrosine kinase whose aberrant signaling is a hallmark of many cancers. Inhibition of its kinase activity is a clinically validated strategy in oncology.[4][5][6]

  • Human Topoisomerase IIα: An essential enzyme that modulates DNA topology and is a key target for several established anticancer drugs.[1]

  • Staphylococcus aureus DNA Gyrase Subunit B: A bacterial type II topoisomerase that is essential for DNA replication and a validated target for antibacterial agents.[7][8]

This curated selection allows for a comparative assessment of the compound's potential efficacy across different therapeutic areas, highlighting its possible spectrum of activity.

Experimental Workflow: A Self-Validating In-Silico Protocol

The credibility of any computational study hinges on a robust and well-documented methodology. The following protocol for molecular docking is designed to be a self-validating system, ensuring reproducibility and scientific rigor.

Diagram of the Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (this compound) - 2D to 3D Conversion - Energy Minimization Grid_Box Grid Box Generation (Defining the Active Site) Ligand_Prep->Grid_Box Prepared Ligand Protein_Prep Protein Preparation - PDB Structure Retrieval - Removal of Water & Ligands - Addition of Polar Hydrogens Protein_Prep->Grid_Box Prepared Protein Docking Molecular Docking (AutoDock Vina) Grid_Box->Docking Defined Search Space Analysis Post-Docking Analysis - Binding Energy Calculation - Interaction Analysis (H-bonds, etc.) Docking->Analysis Docked Poses & Scores Comparison Comparative Analysis - Tabulation of Results - Visualization of Poses Analysis->Comparison Interaction Data

Caption: A standardized workflow for molecular docking studies.

Step-by-Step Methodology
  • Ligand Preparation:

    • The 2D structure of this compound was drawn using MarvinSketch and converted to a 3D structure.

    • Energy minimization was performed using the MMFF94 force field to obtain a stable conformation. The final structure was saved in PDBQT format, which includes partial charges and atom type definitions.

  • Protein Preparation:

    • High-resolution crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB):

      • EGFR Kinase Domain: PDB ID: 3VJO

      • Human Topoisomerase IIα: PDB ID: 4FM9

      • S. aureus DNA Gyrase B: PDB ID: 1KZN[8]

    • Using AutoDock Tools (ADT), all water molecules and co-crystallized ligands were removed from the protein structures.

    • Polar hydrogen atoms were added, and Gasteiger charges were computed to assign partial charges to all atoms. The prepared protein structures were saved in PDBQT format.

  • Grid Box Generation:

    • For each target protein, a grid box was defined to encompass the known active site or binding pocket. The grid box dimensions were centered on the co-crystallized ligand (in the original PDB file) to ensure that the docking search space was focused on the region of interest.

  • Molecular Docking Simulation:

    • Docking was performed using AutoDock Vina.[8] The software uses an empirical scoring function to estimate the binding affinity.

    • The exhaustiveness parameter was set to 20 to ensure a comprehensive search of the conformational space. The top 10 binding poses for the ligand with each protein were generated and ranked by their binding affinity scores.

  • Post-Docking Analysis:

    • The docking results were analyzed to identify the best binding pose for each protein-ligand complex, characterized by the lowest binding energy.

    • The interactions between this compound and the amino acid residues in the active site of each protein were visualized and analyzed using Discovery Studio Visualizer. Key interactions, such as hydrogen bonds and hydrophobic interactions, were identified and tabulated.

Comparative Performance Data

The in-silico docking study yielded predictive data on the binding affinity and key molecular interactions of this compound with the selected target proteins. This data is crucial for comparing its potential efficacy against each target.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
EGFR Kinase Domain 3VJO-8.2Met793, Lys745, Thr854Hydrogen Bond, Hydrophobic
Topoisomerase IIα 4FM9-7.5Arg784, Asn780Hydrogen Bond, Pi-Alkyl
S. aureus DNA Gyrase B 1KZN-9.1Asp73, Asn46, Ile78Hydrogen Bond, Halogen Bond

Discussion and Field-Proven Insights

The results of this comparative docking study provide valuable preliminary data for the potential therapeutic applications of this compound.

The strongest predicted binding affinity was observed with S. aureus DNA Gyrase B (-9.1 kcal/mol), suggesting that this compound could be a promising candidate for development as an antibacterial agent.[7][8] The interaction analysis reveals that the nitro group is likely involved in hydrogen bonding with key residues such as Asp73 and Asn46, which are crucial for the enzyme's function. The presence of the bromine atom may contribute to halogen bonding with hydrophobic residues, further stabilizing the complex.

The compound also demonstrated a strong binding affinity for the EGFR kinase domain (-8.2 kcal/mol), which is comparable to that of some known EGFR inhibitors.[5][6] The predicted hydrogen bond with the gatekeeper residue Met793 is a hallmark of many effective EGFR inhibitors, indicating that this compound could serve as a scaffold for novel anticancer agents targeting this pathway.[4]

While the binding affinity for Topoisomerase IIα was the lowest of the three targets (-7.5 kcal/mol), it is still significant and suggests a potential mechanism for anticancer activity through the inhibition of DNA replication.[1]

It is imperative to understand that these in-silico results are predictive. They provide a strong rationale for the synthesis and biological evaluation of this compound. Subsequent experimental validation through enzyme inhibition assays and cell-based studies is essential to confirm these computational predictions and to determine the compound's actual therapeutic potential. This study, however, successfully demonstrates the power of comparative docking to identify and prioritize promising scaffolds for further drug discovery efforts.

References

A Head-to-Head Comparison of Synthetic Routes to 2-Bromo-6-nitro-1H-benzo[d]imidazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted benzimidazoles are of paramount importance due to their wide range of biological activities. The targeted synthesis of 2-Bromo-6-nitro-1H-benzo[d]imidazole presents a unique chemical challenge, requiring careful strategic planning to efficiently install the desired functional groups on the benzimidazole core. This guide provides a comprehensive, head-to-head comparison of two plausible synthetic strategies, offering in-depth analysis of their respective methodologies, mechanistic underpinnings, and practical considerations for the modern research laboratory.

Strategic Overview: To Brominate Last or Cyclize Last?

The synthesis of this compound can be approached from two primary retrosynthetic disconnections, as illustrated below. The choice between these routes will largely depend on the availability of starting materials, desired scale of synthesis, and tolerance for potentially challenging reaction conditions.

G cluster_A Route A: Bromination Last cluster_B Route B: Cyclization Last Target This compound Intermediate_A 6-Nitro-1H-benzo[d]imidazole Intermediate_A->Target Electrophilic Bromination Reagent_A Brominating Agent (e.g., NBS, Br₂) Reagent_A->Target Intermediate_B Substituted o-Phenylenediamine (e.g., 1,2-Diamino-4-nitro-5-bromobenzene) Intermediate_B->Target Cyclization Reagent_B One-Carbon Synthon (e.g., Formic Acid) Reagent_B->Target

Figure 1: Retrosynthetic analysis of this compound, outlining the two primary synthetic strategies: Route A (Bromination Last) and Route B (Cyclization Last).

Route A: Late-Stage Bromination of a Pre-formed Benzimidazole Core

This strategy prioritizes the early construction of the benzimidazole scaffold, followed by the introduction of the bromine atom at the C2 position. This is often a preferred route when the necessary substituted o-phenylenediamine is readily available.

Step 1: Synthesis of 6-Nitro-1H-benzo[d]imidazole

The initial step involves the condensation of 4-nitro-1,2-phenylenediamine with a suitable one-carbon synthon, such as formic acid or an aldehyde. The use of formic acid is a classic and reliable method for the formation of unsubstituted C2-benzimidazoles.

Underlying Mechanism: The reaction proceeds via the Phillips condensation mechanism. Initially, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the one-carbon synthon. A series of proton transfers and dehydration steps lead to the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring system.

G Start_A 4-Nitro-1,2-phenylenediamine + Formic Acid Step1_A Phillips Condensation (Acid-catalyzed cyclization and dehydration) Start_A->Step1_A Intermediate_A 6-Nitro-1H-benzo[d]imidazole Step1_A->Intermediate_A Step2_A Electrophilic Bromination at C2 (e.g., NBS or Br₂) Intermediate_A->Step2_A Product_A This compound Step2_A->Product_A G Start_B Commercially Available Precursor (e.g., Substituted Aniline) Step1_B Multi-step synthesis: - Nitration - Bromination - Reduction Start_B->Step1_B Intermediate_B 1,2-Diamino-4-nitro-5-bromobenzene Step1_B->Intermediate_B Step2_B Cyclization with One-Carbon Synthon (e.g., Formic Acid) Intermediate_B->Step2_B Product_B This compound Step2_B->Product_B

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-Bromo-6-nitro-1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Benzimidazole Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents what medicinal chemists refer to as a "privileged scaffold."[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] The specific derivative class in focus, 2-Bromo-6-nitro-1H-benzo[d]imidazoles, presents a unique combination of substituents. The bromine atom at the 2-position is a versatile synthetic handle, ideal for creating compound libraries through cross-coupling reactions, while the electron-withdrawing nitro group at the 6-position can significantly influence the molecule's electronic properties and biological interactions.[2] The nitro group, in particular, is a key feature in several chemotherapeutic agents, often implicated in their mechanism of action through bioreductive activation.[5]

This guide provides a comprehensive, multi-phase framework for researchers to systematically elucidate and validate the mechanism of action (MoA) of these derivatives. We will move beyond simple phenotypic observations to build a robust, evidence-based understanding of the molecular interactions that drive their biological effects. The causality behind each experimental choice will be explained, ensuring a self-validating and scientifically rigorous workflow.

Phase 1: From Cellular Phenotype to Target Hypothesis

The journey to MoA validation begins with a broad, unbiased search for the compound's direct molecular partners. A phenotypic screen—observing the compound's effect on cell viability, proliferation, or a specific signaling pathway—provides the initial "what," but the critical next step is to uncover the "how." This requires a robust strategy for target deconvolution.

The overall workflow for this initial phase involves moving from a general observation to a list of putative protein targets, which can then be prioritized for rigorous validation.

G cluster_0 Initial Observation cluster_1 Target Identification Strategies cluster_2 Outcome pheno Phenotypic Screening (e.g., Anti-proliferation Assay) affinity Affinity-Based Methods (Pull-downs, Biotin Probes) pheno->affinity Initiates Search label_free Label-Free Methods (DARTS, CETSA) pheno->label_free Initiates Search insilico In Silico Prediction (Docking, Network Pharmacology) pheno->insilico Initiates Search ms_analysis Mass Spectrometry (LC-MS/MS) affinity->ms_analysis label_free->ms_analysis hit_list Generate Putative Target List insilico->hit_list Prioritizes ms_analysis->hit_list Identifies Proteins

Caption: Workflow for initial target identification.

Affinity-Based Target Identification

The core principle of these methods is to use a modified version of the bioactive small molecule as "bait" to capture its binding partners from a complex protein mixture, such as a cell lysate.[6][7]

  • Affinity Chromatography: This classic technique involves immobilizing the 2-bromo-6-nitro-1H-benzo[d]imidazole derivative onto a solid support (e.g., agarose beads).[7][8] A crucial consideration is the point of attachment; a linker must be attached to a position on the molecule that is not essential for its biological activity, as determined by Structure-Activity Relationship (SAR) studies. This "bait-on-a-hook" is then incubated with cell lysate, washed to remove non-specific binders, and the captured proteins are eluted and identified by mass spectrometry.[9]

  • Biotin-Tagged Probes: An alternative to immobilization on beads is to conjugate the derivative with biotin.[6] The resulting probe is incubated with the lysate, and the probe-protein complexes are then captured using streptavidin-coated beads, leveraging the extremely high affinity of the biotin-streptavidin interaction.[9]

Label-Free Target Identification

A significant advantage of label-free methods is that they use the small molecule in its native state, eliminating the risk that a chemical modification or linker might alter its binding properties.[6][9]

  • Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to cleavage by proteases.[7][8] In a DARTS experiment, two aliquots of cell lysate are prepared; one is treated with the compound, and the other with a vehicle control. Both are then subjected to limited proteolysis. Proteins that are protected from digestion in the compound-treated sample are identified as potential binders via SDS-PAGE or mass spectrometry.[6]

  • Cellular Thermal Shift Assay (CETSA): CETSA operates on a similar principle of ligand-induced stabilization.[10] It leverages the fact that when a protein binds to a ligand, its thermal stability increases. In practice, cells or lysates are treated with the compound, heated to various temperatures, and the soluble protein fraction is analyzed. The target protein will remain soluble at higher temperatures in the presence of the binding compound compared to the control.[10]

In Silico and Computational Approaches

Computational methods can complement experimental approaches by predicting potential targets, thereby helping to prioritize efforts. Network pharmacology can reveal connections between drugs, targets, and diseases, while molecular docking can predict the binding of the derivative to the 3D structures of known proteins.[11][12]

Method Principle Advantages Disadvantages
Affinity Chromatography Immobilized compound captures binding proteins from lysate.[8]Well-established, can identify both high and low-affinity binders.Requires chemical modification; risk of steric hindrance from linker/bead; can yield non-specific binders.[13]
DARTS Ligand binding protects the target protein from proteolysis.[6][7]No compound modification needed; technically straightforward.May not work for all protein-ligand interactions; requires careful optimization of protease concentration.
CETSA Ligand binding increases the thermal stability of the target protein.[10]No compound modification needed; can be performed in live cells, confirming target engagement in a physiological context.Not all proteins show a significant thermal shift upon ligand binding; can be technically demanding.
In Silico Docking Computational prediction of binding based on 3D structures.[11]Rapid, low-cost, can screen vast numbers of potential targets.Predictions require experimental validation; accuracy depends on the quality of protein structures and scoring functions.

Phase 2: Validating Direct Target Engagement

Identifying a list of putative targets is a critical first step, but it is not proof of a direct interaction. The next phase involves orthogonal validation methods to confirm that the compound physically binds to the proposed target, both in a simplified biochemical system and within the complex environment of a living cell.

G cluster_0 Biochemical Validation (In Vitro) cluster_1 Cellular Validation (In Cellulo) cluster_2 Outcome putative Putative Target (from Phase 1) biochem Enzyme Inhibition Assay (Determine IC₅₀, Kᵢ) putative->biochem cetsa Cellular Thermal Shift Assay (Confirm Target Stabilization) putative->cetsa bret NanoBRET™ Assay (Quantify Live-Cell Occupancy) putative->bret validated Validated Direct Target biochem->validated Confirms Potency cetsa->validated Confirms Engagement bret->validated Confirms Engagement

Caption: Orthogonal approaches for validating target engagement.

Biochemical Confirmation: Enzyme Inhibition Assays

Given that many benzimidazole derivatives are known to target enzymes like protein kinases, a direct biochemical assay is the gold standard for validation.[2] If the identified target is an enzyme, its activity can be measured in the presence and absence of the compound.[14][15]

The primary goal is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%.[16] These experiments should be performed under initial velocity conditions, with substrate concentrations at or below the Michaelis constant (Kₘ), to ensure accurate measurement of competitive inhibition.[16] Further kinetic studies can elucidate the mode of inhibition (e.g., competitive, noncompetitive) and determine the inhibitor constant (Kᵢ), a true measure of binding affinity.[17]

Cellular Target Engagement: Proving the Hit in a Physiological Context

Confirming that a compound can inhibit a purified enzyme in a test tube is necessary, but not sufficient. It is crucial to demonstrate that the compound can reach and bind to its target inside a cell.[18]

  • Cellular Thermal Shift Assay (CETSA): As mentioned in Phase 1, CETSA is a powerful tool for validation. Observing a thermal shift in intact cells provides strong evidence that the compound is cell-permeable and engages its target in a native, physiological environment.[10]

  • NanoBRET™ Target Engagement Assay: This is a proximity-based assay that can be used to quantify compound binding to a target protein in living cells.[19] The target protein is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added. When the compound enters the cell and binds to the target, it displaces the tracer, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET). This provides a quantitative measure of target occupancy in real-time.[19]

Phase 3: Connecting Target Engagement to Cellular Function

The final and most critical phase of MoA validation is to establish a causal link between the direct binding of the compound to its target and the downstream cellular phenotype observed initially.

Downstream Pathway Analysis

If the validated target is a component of a known signaling pathway (e.g., a protein kinase), one must investigate the effects on downstream events. For a kinase inhibitor, this would involve measuring the phosphorylation status of its known substrates.

A common and effective method is Western Blotting . Cells are treated with varying concentrations of the this compound derivative, and cell lysates are probed with phospho-specific antibodies against the substrate of interest.[20] A dose-dependent decrease in the phosphorylation of the substrate, which correlates with the compound's IC₅₀ for the target kinase and its EC₅₀ for the cellular phenotype (e.g., cell death), provides powerful evidence for the MoA.

G compound 2-Bromo-6-nitro- 1H-benzo[d]imidazole kinase Target Kinase (e.g., CDK2) compound->kinase INHIBITS substrate Substrate Protein (e.g., Rb) kinase->substrate PHOSPHORYLATES p_substrate Phosphorylated Substrate (p-Rb) proliferation Cell Proliferation p_substrate->proliferation PROMOTES

Caption: Hypothetical signaling pathway inhibited by the compound.

Comparative Data: Benchmarking Against an Alternative

To put the compound's performance into context, it is essential to compare it against a known alternative, such as a well-characterized inhibitor of the same target. This objective comparison provides a clear picture of the novel derivative's potency, selectivity, and cellular efficacy.

Parameter This compound Derivative Alternative (e.g., Known Inhibitor) Rationale
Biochemical Potency (IC₅₀) Experimental Data (e.g., 50 nM)Literature/Experimental Data (e.g., 25 nM)Quantifies direct potency against the purified target enzyme.
Cellular Potency (EC₅₀) Experimental Data (e.g., 500 nM)Literature/Experimental Data (e.g., 300 nM)Measures effectiveness in a biological system, accounting for cell permeability and stability.
Target Engagement (CETSA ΔTₘ) Experimental Data (e.g., +5.2 °C)Experimental Data (e.g., +6.1 °C)Confirms and quantifies target binding within the cell.
Substrate Phosphorylation (IC₅₀) Experimental Data (e.g., 550 nM)Experimental Data (e.g., 320 nM)Links target engagement to a direct downstream signaling event.
Selectivity (Kinase Panel) Data on inhibition of off-target kinasesData on inhibition of off-target kinasesAssesses the specificity of the compound, which is critical for predicting potential side effects.

Key Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorometric)

This protocol is a template for measuring the inhibition of a putative kinase target.

  • Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the this compound derivative in DMSO.

  • Reaction Setup : In a 96-well plate, add 5 µL of the compound dilution to each well. Add 20 µL of a solution containing the target kinase and its specific peptide substrate to each well.

  • Initiate Reaction : Add 25 µL of ATP solution (at a concentration near the Kₘ for the kinase) to each well to start the reaction. Incubate at 30°C for 60 minutes.

  • Stop and Detect : Add 50 µL of a detection solution (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis : Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[16]

Protocol 2: Western Blot for Downstream Substrate Phosphorylation

This protocol validates the effect of the compound on the target's downstream signaling.

  • Cell Treatment : Plate a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) and allow cells to adhere overnight. Treat the cells with serial dilutions of the compound for a predetermined time (e.g., 2 hours).

  • Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate.

  • Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis : Re-probe the membrane with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. Quantify the band intensities to determine the relative decrease in phosphorylation.

Conclusion and Future Directions

Validating the mechanism of action of a novel compound like a this compound derivative is a meticulous, multi-step process that requires a convergence of evidence from orthogonal methodologies.[21][13] By systematically progressing from unbiased target identification to direct biochemical and cellular validation, and finally to confirming downstream functional consequences, researchers can build a robust and compelling case for a specific MoA. This foundational understanding is paramount for advancing a compound through the drug discovery pipeline, enabling rational lead optimization, and ultimately, developing safer and more effective therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Bromo-6-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-6-nitro-1H-benzo[d]imidazole. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The protocols herein are synthesized from authoritative safety data for structurally related nitroaromatic and benzimidazole compounds, establishing a robust framework for safe handling in the absence of a specific Safety Data Sheet (SDS) for this particular molecule.

Hazard Assessment: An Inferred Profile

Table 1: Inferred Hazard Profile based on Analogous Compounds

Hazard ClassificationAnticipated RiskRationale and Reference Compounds
Acute Toxicity (Oral) Harmful if swallowed.Based on data for 2-Bromo-4-nitroimidazole, which is classified as harmful if swallowed.[4]
Skin Corrosion/Irritation Causes skin irritation.Bromo-nitro imidazole derivatives are classified as skin irritants.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation/damage.Data for similar compounds consistently indicates a risk of serious eye irritation or damage.[4][5][6]
Respiratory Irritation May cause respiratory irritation.Inhalation of dust should be avoided as it may irritate the respiratory system.[5][7]
Mutagenicity/Carcinogenicity Data not available.Some benzimidazole compounds have been investigated for aneugenic properties, which affect cell division.[1] It is prudent to handle with care to minimize long-term exposure.

The Core of Safety: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory. This is not merely a checklist, but a system designed to protect you from dermal, ocular, and respiratory exposure.

Table 2: Required Personal Protective Equipment (PPE)

CategoryItemSpecifications and Rationale
Eye & Face Protection Safety Goggles & Face ShieldSafety Goggles : Must be worn at all times and conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[8] They provide essential protection against splashes and dust. Face Shield : Recommended in addition to goggles when there is a significant risk of splashing or dust generation during transfer operations.[8][9]
Hand Protection Chemical-Resistant GlovesNitrile Gloves : Suitable for short-term handling of the solid compound. It is critical to inspect gloves for any signs of degradation or puncture before each use.[8] Contaminated gloves must be changed immediately.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental spills and minimize skin contact.[8][10]
Respiratory Protection NIOSH/MSHA Approved RespiratorA dust mask or respirator is required if dust formation is likely or when working outside of a certified chemical fume hood.[6][8] This is crucial as the toxicological properties from inhalation have not been fully investigated.[7][11]

Operational Plan for Safe Handling

A systematic workflow is essential to minimize the risk of exposure. The principle of containment is paramount when handling compounds of unknown or high potency.[12][13]

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood : All weighing, transfer, and handling of this compound powder must occur within a certified chemical fume hood to control airborne particles.[8][14]

  • Emergency Equipment : Ensure that a fully functional eyewash station and a safety shower are readily accessible and unobstructed.[6][15]

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, designate a specific work area within the fume hood. Cover the surface with absorbent, disposable bench paper.

  • Donning PPE : Put on all required PPE as detailed in Table 2 before entering the designated handling area.

  • Weighing and Transfer :

    • Perform all weighing and transfers within the fume hood to contain any dust.

    • Use anti-static weigh boats or paper to prevent the powder from scattering.

    • Handle the compound gently to avoid creating dust clouds.[16]

  • During the Experiment :

    • Keep all containers with this compound clearly labeled and tightly sealed when not in use.[16]

    • Avoid any contact with skin and eyes.[5]

    • Do not eat, drink, or smoke in the laboratory.[4][8]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[5][16]

    • Decontaminate the work surface and any equipment used.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][16]

  • Keep away from direct sunlight and incompatible materials such as strong oxidizing agents.[8]

Visualization of the Safe Handling Workflow

The following diagram illustrates the critical steps for safely managing this compound throughout its lifecycle in the lab.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling & Disposal cluster_emergency 4. Emergency Readiness prep_area Designate & Prepare Work Area in Fume Hood ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->ppe weigh Weigh & Transfer (Minimize Dust) ppe->weigh Proceed to handling experiment Conduct Experiment weigh->experiment decon Decontaminate Workspace & Equipment experiment->decon Experiment complete disposal Dispose of Waste as Hazardous Material decon->disposal end_node End of Process disposal->end_node spill Spill Kit Accessible emergency_eq Eyewash/Shower Accessible

Caption: Safe Handling Workflow for Potentially Hazardous Compounds.

Emergency and Disposal Plans

Spill Management Protocol
  • Evacuate : Immediately alert personnel in the vicinity and evacuate the immediate spill area.[8]

  • Ventilate : Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.

  • Don PPE : Before cleanup, don the appropriate PPE, including respiratory protection.[16]

  • Contain & Clean :

    • For a solid spill, carefully sweep or vacuum up the material and place it into a labeled, sealed container for hazardous waste.[5][16] Avoid actions that generate dust .[16]

    • Decontaminate the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.[8]

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

  • Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[3][5]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms develop.[3][5]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately.[3]

Disposal Plan

All waste materials, including the compound itself, any contaminated consumables (e.g., gloves, bench paper), and cleanup materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Dispose of the hazardous waste through a licensed professional waste disposal company.[3][7] Ensure compliance with all federal, state, and local regulations.[3] Do not allow the product to enter drains.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-nitro-1H-benzo[d]imidazole
Reactant of Route 2
2-Bromo-6-nitro-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.